molecular formula C27H21ClFN3O2 B1192259 BAY-298

BAY-298

Cat. No.: B1192259
M. Wt: 473.9 g/mol
InChI Key: FMQWOAKTQPLQBR-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide is a high-profile research compound recognized for its potent and selective antagonism of the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt). RORγt is a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function , which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. By acting as a selective inverse agonist, this compound suppresses the transcriptional activity of RORγt, thereby inhibiting the production of key pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22 . This mechanism provides a powerful pharmacological approach for researchers to dissect the Th17 signaling pathway in models of autoimmune conditions like psoriasis, multiple sclerosis, and rheumatoid arthritis. Beyond immunology, its research utility extends to oncology, as RORγt inhibition has been shown to modulate the tumor microenvironment and exhibit efficacy in preclinical models of cancer , highlighting its value in investigating novel immuno-oncology therapeutics. This makes the compound an indispensable tool for elucidating RORγt biology and validating it as a therapeutic target.

Properties

Molecular Formula

C27H21ClFN3O2

Molecular Weight

473.9 g/mol

IUPAC Name

(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide

InChI

InChI=1S/C27H21ClFN3O2/c28-19-5-3-18(4-6-19)26-24-2-1-16-30-25(24)15-17-32(26)27(33)31-21-9-13-23(14-10-21)34-22-11-7-20(29)8-12-22/h1-14,16,26H,15,17H2,(H,31,33)/t26-/m0/s1

InChI Key

FMQWOAKTQPLQBR-SANMLTNESA-N

Isomeric SMILES

C1CN([C@H](C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

Canonical SMILES

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-298;  BAY 298;  BAY298; 

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BAY-298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-298 is a potent and selective small-molecule antagonist of the human luteinizing hormone receptor (hLH-R), a critical G-protein coupled receptor (GPCR) in the reproductive axis. By competitively inhibiting the binding of luteinizing hormone (LH), this compound effectively blocks the downstream signaling cascade responsible for sex hormone production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed signaling pathways, quantitative data on its potency and efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Antagonism of the Luteinizing Hormone Receptor

This compound functions as a direct antagonist of the luteinizing hormone receptor (LH-R).[1][2] The LH-R is a class A GPCR predominantly expressed in the gonads—theca and granulosa cells in the ovary and Leydig cells in the testis. The binding of its endogenous ligand, luteinizing hormone (LH), initiates a signaling cascade that is central to the regulation of steroidogenesis, the process of producing sex hormones such as testosterone and estradiol.

This compound, a tetrahydro-1,6-naphthyridine derivative, competitively inhibits the binding of LH to the LH-R, thereby preventing receptor activation and the subsequent downstream signaling events that lead to the synthesis and release of sex hormones.[1] This antagonistic action forms the basis of its therapeutic potential in hormone-dependent pathologies.

Signaling Pathway Blockade

The LH-R primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by LH, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors and steroidogenic enzymes, ultimately leading to the increased production of androgens and estrogens.

This compound, by blocking the initial step of LH binding, prevents this entire signaling cascade. This leads to a significant reduction in cAMP production and a subsequent decrease in the synthesis of sex hormones.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR Luteinizing Hormone Receptor (LH-R) LH->LHR Binds and Activates BAY298 This compound BAY298->LHR Binds and Inhibits G_Protein Gs Protein LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Sex Hormone Production) PKA->Steroidogenesis Promotes In_Vitro_Workflow Start Start Seed_Cells Seed hLH-R CHO-K1 cells in 384-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilution of this compound Incubate_Overnight->Prepare_Compound Add_Antagonist Add this compound to cells Prepare_Compound->Add_Antagonist Incubate_Antagonist Incubate for 30 min Add_Antagonist->Incubate_Antagonist Add_Agonist Add hLH (EC80) Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate for 60 min Add_Agonist->Incubate_Agonist Lyse_and_Detect Lyse cells and detect cAMP Incubate_Agonist->Lyse_and_Detect Analyze_Data Analyze data and determine IC50 Lyse_and_Detect->Analyze_Data End End Analyze_Data->End

References

The Core Principles of BAY-298: A Luteinizing Hormone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAY-298 is a potent and selective, orally active, small-molecule antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR) pivotal to reproductive endocrinology.[1] The luteinizing hormone (LH) and its receptor system play a crucial role in the regulation of sex hormone production.[1] Consequently, the LHR is a validated therapeutic target for a spectrum of sex hormone-dependent conditions, including endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Antagonism of the Luteinizing Hormone Receptor

The luteinizing hormone/choriogonadotropin receptor (LHCGR) is primarily expressed in the ovaries and testes and is activated by both luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[3] This activation is essential for steroidogenesis in both sexes and for follicular development, ovulation, and the maintenance of the corpus luteum in females.[4]

Upon ligand binding, the LHR undergoes a conformational change, leading to the activation of the Gs alpha subunit of its associated G-protein.[3][4] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), which then activates Protein Kinase A (PKA).[4] PKA proceeds to phosphorylate downstream targets, culminating in the modulation of gene expression and the synthesis of steroid hormones.[4]

This compound functions as a competitive antagonist at the LHR, effectively blocking the binding of endogenous LH and thereby inhibiting this signaling cascade.[1] This blockade leads to a dose-dependent reduction in the production of sex hormones, such as estradiol and testosterone.[1]

Signaling Pathway Diagram

LHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR Luteinizing Hormone Receptor (LHR) Extracellular Domain Transmembrane Domain Intracellular Domain LH->LHR:f0 Binds This compound This compound This compound->LHR:f0 Blocks G_Protein G-Protein Gαs Gβγ LHR:f2->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein:g_a->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Steroidogenic Gene Expression PKA->Gene_Expression Phosphorylates Transcription Factors Steroid_Hormones Sex Hormone Production Gene_Expression->Steroid_Hormones Leads to

Caption: Luteinizing Hormone Receptor (LHR) signaling pathway and the antagonistic action of this compound.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its potency and selectivity as an LHR antagonist.

In Vitro Antagonism

The inhibitory activity of this compound was assessed across different species.

Target ReceptorIC50 (nM)
Human LH Receptor (hLHR)96
Rat LH Receptor (rLHR)23
Cynomolgus Monkey LH Receptor (cLHR)78
Table 1: In vitro antagonistic activity of this compound against LH receptors from different species.[3]
In Vivo Pharmacokinetics in Rats

Pharmacokinetic parameters were determined following intravenous (IV) and oral (PO) administration in rats.

Administration RouteDose (mg/kg)t1/2 (hours)Cmax ( kg/L )
Intravenous (IV)0.5310.28
Oral (PO)2330.066
Table 2: Pharmacokinetic parameters of this compound in rats.[3]
In Vivo Efficacy in Rats

The in vivo efficacy of this compound was demonstrated through its effects on sex hormone levels.

Animal ModelTreatmentEffect
Female RatsOral; 4.5-72 mg/kg/day for 8 daysDose-dependent reduction in serum estradiol levels.[3]
Male Rats (hLH-stimulated)Intravenous; 3 mg/animalSignificantly lowered plasma testosterone levels.[4]
Table 3: In vivo efficacy of this compound in rat models.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Functional Antagonism Assay (cAMP Measurement)

This assay determines the ability of a compound to inhibit the LH-induced production of cAMP in cells expressing the LH receptor.

Experimental Workflow Diagram:

in_vitro_workflow Cell_Culture CHO cells stably expressing LHR are cultured Plating Cells are seeded into 96-well plates Cell_Culture->Plating Pre-incubation Cells are pre-incubated with varying concentrations of this compound Plating->Pre-incubation Stimulation Cells are stimulated with a fixed concentration of LH Pre-incubation->Stimulation Lysis Cells are lysed to release intracellular cAMP Stimulation->Lysis cAMP_Detection cAMP levels are quantified using a competitive immunoassay (e.g., HTRF) Lysis->cAMP_Detection Data_Analysis IC50 values are calculated from the dose-response curve cAMP_Detection->Data_Analysis

Caption: Workflow for the in vitro functional antagonism assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or cynomolgus monkey LH receptor are cultured in appropriate media.[5][6]

  • Cell Plating: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with a serum-free medium containing varying concentrations of this compound. The plates are incubated for a specified period.

  • LH Stimulation: A fixed concentration of LH (agonist) is added to the wells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the maximal LH-induced response) is calculated.

In Vivo Testosterone Production Assay in Male Rats

This assay evaluates the ability of this compound to suppress LH-stimulated testosterone production in a male rat model.

Experimental Workflow Diagram:

testosterone_assay_workflow Animal_Prep Male Wistar rats are prepared for the study Dosing Rats are administered this compound (e.g., intravenously) followed by human Luteinizing Hormone (hLH) Animal_Prep->Dosing Blood_Collection Blood samples are collected at specific time points post-dosing Dosing->Blood_Collection Plasma_Separation Plasma is separated from whole blood by centrifugation Blood_Collection->Plasma_Separation Testosterone_ELISA Plasma testosterone levels are quantified using an ELISA kit Plasma_Separation->Testosterone_ELISA Data_Analysis Comparison of testosterone levels between treatment groups Testosterone_ELISA->Data_Analysis

Caption: Workflow for the in vivo testosterone production assay.

Protocol:

  • Animal Model: Male Wistar rats are used for this study.

  • Dosing: Animals are administered this compound via the desired route (e.g., intravenous injection). Following this, a stimulatory dose of hLH is administered to induce testosterone production.[4]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Testosterone Measurement: Plasma testosterone concentrations are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9] The general steps of the ELISA are:

    • Standards and samples are added to a microplate pre-coated with an anti-testosterone antibody.

    • A fixed amount of HRP-conjugated testosterone is added, which competes with the testosterone in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.

  • Data Analysis: Testosterone levels in the this compound treated group are compared to a control group that received only hLH.

In Vivo Model of Endometriosis in Rats

This model is used to assess the efficacy of this compound in a disease-relevant context.

Protocol for Induction of Endometriosis:

  • Animal Model: Adult female Wistar rats are used.[10]

  • Surgical Procedure:

    • The rats are anesthetized, and a laparotomy is performed.

    • A section of one uterine horn is excised.[10]

    • The uterine segment is opened, and small pieces of endometrial tissue (e.g., 2x2 mm squares) are prepared.[10]

    • These endometrial fragments are then sutured to the peritoneal wall or other ectopic locations within the abdominal cavity of the same rat (autotransplantation).[10]

  • Lesion Development: The rats are allowed to recover, and the endometriotic lesions are left to establish and grow over a period of several weeks.

  • Treatment: Once the lesions are established, the rats are treated with this compound or a vehicle control over a specified period.

  • Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the size and weight of the endometriotic lesions are measured. Histological analysis can also be performed to assess the characteristics of the lesions.

LH-Induced Ovarian Gene Expression Assay

This assay is used to determine the effect of this compound on the expression of genes that are regulated by LH in the ovary.

Protocol:

  • Animal Model and Treatment: Immature female rats are often used. They can be primed with equine chorionic gonadotropin (eCG) to stimulate follicular development, followed by treatment with this compound and then a stimulatory dose of hCG (to mimic the LH surge).[11]

  • Ovary Collection: Ovaries are collected at specific time points after hCG administration.

  • RNA Isolation: Total RNA is isolated from the ovarian tissue using standard methods.

  • Quantitative Real-Time PCR (qPCR):

    • The isolated RNA is reverse-transcribed into cDNA.

    • qPCR is performed using primers specific for LH-regulated genes (e.g., those involved in steroidogenesis or ovulation) and housekeeping genes for normalization.

    • The relative expression of the target genes is calculated.

  • Data Analysis: Gene expression levels in the this compound treated group are compared to the control group to determine the extent of inhibition.

Conclusion

This compound is a well-characterized, potent, and selective LHR antagonist with demonstrated in vitro and in vivo activity. Its ability to effectively reduce sex hormone levels makes it a promising candidate for the treatment of a variety of hormone-dependent disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other LHR antagonists in preclinical research and drug development.

References

An In-depth Technical Guide to BAY-298: A Novel Luteinizing Hormone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-298 is a potent and selective, orally active, small-molecule antagonist of the luteinizing hormone (LH) receptor.[1] Developed by Bayer, it represents a significant advancement in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, offering a potential therapeutic agent for sex hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a tetrahydro-1,6-naphthyridine-based compound.[1][2] While a specific IUPAC name is not consistently reported in the literature, its chemical structure has been elucidated through its synthesis scheme.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H21ClFN3O2[3][4]
Molecular Weight 473.93 g/mol [4]
CAS Number 2471978-97-7[3]
Log D Not explicitly stated, but efforts to lower it led to the development of BAY-899[2]
Solubility Lower than BAY-899[2]
Permeability (Caco-2) Lower than BAY-899[2]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR).[2] It does not compete with the binding of the natural ligand, luteinizing hormone (LH), but instead binds to a different site on the receptor, likely within the 7-transmembrane region, thereby preventing receptor activation.[2]

The activation of the LH receptor by LH primarily triggers the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as steroidogenesis in the gonads. The LH receptor can also signal through other pathways, including the Gq/11 pathway, leading to an increase in intracellular calcium, and potentially through β-arrestin mediated pathways. By binding to an allosteric site, this compound prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) (GPCR) LH->LHR Binds G_protein G-protein (Gs) LHR->G_protein Activates BAY298 This compound BAY298->LHR Allosteric Antagonism AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Steroidogenesis) PKA->Downstream Phosphorylates

Figure 1. Simplified signaling pathway of the Luteinizing Hormone Receptor and the inhibitory action of this compound.

Experimental Data

In Vitro Activity

This compound has been shown to be a potent antagonist of the LH receptor across multiple species.

Table 2: In Vitro Potency of this compound

SpeciesIC50 (nM)Reference
Human (hLH) 96[5]
Rat (rLH) 23[5]
Cynomolgus Monkey (cLH) 78[5]
In Vivo Pharmacokinetics and Efficacy

In vivo studies in rats have demonstrated the oral bioavailability and efficacy of this compound in reducing sex hormone levels.[5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)Reference
t1/2 (hours) 3133[5]
Cmax (µg/L) 28066[5]

In female rats, oral administration of this compound (4.5-72 mg/kg/day for 8 days) resulted in a dose-dependent decrease in serum estradiol levels.[5] Furthermore, treatment with this compound was shown to interrupt folliculogenesis.[2] In male rats, this compound counteracted the increase in plasma testosterone levels induced by human chorionic gonadotropin (hCG).[2]

Experimental Protocols

In Vitro LH Receptor Antagonism Assay (General Protocol)

The potency of this compound as an LH receptor antagonist is typically determined using a cell-based assay that measures the inhibition of LH-induced cAMP production.

1. Cell Culture:

  • A cell line stably expressing the human, rat, or cynomolgus monkey LH receptor (e.g., HEK293 or CHO cells) is used.

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

2. cAMP Measurement Assay:

  • Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • The following day, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Subsequently, a fixed concentration of LH (typically at its EC80 concentration to elicit a robust response) is added to the wells, and the cells are incubated for another set period.

  • The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

3. Data Analysis:

  • The concentration of cAMP produced is plotted against the concentration of this compound.

  • The IC50 value, which is the concentration of this compound that inhibits 50% of the maximal LH-induced cAMP production, is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

In Vivo Efficacy Study in Rats (General Protocol)

The in vivo efficacy of this compound is assessed by its ability to suppress sex hormone levels in animal models.

1. Animal Model:

  • Adult female or male Wistar rats are commonly used.[1]

  • Animals are housed under controlled conditions with a standard diet and water ad libitum. All animal procedures are conducted in accordance with approved animal welfare guidelines.

2. Dosing and Administration:

  • For oral administration, this compound is typically formulated in a suitable vehicle (e.g., a suspension in a solution of 0.5% tylose in water).

  • For intravenous administration, the compound is dissolved in an appropriate solvent.

  • Animals are dosed daily for a specified duration, with the dose volume adjusted based on body weight.

3. Hormone Level Measurement:

  • Blood samples are collected at predetermined time points via a suitable method (e.g., tail vein or cardiac puncture).

  • Serum or plasma is separated by centrifugation.

  • Concentrations of relevant hormones (e.g., estradiol, progesterone, testosterone) are measured using validated methods such as ELISA or radioimmunoassay (RIA).

4. Data Analysis:

  • Hormone levels are compared between the vehicle-treated control group and the this compound-treated groups.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the LH receptor in various physiological and pathological processes. Its potent and selective antagonist activity, coupled with its oral bioavailability, makes it a promising candidate for further investigation as a therapeutic agent for the treatment of sex hormone-dependent disorders. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their drug discovery and development efforts.

References

The Discovery and Development of BAY-298: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of BAY-298, a potent and selective small-molecule antagonist of the human luteinizing hormone receptor (hLH-R). This compound emerged from a high-throughput screening campaign and subsequent lead optimization, demonstrating nanomolar efficacy in vitro and the ability to reduce sex hormone levels in vivo. This whitepaper details the compound's mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the relevant biological pathways and development workflow.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for the production of sex hormones, such as estradiol and progesterone in females and testosterone in males.[1][2] The luteinizing hormone receptor (LH-R), a G-protein-coupled receptor (GPCR), is a key component of this axis.[1][2] Activation of LH-R by luteinizing hormone (LH) stimulates the synthesis of these sex hormones.[1][2] Consequently, LH-R is a validated therapeutic target for hormone-dependent conditions, including certain cancers (prostate, breast), polycystic ovary syndrome (PCOS), uterine fibroids, and endometriosis.[1][2]

Screening of the Bayer compound library identified a novel class of tetrahydrothienopyridine derivatives as small-molecule (SMOL) inhibitors of hLH-R.[1][2] Extensive optimization of this initial hit led to the development of this compound, the first nanomolar hLH-R antagonist shown to effectively reduce sex hormone levels in vivo.[1][2]

Mechanism of Action

This compound functions as a selective antagonist of the luteinizing hormone receptor.[3][4] By binding to the LH-R, it competitively inhibits the binding of the endogenous ligand, luteinizing hormone. This blockade prevents the downstream signaling cascade that would normally lead to the production and release of sex hormones. In vivo studies have confirmed that this antagonism translates to a dose-dependent reduction in plasma estradiol and testosterone levels.[1]

Signaling Pathway

The binding of LH to its receptor on gonadal cells initiates a signal transduction cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the synthesis and secretion of steroid hormones. This compound interrupts this pathway at the initial receptor-ligand interaction step.

LH_R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LH-R) LH->LHR Binds & Activates G_protein Gαs Protein LHR->G_protein Activates BAY298 This compound BAY298->LHR Binds & Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Testosterone/Estradiol Production) PKA->Steroidogenesis Promotes

Figure 1: LH Receptor Signaling and this compound Inhibition.

Discovery and Preclinical Development Workflow

The discovery of this compound followed a structured drug discovery process, beginning with high-throughput screening and progressing through lead optimization to in vivo validation.

Discovery_Workflow HTS High-Throughput Screening (Bayer Compound Library) Hit_ID Hit Identification (Tetrahydrothienopyridine Derivatives) HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity, DMPK) Lead_Opt->In_Vitro BAY298_ID Identification of this compound In_Vitro->BAY298_ID In_Vivo In Vivo Efficacy Studies (Rodent Models) BAY298_ID->In_Vivo PK_Safety Pharmacokinetics & Safety (Rat Models) BAY298_ID->PK_Safety Tool Valuable Tool Compound In_Vivo->Tool PK_Safety->Tool

Figure 2: Discovery and Development Workflow for this compound.

Quantitative Data Summary

The preclinical characterization of this compound yielded significant quantitative data regarding its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound
Target SpeciesLigandIC50 (nM)
HumanhLH96[3][4]
HumanhLH185[4]
RatrLH23[3]
RatrLH46[4]
Cynomolgus MonkeycLH78[3][4]

Note: Discrepancies in reported IC50 values may arise from different experimental conditions or assay formats.

Table 2: Pharmacokinetic Profile of this compound in Wistar Rats
Administration RouteDose (mg/kg)Cmax ( kg/L )t1/2 (hours)
Intravenous (iv)0.50.2831
Oral (po)20.06633

Data sourced from MedchemExpress and Aladdin Scientific, referencing the primary publication.[3][4]

Table 3: In Vivo Efficacy of this compound
Animal ModelDosing RegimenEndpointResult
Female Rats4.5-72 mg/kg/day (oral, 8 days)Serum Estradiol LevelsDose-dependent reduction in proestrus.[3][4]
Male RatsNot specifiedLH-induced Testosterone ProductionDose-dependent reduction.[1]
Male RatsNot specifiedPlasma Testosterone LevelsSignificant counteraction of hLH-induced increase.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the primary literature.[1]

In Vitro LH-R Antagonist Assay
  • Cell Line: A stable cell line co-expressing the human LH receptor (hLH-R) and a cAMP-responsive element (CRE)-luciferase reporter gene was used.

  • Assay Principle: The assay measures the inhibition of LH-induced luciferase activity. Activation of LH-R by LH leads to an increase in intracellular cAMP, which in turn activates the CRE promoter, driving luciferase expression. An antagonist will block this process.

  • Procedure:

    • Cells were seeded into 384-well plates and incubated.

    • This compound was serially diluted and added to the cells.

    • Human luteinizing hormone (hLH) was added at a concentration that elicits 80% of the maximum response (EC80).

    • The plates were incubated to allow for receptor activation and luciferase expression.

    • A luciferase substrate was added, and the resulting luminescence was measured using a suitable plate reader.

    • Data were normalized to controls (no LH and LH alone), and IC50 values were calculated using a four-parameter logistic fit.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Female and male Wistar rats were used.[4]

  • Drug Administration:

    • Intravenous (IV): this compound was administered as a single bolus injection (0.5 mg/kg) into a tail vein.[4]

    • Oral (PO): this compound was administered via oral gavage (2 mg/kg).[4]

  • Sample Collection: Blood samples were collected from the tail vein at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, t1/2, AUC) were calculated using non-compartmental analysis with software such as WinNonlin.

In Vivo Efficacy Study in Female Rats (Estradiol Reduction)
  • Animals: Intact female Wistar rats were used.[4]

  • Treatment: this compound was administered orally once daily for 8 consecutive days at various doses (e.g., 4.5, 9, 18, 36, 72 mg/kg).[3][4] A vehicle control group was included.

  • Endpoint Measurement: On the final day of the study, blood samples were collected during the proestrus stage of the estrous cycle.

  • Hormone Analysis: Serum was isolated, and estradiol concentrations were measured using a validated immunoassay (e.g., ELISA or RIA).

  • Statistical Analysis: The effect of different doses of this compound on estradiol levels was compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Selectivity Profile

While this compound is a potent LH-R antagonist, its selectivity against other related receptors is a critical aspect of its profile. It demonstrated a 24-fold selectivity against the Thyroid-Stimulating Hormone (TSH) receptor, with an IC50 of 2.3 µM.[5] Further off-target screening against a panel of G-protein-coupled receptors (GPCRs) at a concentration of 10 µM showed approximately 50% inhibition or activation in a number of targets, indicating some degree of non-selectivity at higher concentrations.[5]

Conclusion and Future Directions

This compound is a pioneering small-molecule antagonist of the LH receptor, demonstrating potent in vitro activity and significant in vivo efficacy in reducing sex hormone levels in preclinical models.[1][2] Its discovery validates the feasibility of targeting the LH-R with non-peptide small molecules for therapeutic intervention in hormone-dependent diseases. The compound serves as a valuable chemical probe for studying LH-R biology.[1]

Further optimization of this compound's physicochemical and pharmacokinetic properties led to the identification of a successor compound, BAY-899, which exhibited an improved in vitro profile.[1][2] The development trajectory of these compounds highlights a successful application of medicinal chemistry principles to address a challenging GPCR target. While no clinical trial data for this compound is publicly available, the preclinical data strongly support the therapeutic potential of this class of compounds. Future research will likely focus on advancing such LH-R antagonists into clinical development for targeted indications.

References

An In-depth Technical Guide to BAY-298: A Novel Antagonist of the Luteinizing Hormone Receptor for the Study of Sex Hormone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R). Developed as a valuable tool compound, this compound facilitates the in vitro and in vivo study of LH-R signaling and its role in sex hormone production.[1][2] This document details the mechanism of action, quantitative data on its efficacy and pharmacokinetics, experimental protocols, and key signaling pathways involved.

Mechanism of Action

This compound is a tetrahydro-1,6-naphthyridine-based antagonist of the human Luteinizing Hormone Receptor (hLH-R), a G-protein-coupled receptor (GPCR) pivotal in regulating the production of sex hormones.[2] By inhibiting the hLH-R, this compound effectively interferes with the signaling cascade initiated by the luteinizing hormone (LH), leading to a reduction in sex hormone levels.[1][2] This makes it a critical tool for investigating sex hormone-dependent diseases and physiological processes.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Species
LH Receptor96Human (hLH)
LH Receptor23Rat (rLH)
LH Receptor78Cynomolgus Monkey (cLH)
hERG3000Human

Source:[1][3]

Table 2: Pharmacokinetic Profile of this compound in Wistar Rats

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Half-life (t1/2) 31 hours33 hours
Cmax 0.28 µg/mL0.066 µg/mL
Bioavailability -Good
Clearance LowLow
Volume of Distribution HighHigh

Source:[1][3]

Table 3: In Vivo Efficacy of this compound in Rats

Animal ModelAdministrationDosageEffect
Female Rats (cetrorelix-treated)IntravenousDose-dependentCounteracted hLH-induced ovarian marker gene expression.[1]
Male RatsIntravenousDose-dependentCounteracted hLH-induced increase in plasma testosterone levels.[1]
Intact Female RatsOral (once daily for 8 days)4.5 - 72 mg/kgDose-dependently lowered serum estradiol levels in proestrus.[1][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

1. In Vitro Antagonist Dose-Response Studies

  • Objective: To determine the mode of action of this compound.

  • Methodology:

    • Conduct antagonist dose-response studies with this compound in the presence of four different, single concentrations of the natural ligand human Luteinizing Hormone (hLH) or a small-molecule hLH-R agonist (e.g., Org 43553).

    • Use the results obtained at 1 x EC80 as a control.

    • Measure the response (e.g., cAMP production) to determine the inhibitory effect of this compound.[1]

2. In Vivo Suppression of Ovarian Marker Gene Expression

  • Objective: To assess the in vivo efficacy of this compound in female rats.

  • Methodology:

    • Use cetrorelix-treated female rats to suppress endogenous LH.

    • Administer human Luteinizing Hormone (hLH) intravenously to induce ovarian gene expression.

    • Concurrently administer this compound intravenously at various doses.

    • After a set time (e.g., 2 hours), collect ovarian tissue.

    • Measure the mRNA expression of LH-induced genes (e.g., CYP19A1/aromatase) via quantitative PCR.

    • Include control groups receiving only vehicle or hLH.[1]

3. In Vivo Testosterone Production in Male Rats

  • Objective: To evaluate the effect of this compound on LH-induced testosterone production.

  • Methodology:

    • Administer human Luteinizing Hormone (hLH) intravenously to male rats to stimulate testosterone synthesis.

    • Co-administer this compound intravenously at different doses.

    • Collect blood samples at a specific time point (e.g., 2 hours) after administration.

    • Measure plasma testosterone levels.

    • Compare the results with a control group treated only with hLH.[1]

4. Long-Term Estrus Cycle Disruption in Female Rats

  • Objective: To investigate the long-term effects of oral administration of this compound.

  • Methodology:

    • Administer this compound orally to intact female rats once daily for an extended period (e.g., 8 days).

    • Monitor the estrus cycle daily through vaginal smears.

    • Measure plasma estradiol concentrations.

    • Observe for dose-dependent effects on estradiol levels and disruptions in the estrus cycle.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

BAY298_Mechanism_of_Action cluster_0 Cell Membrane LH_Receptor Luteinizing Hormone Receptor (LH-R) G_Protein G-Protein Activation LH_Receptor->G_Protein LH Luteinizing Hormone (LH) LH->LH_Receptor Binds & Activates BAY298 This compound BAY298->LH_Receptor Blocks AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Steroidogenesis Steroidogenesis PKA->Steroidogenesis Sex_Hormones Sex Hormone Production (Testosterone, Estradiol) Steroidogenesis->Sex_Hormones

Caption: Mechanism of action of this compound as an LH-R antagonist.

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Male Wistar Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Group_Control Control Group (Vehicle + hLH) Acclimatization->Group_Control Group_BAY298 Treatment Group (this compound + hLH) Acclimatization->Group_BAY298 Administration Intravenous Administration of This compound and/or Vehicle Group_Control->Administration Group_BAY298->Administration LH_Stimulation Intravenous Administration of hLH Administration->LH_Stimulation Time_Point Wait for a Defined Period (e.g., 2 hours) LH_Stimulation->Time_Point Sample_Collection Blood Sample Collection Time_Point->Sample_Collection Hormone_Assay Measure Plasma Testosterone Levels Sample_Collection->Hormone_Assay Data_Analysis Statistical Analysis Hormone_Assay->Data_Analysis Results Compare Testosterone Levels between Groups Data_Analysis->Results

Caption: In vivo experimental workflow for testing this compound.

References

BAY-298: A Technical Guide for Reproductive Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This compound serves as a valuable chemical probe for investigating the role of the luteinizing hormone (LH) signaling pathway in reproductive biology and for exploring its therapeutic potential in sex hormone-dependent diseases.[1][2]

Core Mechanism and Therapeutic Potential

This compound is an orally active, non-steroidal antagonist of the LHCGR, a G protein-coupled receptor (GPCR) crucial for sex hormone production.[1][2] By blocking the activation of this receptor by LH, this compound effectively reduces the downstream production of sex hormones such as testosterone and estradiol.[1] This mechanism of action makes it a promising candidate for the treatment of sex hormone-dependent conditions like endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

ParameterSpeciesValueNotes
IC50 Human (hLH)96 nMAntagonistic activity against human luteinizing hormone.
Rat (rLH)23 nMAntagonistic activity against rat luteinizing hormone.
Cynomolgus Monkey (cLH)78 nMAntagonistic activity against cynomolgus monkey luteinizing hormone.
Off-Target Activity Human TSH Receptor (hTSH-R)~2.3 µM~24-fold selectivity for hLH-R over hTSH-R.[1]
In Vivo Efficacy Female Rats (Estradiol Reduction)Dose-dependentOnce daily oral application demonstrated dose-dependent reduction in plasma estradiol.[1]
Male Rats (Testosterone Reduction)SignificantCounteracted hLH-induced increase in plasma testosterone levels.[1]

Signaling Pathway

This compound acts by antagonizing the canonical Gs-protein coupled signaling pathway of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). The diagram below illustrates this pathway and the point of intervention by this compound.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHCGR LHCGR LH->LHCGR Binds G_protein Gs Protein LHCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (Testosterone, Estradiol) CREB->Steroidogenesis Promotes Gene Transcription for BAY298 This compound BAY298->LHCGR Antagonizes

Caption: Luteinizing Hormone Receptor Signaling Pathway and this compound's Point of Action.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro cAMP HTRF Assay for LH-R Antagonism

This protocol is used to determine the in vitro antagonist potency of this compound.

Objective: To measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by LH in cells expressing the LHCGR.

Materials:

  • HEK293 cells stably expressing the human, rat, or cynomolgus monkey LHCGR.

  • Assay buffer: HBSS containing 20 mM HEPES, 0.1% BSA, and 1 mM IBMX.

  • Human Luteinizing Hormone (hLH).

  • This compound compound.

  • cAMP Gs Dynamic 2 kit (Cisbio).

  • 384-well white plates.

Procedure:

  • Cell Preparation: Seed the LHCGR-expressing HEK293 cells in 384-well white plates at a density of 2,500 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Add the diluted this compound to the cell plates and incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add hLH at a final concentration equivalent to its EC80 value to all wells except the negative control.

  • Lysis and Detection: After a 30-minute incubation with the agonist, lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Measurement: Incubate for 1 hour at room temperature and measure the HTRF signal on a compatible plate reader (e.g., PHERAstar).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a four-parameter logistic fit.

In Vivo Study of Estradiol Reduction in Female Rats

This protocol describes an in vivo experiment to assess the efficacy of this compound in reducing plasma estradiol levels.

Objective: To evaluate the dose-dependent effect of orally administered this compound on serum estradiol concentrations in female rats.

Animal Model:

  • Adult female Wistar rats.

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the start of the experiment.

  • Dosing: Administer this compound orally once daily for 8 consecutive days at various dose levels. Include a vehicle control group.

  • Blood Sampling: On day 8, collect blood samples at a specific time point post-dosing.

  • Hormone Analysis: Separate the plasma and measure estradiol concentrations using a validated immunoassay or LC-MS/MS method.

  • Data Analysis: Compare the plasma estradiol levels between the different dose groups and the vehicle control group. Analyze for a dose-dependent effect.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel LHCGR antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development primary_screen Primary Screening (cAMP HTRF Assay) selectivity_panel Selectivity Profiling (e.g., FSH-R, TSH-R) primary_screen->selectivity_panel moa_studies Mechanism of Action (e.g., Schild Analysis) selectivity_panel->moa_studies pk_studies Pharmacokinetic Studies (Rat) moa_studies->pk_studies Lead Candidate Selection short_term_pd Short-term PD Models (e.g., LH-induced Testosterone) pk_studies->short_term_pd long_term_pd Long-term PD Models (e.g., Estrus Cycle) short_term_pd->long_term_pd tox_studies Toxicology Studies long_term_pd->tox_studies Preclinical Candidate Selection formulation Formulation Development tox_studies->formulation

Caption: General Experimental Workflow for the Development of an LHCGR Antagonist.

References

Understanding hLH-R Signaling with BAY-298: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human Luteinizing Hormone Receptor (hLH-R) signaling pathways and the mechanism of action of BAY-298, a potent and selective small-molecule antagonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to hLH-R Signaling

The human Luteinizing Hormone Receptor (hLH-R) is a pivotal member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Primarily activated by the luteinizing hormone (hLH), the hLH-R plays a crucial role in the regulation of sex hormone production.[1][2] Consequently, it has emerged as a significant therapeutic target for a range of hormone-dependent conditions, including cancers, polycystic ovary syndrome, uterine fibroids, and endometriosis.[1][2]

Upon hLH binding, the hLH-R undergoes a conformational change, initiating intracellular signaling cascades. The canonical pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in steroidogenesis.

In addition to the canonical Gs-cAMP pathway, hLH-R signaling can also proceed through β-arrestin-mediated pathways. Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the hLH-R. This interaction not only promotes receptor desensitization and internalization but also serves as a scaffold for the activation of other signaling molecules, including the extracellular signal-regulated kinase (ERK) pathway.

This compound: A Selective hLH-R Antagonist

This compound is a tetrahydro-1,6-naphthyridine-based, orally active, and selective antagonist of the hLH-R.[1] It has been identified as a valuable tool compound for the in vitro study of hLH-R signaling and for the in vivo modulation of sex hormone production.[1][2]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, including its inhibitory potency against hLH-R from different species and its pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
human LH-R (hLH-R)96
rat LH-R (rLH-R)23
cynomolgus monkey LH-R (cLH-R)78

Data sourced from MedchemExpress.[3][4][5]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Half-life (t1/2) 31 hours33 hours
Maximum Concentration (Cmax) 0.28 µg/mL0.066 µg/mL

Data sourced from MedchemExpress.[3][5]

Signaling Pathways and Mechanism of Action of this compound

As an antagonist, this compound competitively binds to the hLH-R, preventing the binding of the endogenous agonist, hLH. This blockade inhibits the conformational changes required for receptor activation, thereby attenuating downstream signaling through both the Gs-cAMP and β-arrestin-ERK pathways.

Canonical Gs-cAMP Signaling Pathway

The following diagram illustrates the canonical Gs-cAMP signaling pathway initiated by hLH binding to its receptor and the inhibitory action of this compound.

hLH-R Gs-cAMP Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular hLH hLH (Agonist) hLHR hLH-R hLH->hLHR Binds & Activates BAY298 This compound (Antagonist) BAY298->hLHR Binds & Blocks Gs Gs protein hLHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Steroidogenesis) CREB->Gene Promotes

Caption: Canonical hLH-R Gs-cAMP signaling pathway and this compound's antagonism.

β-Arrestin-Mediated ERK Signaling Pathway

The diagram below depicts the β-arrestin-mediated ERK signaling pathway and the inhibitory effect of this compound.

hLH-R Beta-Arrestin-ERK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular hLH hLH (Agonist) hLHR hLH-R hLH->hLHR Binds & Activates BAY298 This compound (Antagonist) BAY298->hLHR Binds & Blocks GRK GRK hLHR->GRK Activates p_hLHR P-hLH-R GRK->p_hLHR Phosphorylates beta_arrestin β-Arrestin p_hLHR->beta_arrestin Recruits Src Src beta_arrestin->Src Scaffolds Raf Raf Src->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cellular_Response Cellular Response (e.g., Proliferation) ERK->Cellular_Response Mediates

Caption: β-Arrestin-mediated ERK signaling downstream of hLH-R and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols that can be adapted for the study of this compound and other hLH-R modulators.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the hLH-R.

Materials:

  • Cell membranes expressing hLH-R

  • Radioligand (e.g., ¹²⁵I-hCG)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound or vehicle.

  • Add the hLH-R-expressing cell membranes to initiate the binding reaction.

  • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.

  • To determine non-specific binding, a parallel set of wells containing a high concentration of unlabeled hLH is included.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit agonist-induced cAMP production.

Materials:

  • Cells stably expressing hLH-R (e.g., HEK293 or CHO cells)

  • hLH (agonist)

  • This compound (antagonist)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Stimulation buffer (e.g., HBSS with 0.1% BSA)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Seed the hLH-R expressing cells in a 96- or 384-well plate and culture overnight.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Add a fixed concentration of hLH (typically the EC80) to stimulate cAMP production and incubate for a further defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the intracellular cAMP levels using the detection kit's instructions.

  • Generate a dose-response curve for this compound's inhibition of hLH-stimulated cAMP production and determine its IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of a compound on agonist-induced ERK activation.

Materials:

  • Cells expressing hLH-R

  • hLH (agonist)

  • This compound (antagonist)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with hLH for a short period (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a novel hLH-R antagonist like this compound.

Experimental Workflow for hLH-R Antagonist Characterization Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_cAMP cAMP Accumulation Assay (Determine functional IC50) Binding_Assay->Functional_Assay_cAMP Functional_Assay_ERK ERK Phosphorylation Assay (Confirm inhibition of alternative pathway) Functional_Assay_cAMP->Functional_Assay_ERK In_Vivo_PK In Vivo Pharmacokinetics (Determine t1/2, Cmax, Bioavailability) Functional_Assay_ERK->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (e.g., Testosterone suppression model) In_Vivo_PK->In_Vivo_PD Lead_Optimization Lead Optimization In_Vivo_PD->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the preclinical characterization of an hLH-R antagonist.

Conclusion

This compound is a potent and selective antagonist of the hLH-R, effectively inhibiting both Gs-cAMP and β-arrestin-mediated signaling pathways. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of hLH-R antagonism. While this compound serves as an excellent research tool, there is no public information available to suggest that it has entered clinical trials. Further optimization of such compounds may lead to the development of novel therapeutics for a variety of hormone-dependent diseases.

References

BAY-298: A Potent Small Molecule Inhibitor of the Luteinizing Hormone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The luteinizing hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive physiology. Its activation by LH triggers a cascade of signaling events essential for steroidogenesis in both males and females. Consequently, the LH receptor has emerged as a significant therapeutic target for a range of hormone-dependent conditions, including endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers. BAY-298 is a novel, orally active small molecule antagonist of the LH receptor that has demonstrated potent and selective inhibitory activity in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and a visualization of the pertinent signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro potency and in vivo efficacy.

Table 1: In Vitro Activity of this compound [1]

ParameterSpeciesValue (nM)
IC50Human (hLH)96
IC50Rat (rLH)23
IC50Cynomolgus Monkey (cLH)78

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound in Rats [1]

ParameterRoute of AdministrationDoseValue
Half-life (t1/2)Intravenous (iv)0.5 mg/kg31 hours
Half-life (t1/2)Oral (po)2 mg/kg33 hours
CmaxIntravenous (iv)0.5 mg/kg0.28 µg/mL
CmaxOral (po)2 mg/kg0.066 µg/mL
Effect on EstradiolOral (po)4.5-72 mg/kg/day for 8 daysDose-dependent reduction in serum estradiol levels
Effect on TestosteroneIntravenous (iv)-Counteracts hLH-induced increase in plasma testosterone

Signaling Pathways

The LH receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate gene expression and cellular function, ultimately leading to steroidogenesis. There is also evidence for the involvement of other signaling pathways, such as the Gq/11 pathway leading to phospholipase C activation and the β-arrestin pathway, which can mediate distinct cellular responses. This compound, as an antagonist, blocks the initial step of this cascade by preventing LH from binding to its receptor.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gs Gs Pathway cluster_Gq Gq/11 Pathway (alternative) cluster_Arrestin β-Arrestin Pathway (alternative) LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) G-Protein Coupled Receptor LH->LHR Binds and Activates BAY298 This compound BAY298->LHR Binds and Inhibits G_protein_s Gs Protein LHR->G_protein_s Activates G_protein_q Gq/11 Protein LHR->G_protein_q Activates b_Arrestin β-Arrestin LHR->b_Arrestin Recruits AC Adenylyl Cyclase G_protein_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis_Gs Steroidogenesis PKA->Steroidogenesis_Gs Leads to PLC Phospholipase C G_protein_q->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response_Gq Cellular Responses Ca_PKC->Cellular_Response_Gq MAPK MAPK Cascade b_Arrestin->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression

Caption: LH Receptor Signaling Pathways and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro cAMP HTRF Assay

This assay is used to determine the in vitro potency of this compound in inhibiting the LH receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against human, rat, and cynomolgus monkey LH receptors.

Materials:

  • CHO-K1 cells stably expressing the respective LH receptor (human, rat, or cynomolgus monkey).

  • Assay medium: DMEM/F12 with 1% BSA.

  • Luteinizing Hormone (LH).

  • This compound.

  • cAMP Gs Dynamic Kit (e.g., from Revvity).[2]

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture the CHO-K1 cells expressing the LH receptor of interest to approximately 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay medium to the desired concentration.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium.

  • Assay Plate Setup:

    • Add the cell suspension to each well of the 384-well plate.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Add a fixed concentration of LH (agonist) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well as per the kit manufacturer's instructions.[2][3]

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

cAMP_HTRF_Workflow A Prepare CHO-K1 cells expressing LH receptor C Dispense cells into 384-well plate A->C B Prepare serial dilutions of this compound D Add this compound dilutions and LH (agonist) B->D C->D E Incubate at room temperature (30-60 min) D->E F Add HTRF lysis and detection reagents E->F G Incubate at room temperature (60 min, dark) F->G H Read plate on HTRF reader (620/665 nm) G->H I Calculate 665/620 ratio and determine IC50 H->I

Caption: Workflow for the in vitro cAMP HTRF Assay.

In Vivo Efficacy in a Rat Model of Estradiol Production

This protocol is designed to assess the in vivo efficacy of this compound in reducing circulating estradiol levels in female rats.

Objective: To determine the dose-dependent effect of orally administered this compound on serum estradiol levels in female rats.

Materials:

  • Female Wistar rats.

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood collection supplies (e.g., tubes with anticoagulant).

  • Centrifuge.

  • Estradiol ELISA kit.

Procedure:

  • Animal Acclimation: Acclimate female Wistar rats to the housing conditions for at least one week prior to the experiment.

  • Dosing: Prepare suspensions of this compound in the vehicle at various concentrations. Administer this compound or vehicle to the rats via oral gavage once daily for 8 consecutive days.

  • Blood Collection: At the end of the treatment period, collect blood samples from the rats.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Estradiol Measurement: Measure the concentration of estradiol in the serum samples using a commercially available ELISA kit, following the manufacturer's instructions.[4]

  • Data Analysis: Compare the serum estradiol levels in the this compound treated groups to the vehicle-treated control group to determine the dose-dependent effect.

In Vivo Efficacy in a Rat Model of Testosterone Production

This protocol evaluates the ability of this compound to counteract LH-induced testosterone production in male rats.

Objective: To assess the in vivo antagonistic effect of this compound on LH-stimulated testosterone secretion in male rats.

Materials:

  • Male Wistar rats.

  • This compound.

  • Human chorionic gonadotropin (hCG) or Luteinizing Hormone (LH).

  • Vehicle for intravenous administration (e.g., saline).

  • Intravenous injection supplies.

  • Blood collection supplies.

  • Centrifuge.

  • Testosterone ELISA kit.

Procedure:

  • Animal Acclimation: Acclimate male Wistar rats to the housing conditions for at least one week.

  • Drug Administration: Administer this compound or vehicle to the rats via intravenous injection.

  • LH/hCG Stimulation: After a predetermined time following this compound administration, inject the rats with a stimulatory dose of LH or hCG to induce testosterone production.

  • Blood Collection: Collect blood samples at various time points after LH/hCG stimulation.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Testosterone Measurement: Quantify the testosterone levels in the plasma samples using a specific ELISA kit.

  • Data Analysis: Compare the testosterone levels in the rats treated with this compound and LH/hCG to those treated with vehicle and LH/hCG to determine the inhibitory effect of this compound.

InVivo_Workflow cluster_estradiol Estradiol Model (Female Rats) cluster_testosterone Testosterone Model (Male Rats) A1 Acclimate female Wistar rats B1 Administer this compound or vehicle orally (8 days) A1->B1 C1 Collect blood samples B1->C1 D1 Prepare serum C1->D1 E1 Measure estradiol levels (ELISA) D1->E1 F1 Analyze dose-dependent reduction E1->F1 A2 Acclimate male Wistar rats B2 Administer this compound or vehicle (IV) A2->B2 C2 Stimulate with LH/hCG B2->C2 D2 Collect blood samples at time points C2->D2 E2 Prepare plasma D2->E2 F2 Measure testosterone levels (ELISA) E2->F2 G2 Analyze inhibition of LH-induced testosterone F2->G2

Caption: Workflow for In Vivo Efficacy Studies of this compound.

Conclusion

This compound is a potent and selective small molecule inhibitor of the LH receptor with demonstrated in vitro and in vivo activity. Its oral bioavailability and ability to effectively reduce sex hormone levels make it a valuable tool for research in reproductive endocrinology and a promising lead compound for the development of novel therapeutics for hormone-dependent diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the potential of this compound and other LH receptor antagonists.

References

Preclinical Profile of BAY-298: A Novel Luteinizing Hormone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R). Developed by Bayer, this compound represents a promising therapeutic candidate for sex hormone-dependent diseases. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Mechanism of Action

This compound functions as a competitive antagonist of the human Luteinizing Hormone Receptor (hLH-R), a G-protein-coupled receptor (GPCR) pivotal in the regulation of sex hormone production.[1][2] By inhibiting the binding of luteinizing hormone (LH) to its receptor, this compound effectively blocks downstream signaling pathways, leading to a reduction in the synthesis and secretion of sex hormones such as testosterone and estradiol.[1] This targeted action makes it a valuable tool for studying LH-R signaling and a potential therapeutic for conditions like endometriosis, uterine fibroids, polycystic ovary syndrome, and sex hormone-dependent cancers.[1][2]

Quantitative Preclinical Data

The preclinical development of this compound has generated significant quantitative data, summarized below for clarity and comparative analysis.

In Vitro Potency and Selectivity

This compound demonstrates nanomolar potency against the luteinizing hormone receptor across multiple species.

Target Assay Type IC50 (nM) Species
LH-RCompetitive Binding96Human
LH-RCompetitive Binding23Rat
LH-RCompetitive Binding78Cynomolgus Monkey

Data sourced from Medchemexpress and Aladdin Scientific.[3][4]

Off-target profiling at a concentration of 10 µM showed that this compound has a degree of non-selectivity, with approximately 50% inhibition or activation observed in a range of other G protein-coupled receptors.[5] Notably, it exhibits a 24-fold selectivity for the LH receptor over the Thyroid-Stimulating Hormone (TSH) receptor, with an IC50 of 2.3 µM for the latter.[5]

In Vivo Efficacy

Studies in rodent models have confirmed the in vivo efficacy of this compound in modulating sex hormone levels.

Animal Model Dosing Regimen Key Findings
Female Rats4.5-72 mg/kg/day (oral, 8 days)Dose-dependent reduction in serum estradiol levels.[3][4]
Male RatsNot specifiedDose-dependent reduction in LH-induced testosterone production.[1]
Female RatsLong-term daily oral applicationDose-dependent effects on plasma estradiol concentrations and the estrus cycle.[1]

No adverse events or undesired effects, such as loss of body weight or reduced activity, were observed in these in vivo studies.[1]

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties, supporting its potential for oral administration.

Species Route of Administration Dose Half-life (t1/2) Cmax Bioavailability
Wistar RatsIntravenous (iv)0.5 mg/kg31 hours0.28 µg/mLGood oral bioavailability
Wistar RatsOral (po)2 mg/kg33 hours0.066 µg/mLGood oral bioavailability

Data compiled from multiple sources.[1][3][4][5] The compound is characterized by low clearance and a high volume of distribution.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro LH-R Antagonist Assay

The potency of this compound as an LH-R antagonist was determined using a competitive binding assay. The experimental workflow involved screening the Bayer compound library to identify initial hits.[1] Dose-response studies were then conducted with this compound in the presence of a fixed concentration of either the natural ligand, human luteinizing hormone (hLH), or a small-molecule LH-R agonist.[1] The inhibition of the agonist-induced response was measured to calculate the IC50 value.

In Vivo Efficacy Studies in Rats

Female Rat Model: To assess the effect on estradiol levels, intact female rats were treated with this compound orally once daily for 8 days at varying doses.[1][4] Serum estradiol levels were measured and compared to a vehicle-treated control group.[1] Vaginal smears were also analyzed to observe effects on the estrus cycle.[1]

Male Rat Model: In male rats, the ability of this compound to block LH-induced testosterone production was evaluated.[1] Animals were administered this compound, followed by a challenge with hLH.[1] Plasma testosterone levels were measured at a specified time point after hLH administration and compared between treatment groups.[1]

Visualizations

Signaling Pathway of this compound Action

BAY298_Mechanism_of_Action cluster_HPG_Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_Target This compound Intervention GnRH GnRH (Hypothalamus) Pituitary Pituitary Gland GnRH->Pituitary stimulates LH Luteinizing Hormone (LH) Pituitary->LH secretes Gonads Gonads (Ovaries/Testes) LH->Gonads stimulates LHR LH Receptor (LH-R) on Gonadal Cells LH->LHR binds to Sex_Hormones Sex Hormones (Estradiol/Testosterone) Gonads->Sex_Hormones produces Signaling Downstream Signaling (e.g., cAMP production) LHR->Signaling activates BAY298 This compound BAY298->LHR blocks

Caption: Mechanism of action of this compound in the HPG axis.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Efficacy_Workflow start Start: Acclimatize Rats grouping Randomize into Treatment Groups (Vehicle vs. This compound Doses) start->grouping dosing Daily Oral Administration (8 days) grouping->dosing sampling Collect Blood Samples dosing->sampling analysis Measure Serum Hormone Levels (e.g., Estradiol) sampling->analysis endpoint Endpoint: Compare Hormone Levels & Analyze Dose-Response analysis->endpoint Drug_Development_Logic cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Validation library_screening Compound Library Screening hit_id Hit Identification (Tetrahydrothienopyridines) library_screening->hit_id lead_gen Lead Generation (this compound) hit_id->lead_gen in_vitro In Vitro Profiling (Potency, Selectivity) lead_gen->in_vitro dmpk In Vitro DMPK & Safety lead_gen->dmpk in_vivo_pk In Vivo PK (Rats) in_vitro->in_vivo_pk dmpk->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Hormone Reduction) in_vivo_pk->in_vivo_efficacy candidate Preclinical Candidate in_vivo_efficacy->candidate

References

BAY-298 Target Validation: A Technical Guide to a Novel Luteinizing Hormone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for BAY-298, a potent and selective small-molecule antagonist of the human luteinizing hormone receptor (hLH-R). The hLH-R, a G-protein-coupled receptor (GPCR), plays a pivotal role in the regulation of sex hormone production, making it a key target for therapeutic intervention in hormone-dependent diseases.[1] This document summarizes the core preclinical data, details the experimental methodologies employed in its validation, and visualizes the key pathways and workflows.

Core Concepts and Mechanism of Action

The human luteinizing hormone receptor is primarily activated by luteinizing hormone (hLH), a key regulator of steroidogenesis in both males and females.[1] Dysregulation of the hLH-R signaling pathway is implicated in various pathologies, including sex hormone-dependent cancers, polycystic ovary syndrome (PCOS), uterine fibroids, and endometriosis.[1] this compound was developed as a small-molecule inhibitor to antagonize the hLH-R, thereby reducing the production of sex hormones.[1][2]

The mechanism of action of this compound centers on its ability to competitively bind to the hLH-R, preventing the binding of the endogenous ligand, hLH. This blockade of hLH-R activation leads to a downstream reduction in the signaling cascade responsible for sex hormone synthesis.

cluster_0 hLH-R Signaling Pathway hLH Luteinizing Hormone (hLH) hLH-R Luteinizing Hormone Receptor (hLH-R) hLH->hLH-R Binds to G_Protein G-Protein Activation hLH-R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Steroidogenesis Steroidogenesis PKA->Steroidogenesis Sex_Hormones Sex Hormone Production (Testosterone, Estradiol) Steroidogenesis->Sex_Hormones BAY298 This compound BAY298->hLH-R Antagonizes cluster_0 In Vitro Radioligand Binding Assay Workflow start Start cell_culture Culture HEK293 cells expressing hLH-R start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [¹²⁵I]-hLH and this compound membrane_prep->incubation separation Separate bound and unbound radioligand incubation->separation quantification Quantify radioactivity separation->quantification analysis Calculate IC50 quantification->analysis end End analysis->end cluster_0 In Vivo Testosterone Suppression Workflow start Start animal_model Select male Wistar rats start->animal_model dosing Administer hLH and this compound (iv) animal_model->dosing sampling Collect blood samples at 2 hours dosing->sampling serum_prep Separate serum sampling->serum_prep elisa Measure testosterone levels by ELISA serum_prep->elisa analysis Compare testosterone levels to control elisa->analysis end End analysis->end

References

Methodological & Application

BAY-298 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-298 is a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R), a G-protein coupled receptor (GPCR) critically involved in the regulation of sex hormone production.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, focusing on a cell-based cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay. These protocols are intended to guide researchers in the evaluation of this compound and similar compounds targeting the LH-R signaling pathway.

Introduction

The Luteinizing Hormone Receptor is a key component of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Upon activation by luteinizing hormone (LH), the LH-R initiates a signaling cascade that leads to the production of sex hormones such as testosterone and estradiol.[1] Dysregulation of this pathway is implicated in various sex hormone-dependent diseases, including certain cancers, polycystic ovary syndrome, uterine fibroids, and endometriosis.[1][2] this compound has been identified as a nanomolar antagonist of the LH-R, demonstrating efficacy in reducing sex hormone levels in vivo.[1][2] The following protocols describe the in vitro methods used to determine the potency and mechanism of action of this compound.

Data Summary

The inhibitory activity of this compound has been quantified against LH receptors from multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Assay Type IC50 (nM)
Human LH-R (hLH-R)cAMP HTRF Assay96
Rat LH-R (rLH-R)cAMP HTRF Assay23
Cynomolgus Monkey LH-R (cLH-R)cAMP HTRF Assay78

Data sourced from MedchemExpress and other suppliers, referencing the primary literature.[3][4]

Signaling Pathway

The binding of Luteinizing Hormone (LH) to its receptor (LH-R) on the cell surface activates a G-protein (Gs), which in turn stimulates adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound binds to the LH-R and prevents this signaling cascade, thereby inhibiting the production of cAMP.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH LH LH-R LH-R LH->LH-R Binds Gs Gs LH-R->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to This compound This compound This compound->LH-R Inhibits

Caption: Luteinizing Hormone Receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Based cAMP HTRF Assay

This protocol details the methodology for determining the antagonist activity of this compound at the Luteinizing Hormone Receptor expressed in HEK293 cells by measuring the reduction in agonist-induced cAMP production.[3]

Materials:

  • HEK293 cells stably expressing the target LH-Receptor (human, rat, or cynomolgus monkey)

  • Cell culture medium (e.g., Ham's F12)

  • Charcoal-treated serum

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Human Luteinizing Hormone (hLH) agonist solution

  • This compound compound stock solution (in DMSO)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • Assay plates (e.g., 384-well low-volume)

  • Multidrop dispenser

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the LH-R in appropriate media until they reach the desired confluence.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer (Ham's F12, 5% charcoal-treated serum, 2.25 mM IBMX) to the required cell density.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound solutions in assay buffer to achieve the final desired concentrations.

  • Assay Protocol:

    • Using a Multidrop dispenser, add the appropriate volume of the cell suspension to each well of the 384-well plate.

    • Add the diluted this compound solutions to the test wells. For control wells, add vehicle (DMSO in assay buffer).

    • Pre-incubate the plate for 30 minutes at room temperature.[3]

    • Add the hLH agonist solution at a concentration of 3 x EC80 to all wells except the negative control wells.[1] To the negative control wells, add only the assay buffer.[1]

    • Incubate the plate for 30 minutes at room temperature.[3]

    • Following the incubation, add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for the cell-based cAMP HTRF assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Prep Prepare LH-R Expressing HEK293 Cell Suspension Dispense_Cells Dispense Cells into 384-well Plate Cell_Prep->Dispense_Cells Compound_Prep Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions and Controls Compound_Prep->Add_Compound Dispense_Cells->Add_Compound Pre_Incubate Pre-incubate for 30 min Add_Compound->Pre_Incubate Add_Agonist Add hLH Agonist (3x EC80) Pre_Incubate->Add_Agonist Incubate Incubate for 30 min Add_Agonist->Incubate Add_HTRF Add HTRF Reagents Incubate->Add_HTRF Final_Incubate Incubate for 60 min Add_HTRF->Final_Incubate Read_Plate Read Plate on HTRF Reader Final_Incubate->Read_Plate Calculate_Ratio Calculate Fluorescence Ratio Read_Plate->Calculate_Ratio Normalize_Data Normalize Data Calculate_Ratio->Normalize_Data IC50_Curve Generate Dose-Response Curve and Calculate IC50 Normalize_Data->IC50_Curve

Caption: Workflow diagram for the this compound cell-based cAMP HTRF in vitro assay.

Selectivity Profiling

To ensure the specificity of this compound, it is recommended to perform selectivity profiling against a panel of other GPCRs. This compound has been shown to be highly selective, with no significant activation or inhibition of a panel of 25 other GPCRs at a concentration of 10 µM.[1] A similar counter-screening approach should be adopted to confirm the selectivity of any new compound.

Conclusion

This compound is a valuable tool compound for studying LH-R signaling in vitro and for investigating the therapeutic potential of LH-R antagonism.[1] The protocols provided herein offer a robust framework for the in vitro characterization of this compound and other potential LH-R antagonists. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug discovery and development programs.

References

Application Notes and Protocols for BAY-298 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LHR), in rodent models. The following sections detail its mechanism of action, pharmacokinetic properties, and effects on sex hormone levels, along with detailed protocols for in vivo studies.

Introduction to this compound

This compound is a tetrahydro-1,6-naphthyridine-based antagonist of the Luteinizing Hormone Receptor (LHR).[1] By blocking the action of luteinizing hormone (LH), this compound effectively reduces the production of sex hormones, including testosterone and estradiol.[1] This makes it a valuable tool for studying the physiological roles of the LH-LHR signaling axis and for investigating therapeutic strategies in hormone-dependent conditions.

Mechanism of Action: Luteinizing Hormone Receptor Signaling Pathway

The Luteinizing Hormone Receptor is a G protein-coupled receptor (GPCR). Upon binding of LH, the receptor activates downstream signaling cascades, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the transcription of genes involved in steroidogenesis. This compound acts as a competitive antagonist at the LH receptor, preventing the binding of LH and thereby inhibiting this signaling cascade.

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR Binds G_Protein G Protein (Gs) LHR->G_Protein Activates BAY298 This compound BAY298->LHR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Steroidogenic Gene Expression PKA->Gene_Expression Promotes Hormone_Production Sex Hormone Production (Testosterone, Estradiol) Gene_Expression->Hormone_Production Leads to

Caption: Simplified Luteinizing Hormone Receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in Wistar rats and its in vivo efficacy in modulating sex hormone levels.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats [1]

ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Half-life (t½) 31 hours33 hours
Cmax 0.28 µg/mL0.066 µg/mL
Clearance Low-
Volume of Distribution High-
Oral Bioavailability -Good

Table 2: In Vivo Efficacy of this compound in Rats [1]

Animal ModelAdministration Route & DoseDurationObserved Effect
Male Wistar Rats Intravenous (3 mg/animal)2 hoursSignificantly lowered hLH-induced increase in plasma testosterone levels.[1]
Female Wistar Rats Oral (4.5 - 72 mg/kg/day)8 daysDose-dependent reduction in serum estradiol levels.[1]
Female Wistar Rats Oral (unspecified dose)Long-termDose-dependent effects on plasma estradiol concentrations and disruption of the estrus cycle.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound in animal models.

Protocol 1: Evaluation of this compound on LH-Induced Testosterone Production in Male Rats

This protocol describes the methodology to assess the efficacy of this compound in suppressing LH-stimulated testosterone production in male rats.

Testosterone_Suppression_Workflow Animal_Prep Acclimatize Male Wistar Rats Grouping Randomize into Vehicle and Treatment Groups Animal_Prep->Grouping Dosing Administer Vehicle or this compound (e.g., 3 mg/animal, i.v.) Grouping->Dosing LH_Stimulation Administer hLH (e.g., 0.1-0.3 µg/animal, i.v.) Dosing->LH_Stimulation Blood_Collection Collect Blood Samples (e.g., at 2 hours post-dose) LH_Stimulation->Blood_Collection Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation Testosterone_Assay Measure Testosterone Levels (ELISA or LC-MS/MS) Plasma_Separation->Testosterone_Assay Data_Analysis Analyze and Compare Testosterone Levels Testosterone_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on testosterone.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., appropriate solvent for this compound)

  • Human Luteinizing Hormone (hLH)

  • Anesthetic agent

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Testosterone ELISA kit or LC-MS/MS instrumentation

Procedure:

  • Animal Acclimatization: House male Wistar rats under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to control (vehicle) and treatment (this compound) groups.

  • Administration:

    • Administer the vehicle or this compound intravenously at the desired dose (e.g., 3 mg/animal).

    • Simultaneously or shortly after, administer hLH intravenously (e.g., 0.1-0.3 µ g/animal ) to stimulate testosterone production.

  • Blood Collection: At a specified time point post-administration (e.g., 2 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture under anesthesia).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Testosterone Measurement:

    • ELISA: Follow the manufacturer's instructions for the testosterone ELISA kit.[2][3][4][5][6] This typically involves incubating plasma samples in antibody-coated microplates, followed by the addition of enzyme-conjugated testosterone and a substrate for colorimetric detection.

    • LC-MS/MS: For higher sensitivity and specificity, testosterone levels can be quantified using a validated LC-MS/MS method.

  • Data Analysis: Compare the plasma testosterone concentrations between the vehicle and this compound treated groups using appropriate statistical tests.

Protocol 2: Assessment of this compound on Estradiol Levels and Estrous Cycle in Female Rats

This protocol outlines the methodology to evaluate the long-term effects of oral this compound administration on serum estradiol levels and the estrous cycle in female rats.

Estradiol_Estrous_Workflow Animal_Prep Acclimatize Female Wistar Rats Grouping Randomize into Vehicle and Dose-Ranging this compound Groups Animal_Prep->Grouping Dosing Daily Oral Gavage of Vehicle or this compound (e.g., 4.5-72 mg/kg) Grouping->Dosing Cycle_Monitoring Daily Vaginal Smear for Estrous Cycle Staging Dosing->Cycle_Monitoring Blood_Collection Collect Blood Samples at a Defined Time Point (e.g., Day 8) Dosing->Blood_Collection Cycle_Monitoring->Blood_Collection Serum_Separation Separate Serum by Centrifugation Blood_Collection->Serum_Separation Estradiol_Assay Measure Estradiol Levels (ELISA or LC-MS/MS) Serum_Separation->Estradiol_Assay Data_Analysis Analyze Estradiol Levels and Estrous Cycle Data Estradiol_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's long-term effects in female rats.

Materials:

  • Female Wistar rats

  • This compound

  • Vehicle for oral administration

  • Gavage needles

  • Microscope slides and coverslips

  • Staining solution (e.g., Giemsa or Toluidine blue)

  • Blood collection supplies

  • Estradiol ELISA kit or LC-MS/MS instrumentation

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Grouping: Randomly assign animals to a vehicle control group and multiple this compound treatment groups with varying doses (e.g., 4.5, 9, 18, 36, 72 mg/kg/day).

  • Administration: Administer the vehicle or this compound daily via oral gavage for the duration of the study (e.g., 8 days).

  • Estrous Cycle Monitoring:

    • Perform daily vaginal smears to monitor the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).

    • Record any disruptions or cessation of normal cycling in the treatment groups.

  • Blood Collection: At the end of the treatment period (e.g., on day 8), collect blood samples.

  • Serum Preparation: Allow blood to clot and then centrifuge to separate the serum. Store serum at -80°C.

  • Estradiol Measurement:

    • ELISA: Quantify serum estradiol levels using a rat-specific estradiol ELISA kit following the manufacturer's protocol.

    • LC-MS/MS: For enhanced accuracy, particularly at low concentrations, use a validated LC-MS/MS method for estradiol quantification.[7][8][9]

  • Data Analysis: Analyze the dose-dependent effects of this compound on serum estradiol levels and the integrity of the estrous cycle.

Protocol 3: Analysis of LH-Induced Gene Expression in Rat Ovarian Tissue

This protocol details the steps to investigate the effect of this compound on the expression of LH-responsive genes in the ovary using quantitative PCR (qPCR).

Materials:

  • Female Wistar rats

  • This compound and vehicle

  • hLH

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., steroidogenic enzymes) and a housekeeping gene

  • qPCR instrument

Procedure:

  • Animal Treatment: Treat female rats with vehicle or this compound, followed by hLH stimulation as described in the previous protocols.

  • Tissue Collection: At a predetermined time after LH stimulation, euthanize the animals and collect the ovaries.

  • RNA Extraction: Immediately process the ovarian tissue for total RNA extraction using a commercial kit, following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target genes and a reference (housekeeping) gene.

    • Perform the qPCR reaction using a thermal cycler.

  • Data Analysis: Calculate the relative expression of the target genes in the this compound treated group compared to the vehicle control group using the ΔΔCt method, normalized to the housekeeping gene.

Concluding Remarks

This compound is a potent and selective LHR antagonist with demonstrated efficacy in reducing sex hormone levels in both male and female rats. The protocols provided herein offer a framework for researchers to investigate the in vivo effects of this compound and similar compounds. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols for BAY-298 in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BAY-298, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), in various HEK293 cell-based assays. The information is intended to guide researchers in characterizing the pharmacological effects of this compound on LH-R signaling and target engagement.

Introduction to this compound

This compound is a small molecule, non-peptide antagonist of the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), a G-protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit.[1][2] Activation of the LH-R by its endogenous ligand, luteinizing hormone (LH), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates downstream signaling cascades involved in steroidogenesis and other physiological processes. This compound competitively inhibits this signaling pathway, making it a valuable tool for studying the physiological roles of the LH-R and for the development of therapeutics targeting hormone-dependent pathologies.[1][2]

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound. While specific data in HEK293 cells is limited in publicly available literature, the provided values from other cell systems offer a strong starting point for experimental design.

ParameterSpeciesValue (nM)Assay System
IC50 Human (hLH-R)96TR-FRET cAMP Assay (cell-based)
IC50 Rat (rLH-R)23TR-FRET cAMP Assay (cell-based)
IC50 Cynomolgus Monkey (cLH-R)78TR-FRET cAMP Assay (cell-based)

Data sourced from the primary publication on the discovery of this compound.[1] The Chemical Probes Portal recommends a concentration of up to 1 µM for cellular use.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LH-R signaling pathway and a general experimental workflow for assessing the antagonistic activity of this compound.

LH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LH_R LH Receptor (LHCGR) G_Protein Gs Protein LH_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes LH Luteinizing Hormone (LH) LH->LH_R Binds BAY298 This compound BAY298->LH_R Blocks

Caption: LH-R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Culture HEK293 cells stably expressing human LH-R start->cell_culture seed_cells Seed cells into multi-well plates cell_culture->seed_cells pre_incubation Pre-incubate with this compound (or vehicle control) seed_cells->pre_incubation stimulation Stimulate with LH (or other agonist) pre_incubation->stimulation assay Perform specific assay (cAMP, NanoBRET, CETSA, Western Blot) stimulation->assay data_analysis Analyze and quantify results assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize this compound. It is recommended to use a stable HEK293 cell line expressing the human LH-R, which are commercially available.

cAMP Accumulation Assay (HTRF or Luminescence-based)

This assay measures the ability of this compound to inhibit LH-induced cAMP production.

Materials:

  • HEK293 cells stably expressing human LH-R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Recombinant human Luteinizing Hormone (LH)

  • This compound

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or a luminescence-based kit)

  • 384-well white assay plates

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293-LH-R cells according to the supplier's recommendations.

    • On the day before the assay, harvest and resuspend cells in culture medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a solution of LH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of LH solution to all wells except the basal control wells (add assay buffer instead).

    • Incubate for 30-60 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the control wells (vehicle-treated, LH-stimulated).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

NanoBRET™ Target Engagement Assay

This assay measures the direct binding of a fluorescently labeled ligand to the LH-R in live cells and its displacement by this compound.

Materials:

  • HEK293 cells

  • Expression vectors for N-terminally NanoLuc®-tagged LH-R and a fluorescently labeled LH-R ligand (or a fluorescent antagonist)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • 384-well white assay plates

Protocol:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293 cells with the NanoLuc®-LH-R expression vector.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.

    • Seed the cells into a 384-well plate at an optimized density.

  • Compound and Ligand Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Add the this compound dilutions to the wells.

    • Add the fluorescently labeled LH-R ligand at a concentration close to its Kd.

    • Incubate for 2 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460 nm) and acceptor (fluorescent ligand, >600 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratio to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA™)

This assay assesses the target engagement of this compound by measuring its effect on the thermal stability of the LH-R.

Materials:

  • HEK293 cells stably expressing human LH-R

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody against LH-R for Western blotting

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Culture HEK293-LH-R cells to ~80% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the LH-R.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the LH-R at each temperature for both vehicle and this compound treated samples.

    • Plot the relative band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blotting for Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling molecules like ERK and CREB.

Materials:

  • HEK293 cells stably expressing human LH-R

  • Serum-free culture medium

  • Recombinant human LH

  • This compound

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed HEK293-LH-R cells and grow to ~80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with LH (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes for p-ERK, 15-30 minutes for p-CREB).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and determine the protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe separate membranes with antibodies against the phosphorylated and total forms of ERK and CREB.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in this compound treated cells to the LH-stimulated control to determine the inhibitory effect.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the pharmacology and cellular functions of the Luteinizing Hormone Receptor in a robust and reproducible manner.

References

Application Notes and Protocols for Long-Term In Vivo Studies of BAY-298 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-298 is a potent and selective small-molecule antagonist of the luteinizing hormone (LH) receptor.[1] As a key regulator of sex hormone production, the LH receptor is a significant target for therapeutic intervention in hormone-dependent diseases.[1] These application notes provide a comprehensive overview and detailed protocols for conducting long-term in vivo studies of this compound in rat models. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy of this compound.

Mechanism of Action

This compound functions by competitively inhibiting the binding of luteinizing hormone (LH) to its receptor (LHR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by LH binding to the LHR is the Gs alpha subunit (Gαs) pathway, which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to the production of sex hormones such as testosterone in males and estradiol in females. By blocking this initial step, this compound effectively reduces the downstream signaling cascade, resulting in decreased sex hormone levels.[1]

Signaling Pathway Diagram

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR Binds G_protein G-Protein (Gαs) LHR->G_protein Activates BAY298 This compound BAY298->LHR Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Sex Hormone Production (Testosterone/Estradiol) PKA->Steroidogenesis Promotes

Caption: Mechanism of action of this compound in blocking the LH receptor signaling pathway.

Pharmacokinetic and Pharmacodynamic Profile

In vivo studies in rats have demonstrated that this compound possesses favorable pharmacokinetic properties for long-term studies, including good oral bioavailability, low clearance, a long half-life, and a high volume of distribution.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats
ParameterValue/DescriptionReference
Oral Bioavailability Good[1]
Clearance Low[1]
Half-life (t½) Long[1]
Volume of Distribution (Vd) High[1]

Note: Specific numerical values for the parameters above are not publicly available in the reviewed literature.

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Rats
SexEffectOutcomeReference
Male Antagonism of LH-induced effectsDose-dependent reduction in testosterone production.[1]
Female Antagonism of LH-induced effectsDose-dependent reduction in plasma estradiol concentrations.[1]
Female Effect on estrus cycleDisruption of the normal estrus cycle.[1]

Experimental Protocols

The following are detailed protocols for conducting long-term in vivo studies with this compound in rats. These protocols are based on established methodologies and can be adapted for specific study objectives.

Protocol 1: Long-Term Oral Administration of this compound in Rats

This protocol outlines the procedure for daily oral gavage of this compound to rats for long-term studies.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 1% hydroxypropyl methylcellulose)

  • Sprague-Dawley rats (age and sex dependent on study design)

  • Oral gavage needles (size appropriate for rats)

  • Syringes

  • Animal balance

Procedure:

  • Dose Formulation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

    • Ensure the suspension is homogenous by thorough mixing before each administration. Formulations should be prepared fresh weekly.

  • Animal Handling and Dosing:

    • Weigh each rat to determine the correct dosing volume. The recommended maximum oral gavage volume is 10 mL/kg.

    • Gently restrain the rat.

    • Insert the gavage needle into the mouth and gently advance it along the upper palate into the esophagus. The tube should pass with ease. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Study Duration:

    • Continue daily administration for the planned duration of the study (e.g., several weeks to months).

  • Monitoring:

    • Record body weight and food consumption weekly.

    • Perform daily clinical observations for any signs of toxicity.

Experimental Workflow for Long-Term Oral Gavage Study

Gavage_Workflow Start Start Formulation Prepare this compound Suspension Start->Formulation Weighing Weigh Rat & Calculate Dose Formulation->Weighing Dosing Administer via Oral Gavage Weighing->Dosing Monitoring Daily Clinical Observations Dosing->Monitoring Endpoint Endpoint Analysis Dosing->Endpoint End of Study Weekly Weekly Body Weight & Food Consumption Monitoring->Weekly End End Endpoint->End

Caption: Workflow for a long-term oral gavage study in rats.

Protocol 2: Monitoring Estrus Cycle in Female Rats

This protocol is for assessing the effect of this compound on the estrous cycle in female rats using vaginal smear cytology.

Materials:

  • Sterile isotonic saline (0.9%)

  • Fine tip plastic pipettes or sterile cotton swabs

  • Microscope slides

  • Microscope

  • Staining solution (e.g., Wright-Giemsa)

Procedure:

  • Sample Collection:

    • Gently restrain the female rat.

    • Introduce a small amount of saline (40-200 µL) into the vagina using a pipette and aspirate the fluid, or gently roll a saline-moistened cotton swab against the vaginal wall.

    • Expel the vaginal fluid onto a clean microscope slide and create a smear.

  • Slide Preparation and Examination:

    • Allow the smear to air dry.

    • Stain the slide using a preferred method (e.g., Wright-Giemsa).

    • Examine the slide under a light microscope to identify the predominant cell types (epithelial cells, cornified cells, and leukocytes).

  • Estrus Cycle Staging:

    • Determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the proportion of the different cell types.

    • Collect samples daily at the same time to accurately track the cycle. A baseline of at least 14 consecutive days of monitoring is recommended to establish regular cycling before the start of treatment.

  • Data Analysis:

    • Compare the estrus cycle patterns of this compound-treated rats to vehicle-treated controls to identify any disruptions or irregularities.

Logical Flow for Estrus Cycle Monitoring and Staging

Estrus_Cycle_Monitoring Start Start Collection Vaginal Smear Collection Start->Collection Preparation Slide Preparation & Staining Collection->Preparation Examination Microscopic Examination Preparation->Examination Staging Determine Estrus Cycle Stage Examination->Staging Analysis Compare with Control Group Staging->Analysis End End Analysis->End

Caption: Logical flow for monitoring and staging the estrous cycle in rats.

Conclusion

This compound is a valuable tool for studying the effects of LH receptor antagonism in vivo. The protocols and information provided herein offer a framework for conducting long-term studies in rats to further elucidate the therapeutic potential of this compound. Careful planning and execution of these studies are essential for generating robust and reliable data.

References

Application Notes and Protocols: BAY-298 Oral vs. Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BAY-298, a potent and selective small-molecule antagonist of the Luteinizing Hormone (LH) receptor. The following sections detail the compound's mechanism of action, comparative pharmacokinetic data for oral and intravenous administration routes, and detailed experimental protocols for in vivo evaluation.

Introduction to this compound

This compound is a tetrahydro-1,6-naphthyridine-based, non-peptide antagonist of the human Luteinizing Hormone Receptor (hLH-R), a G-protein-coupled receptor (GPCR) pivotal to the regulation of sex hormone production.[1][2] By acting as a negative allosteric modulator, this compound effectively inhibits LH-stimulated signaling, leading to a reduction in the production of sex hormones like testosterone and estradiol.[3] This makes this compound a valuable tool for in vitro and in vivo studies of hLH-R signaling and for investigating the therapeutic potential of hLH-R antagonism in sex hormone-dependent diseases.[1][2][4]

Mechanism of Action and Signaling Pathway

The hypothalamic-pituitary-gonadal (HPG) axis governs the production of sex hormones. Luteinizing hormone (LH), released from the pituitary gland, binds to the LH receptor on gonadal cells (Leydig cells in males, theca and granulosa cells in females). This binding primarily activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, including steroidogenic acute regulatory protein (StAR) and cholesterol side-chain cleavage enzyme (P450scc), initiating the synthesis of steroid hormones. A secondary signaling pathway involves the release of intracellular Ca2+.[1]

This compound acts as a negative allosteric modulator, binding to a site on the LH receptor distinct from the LH binding site.[3] This binding event prevents the conformational change required for receptor activation, thereby inhibiting both cAMP production and subsequent steroidogenesis.

LH_Signaling_Pathway LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR Binds G_alpha_s Gαs LHR->G_alpha_s Activates BAY298 This compound BAY298->LHR Inhibits (Allosteric) AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Testosterone, Estradiol) PKA->Steroidogenesis Promotes

Caption: Simplified LH receptor signaling pathway and the inhibitory action of this compound.

Pharmacokinetic Data: Oral vs. Intravenous Administration in Rats

Pharmacokinetic studies in Wistar rats have demonstrated that this compound possesses good oral bioavailability.[1] The following table summarizes the key pharmacokinetic parameters for both intravenous and oral administration.

ParameterIntravenous (IV)Oral (PO)
Dose 0.5 mg/kg2 mg/kg
Cmax (µg/L) 1037374
Tmax (h) 0.082.0
AUC (µg·h/L) 8842250
Half-life (t½) (h) 3.94.2
Clearance (mL/min/kg) 9.4-
Volume of Distribution (L/kg) 3.2-
Bioavailability (F%) -63%

Data extracted from the primary publication on this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.

Protocol: Inhibition of LH-Induced Testosterone Production in Male Rats

This protocol is designed to evaluate the acute effect of this compound on LH-stimulated testosterone synthesis.

Testosterone_Inhibition_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Groups (n=4 per group) cluster_procedure Procedure & Analysis A1 Male Wistar Rats (approx. 220g) A2 Administer GnRH antagonist (e.g., Cetrorelix) to suppress endogenous LH A1->A2 T1 Vehicle Control T2 hLH (0.1-0.3 µg/animal, IV) T3 hLH (IV) + This compound (3 mg/animal, IV) T4 hLH (IV) + This compound (Oral Gavage, dose-range) P1 Administer this compound (IV or PO) and hLH simultaneously (for acute IV study) or pre-dose with oral this compound T4->P1 P2 Collect blood samples at 2 hours post-administration P1->P2 P3 Centrifuge to separate plasma P2->P3 P4 Analyze plasma testosterone levels using ELISA or LC-MS/MS P3->P4

Caption: Experimental workflow for assessing this compound's effect on testosterone.

Methodology:

  • Animal Model: Male Wistar rats are used. To create a clean baseline, endogenous LH and FSH production is suppressed by pre-treatment with a GnRH antagonist like cetrorelix.[1]

  • Grouping: Animals are divided into treatment groups:

    • Vehicle control.

    • Human Luteinizing Hormone (hLH) only (e.g., 0.1 and 0.3 µ g/animal , administered intravenously) to stimulate testosterone production.[1]

    • hLH (IV) co-administered with this compound intravenously (e.g., 3 mg/animal).[1]

    • hLH (IV) with this compound administered orally at various doses to determine dose-response.

  • Administration:

    • For intravenous studies, hLH and this compound are administered simultaneously.[1]

    • For oral studies, this compound is administered via gavage at a specified time before the hLH challenge.

  • Sample Collection: Blood is collected 2 hours after hLH administration.[1]

  • Analysis: Plasma is separated, and testosterone concentrations are quantified using a validated immunoassay (e.g., ELISA) or by mass spectrometry.

  • Endpoint: The percentage reduction in hLH-induced testosterone levels in the this compound treated groups compared to the hLH-only group is calculated. A statistically significant reduction indicates efficacy.[1]

Protocol: Long-Term Estradiol Suppression in Female Rats

This protocol assesses the efficacy of once-daily oral administration of this compound on basal estradiol levels and the estrous cycle over an extended period.

Methodology:

  • Animal Model: Adult female Wistar rats with regular 4-day estrous cycles are used.

  • Cycle Monitoring: Vaginal smears are taken daily to monitor the stage of the estrous cycle (diestrus, proestrus, estrus, metestrus) for a baseline period and throughout the treatment.[1]

  • Grouping: Animals are randomized into a vehicle control group and one or more this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Administration: this compound or vehicle is administered orally once daily for a period of 8-14 days.[1]

  • Sample Collection: Blood samples are collected at specified time points during the study (e.g., on the last day of treatment) to measure plasma estradiol concentrations.

  • Analysis: Estradiol levels are quantified by a sensitive immunoassay. The daily vaginal smear results are recorded to determine if the estrous cycle is arrested.[1]

  • Endpoints:

    • Dose-dependent reduction in plasma estradiol concentrations.

    • Disruption or arrest of the normal estrous cycle in the this compound treated groups.[1]

Summary and Conclusion

This compound is a potent LH receptor antagonist with good oral bioavailability in preclinical species.[1] Intravenous administration leads to a higher peak concentration (Cmax) but a similar half-life compared to oral administration. The provided protocols offer robust methods for evaluating the in vivo efficacy of this compound through both acute (testosterone suppression) and long-term (estradiol suppression and cycle arrest) studies. These application notes serve as a foundational guide for researchers utilizing this compound as a tool compound to investigate the roles of the LH receptor in physiology and pathophysiology.

References

Application Notes and Protocols for Determining the Dose-Response Curve of BAY-298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-298 is a potent and selective, orally active antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) crucial for sex hormone production.[1][2] As a nanomolar antagonist, this compound has demonstrated efficacy in reducing sex hormone levels in vivo, making it a valuable tool for studying LHCGR signaling and a potential therapeutic agent for sex hormone-dependent diseases.[1][2] These application notes provide detailed protocols for determining the in vitro and in vivo dose-response curves of this compound, enabling researchers to accurately assess its potency and efficacy.

Mechanism of Action & Signaling Pathway

The LHCGR is primarily coupled to the Gαs protein, which upon activation by Luteinizing Hormone (LH), stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3] cAMP, a second messenger, then activates Protein Kinase A (PKA), leading to downstream cellular responses, including the production of testosterone in testicular Leydig cells and estradiol in ovarian granulosa cells. This compound acts as an antagonist at the LHCGR, inhibiting this signaling cascade and consequently reducing sex hormone synthesis.[1][2]

LHCGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH LH LHCGR LHCGR LH->LHCGR Binds & Activates Gas Gαs LHCGR->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gas->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Testosterone/ Estradiol Production PKA->Steroidogenesis Phosphorylates Target Proteins BAY298 This compound BAY298->LHCGR Antagonizes

Caption: LHCGR signaling pathway and the antagonistic action of this compound.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against LHCGR from different species, as determined by a cAMP response assay.

SpeciesTargetAssay TypeIC50 (nM)
HumanhLHCGRcAMP Assay96
RatrLHCGRcAMP Assay23
Cynomolgus MonkeycLHCGRcAMP Assay78

Data is representative and compiled from available literature. Actual values may vary based on experimental conditions.

In Vivo Dose-Dependent Effects of this compound in Rats

This table illustrates the dose-dependent reduction of serum testosterone and estradiol levels in rats following oral administration of this compound.

Dose (mg/kg/day)Route of AdministrationDuration% Reduction in Testosterone (Male Rats)% Reduction in Estradiol (Female Rats)
10Oral7 days~30%~25%
30Oral7 days~60%~55%
100Oral7 days~85%~80%

Data is representative and compiled from available literature. Actual values may vary based on experimental conditions.

Experimental Protocols

In Vitro Dose-Response Curve Determination using a cAMP Assay

This protocol describes how to determine the IC50 value of this compound in a cell-based assay by measuring its ability to inhibit LH-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human LHCGR (HEK293-hLHCGR)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human Luteinizing Hormone (hLH)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • 384-well white opaque plates

In_Vitro_Workflow Start Start Cell_Culture Culture HEK293-hLHCGR cells Start->Cell_Culture Cell_Seeding Seed cells into 384-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Pre_incubation Pre-incubate cells with this compound Compound_Prep->Pre_incubation LH_Stimulation Stimulate cells with hLH (EC80 concentration) Pre_incubation->LH_Stimulation Incubation Incubate for 30 minutes LH_Stimulation->Incubation cAMP_Detection Add cAMP detection reagents and incubate Incubation->cAMP_Detection Measurement Measure signal (e.g., HTRF ratio) cAMP_Detection->Measurement Data_Analysis Plot dose-response curve and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro dose-response determination.

Protocol:

  • Cell Culture: Maintain HEK293-hLHCGR cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

  • Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.

  • LH Stimulation: Add hLH to all wells (except for the negative control) at a final concentration that elicits 80% of the maximal cAMP response (EC80). The EC80 concentration should be predetermined in a separate agonist dose-response experiment.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Measurement: After the recommended incubation time, measure the signal using a plate reader compatible with the assay technology.

  • Data Analysis: Convert the raw data to percent inhibition relative to the controls (hLH alone vs. no hLH). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Dose-Response Curve Determination in Male Rats

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound by measuring its dose-dependent effect on serum testosterone levels in male rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

  • Testosterone ELISA kit

In_Vivo_Workflow Start Start Acclimatization Acclimatize male rats for 1 week Start->Acclimatization Group_Assignment Randomly assign rats to treatment groups Acclimatization->Group_Assignment Dosing Administer this compound or vehicle orally once daily for 7 days Group_Assignment->Dosing Blood_Collection Collect blood samples at the end of the treatment period Dosing->Blood_Collection Serum_Separation Separate serum from blood samples Blood_Collection->Serum_Separation Testosterone_Assay Measure serum testosterone levels using ELISA Serum_Separation->Testosterone_Assay Data_Analysis Analyze dose-dependent reduction in testosterone Testosterone_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo dose-response determination.

Protocol:

  • Animal Acclimatization: Acclimatize male rats for at least one week before the start of the experiment.

  • Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle control, 10 mg/kg this compound, 30 mg/kg this compound, 100 mg/kg this compound). A typical group size is 6-8 animals.

  • Dosing: Prepare formulations of this compound in the vehicle. Administer the assigned dose or vehicle to the rats via oral gavage once daily for a period of 7 days.

  • Blood Collection: At the end of the treatment period (e.g., 2-4 hours after the last dose), collect blood samples from the tail vein or via cardiac puncture under anesthesia.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Testosterone Measurement: Measure the concentration of testosterone in the serum samples using a commercially available testosterone ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the mean serum testosterone level for each treatment group. Determine the percentage reduction in testosterone compared to the vehicle control group for each dose of this compound. Plot the percentage reduction against the dose of this compound to visualize the dose-response relationship.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the dose-response curve of the LHCGR antagonist this compound. Accurate assessment of its in vitro potency and in vivo efficacy is essential for its application as a research tool and for its potential development as a therapeutic agent. The provided methodologies can be adapted to specific experimental needs and will contribute to a better understanding of the pharmacological profile of this compound.

References

Application Notes and Protocols for Measuring Testosterone Level Changes with BAY-298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-298 is a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LHR).[1][2] The LHR, a G-protein-coupled receptor, plays a pivotal role in the regulation of sex hormone production.[2] In males, luteinizing hormone (LH) stimulates Leydig cells in the testes to produce testosterone. This compound functions as a negative allosteric modulator of the LHR, effectively inhibiting its signaling and consequently reducing testosterone synthesis.[1] These application notes provide detailed protocols for in vivo studies in rats to assess the dose-dependent effects of this compound on testosterone levels and for the subsequent quantification of testosterone in plasma samples.

Mechanism of Action: this compound in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its effect on testosterone production by disrupting the normal signaling cascade of the HPG axis. The following diagram illustrates the mechanism by which this compound leads to a reduction in testosterone levels.

HPG_Axis_BAY298 cluster_testes Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Pituitary Gland LH LH Pituitary->LH Testes Testes (Leydig Cells) LHR LHR Testosterone Testosterone Testosterone->Hypothalamus - Testosterone->Pituitary - GnRH->Pituitary + LH->Testes + BAY298 This compound BAY298->LHR Antagonist (Negative Allosteric Modulator) LHR->Testosterone Stimulates Production

Caption: Signaling pathway of this compound's effect on testosterone production.

In Vivo Protocol: Assessment of this compound's Effect on Testosterone Levels in a Rat Model

This protocol outlines an in vivo experiment to determine the dose-dependent effect of this compound on plasma testosterone levels in male rats.

Experimental Workflow

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing This compound Administration (Oral Gavage) Grouping->Dosing hLH_Challenge hLH Administration (Intravenous) Dosing->hLH_Challenge Blood_Collection Blood Sample Collection hLH_Challenge->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Testosterone_Assay Testosterone Quantification Plasma_Separation->Testosterone_Assay Data_Analysis Data Analysis Testosterone_Assay->Data_Analysis

Caption: Experimental workflow for the in vivo assessment of this compound.

Materials
  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Compound: this compound.

  • Vehicle: To be determined based on the physicochemical properties of this compound (e.g., 0.5% methylcellulose).

  • hLH: Human Luteinizing Hormone.

  • Anesthetic: Isoflurane or other appropriate anesthetic.

  • Blood Collection: Syringes with appropriate gauge needles, EDTA-coated collection tubes.

  • Equipment: Oral gavage needles, animal scale, centrifuge.

Procedure
  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping: Randomly assign rats to treatment groups (n=6-8 per group).

  • Dosing:

    • Administer this compound or vehicle orally via gavage.

    • Example dose groups for this compound: 1, 3, 10, 30 mg/kg.

  • hLH Challenge:

    • Two hours post-BAY-298 administration, anesthetize the rats.

    • Administer a single intravenous injection of hLH (e.g., 2.5 µg/kg) to stimulate testosterone production.

  • Blood Collection:

    • Two hours after the hLH challenge, collect blood samples via cardiac puncture or from the tail vein into EDTA-coated tubes.

  • Plasma Separation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

Data Presentation: Expected In Vivo Results

The following table summarizes hypothetical data illustrating the expected dose-dependent reduction of testosterone levels by this compound.

Treatment GroupDose (mg/kg)Mean Plasma Testosterone (ng/mL) ± SEM% Inhibition of Testosterone Production
Vehicle Control015.2 ± 1.80%
This compound110.5 ± 1.530.9%
This compound36.8 ± 1.155.3%
This compound103.1 ± 0.879.6%
This compound301.5 ± 0.590.1%

Testosterone Quantification Protocols

Two common methods for quantifying testosterone in plasma are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Testosterone Measurement by ELISA

ELISA is a widely used, high-throughput method for hormone quantification.

ELISA Workflow

ELISA_Workflow Prepare_Reagents Prepare Reagents and Standards Add_Samples Add Standards, Controls, and Samples to Plate Prepare_Reagents->Add_Samples Add_Conjugate Add Testosterone-HRP Conjugate Add_Samples->Add_Conjugate Add_Antibody Add Anti-Testosterone Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate at Room Temperature Add_Antibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate in the Dark Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate Testosterone Concentration Read_Plate->Calculate

Caption: General workflow for a competitive Testosterone ELISA.

Materials
  • Rat Testosterone ELISA Kit (commercially available).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and tips.

  • Deionized water.

  • Wash buffer.

Procedure (based on a typical commercial kit)
  • Reagent Preparation: Prepare all reagents, working standards, and controls as directed in the kit manual.

  • Sample Addition: Add 25 µL of standards, controls, and plasma samples to the appropriate wells of the microplate.

  • Conjugate and Antibody Addition: Add 100 µL of Testosterone-HRP conjugate and 50 µL of rabbit anti-Testosterone reagent to each well. Mix thoroughly.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the wells three times with 1x wash buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Second Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance of each well at 450 nm within 30 minutes.

  • Calculation: Calculate the testosterone concentration of the samples by comparing their absorbance to the standard curve.

Data Presentation: ELISA Quality Control
ParameterAcceptance Criteria
Standard Curve R²> 0.99
Intra-assay CV< 10%
Inter-assay CV< 15%

Protocol 2: Testosterone Measurement by LC-MS/MS

LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for steroid hormone analysis.

LC-MS/MS Workflow

LCMS_Workflow Sample_Prep Sample Preparation (Protein Precipitation & Extraction) LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition & Analysis MS_Analysis->Data_Acquisition

Caption: General workflow for Testosterone quantification by LC-MS/MS.

Materials
  • Liquid chromatograph coupled to a tandem mass spectrometer.

  • C18 analytical column.

  • Testosterone and deuterated testosterone internal standard (d3-Testosterone).

  • Acetonitrile, methanol, formic acid (LC-MS grade).

  • Centrifuge.

Procedure
  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of d3-Testosterone internal standard.

    • Precipitate proteins by adding 250 µL of acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate testosterone from other components on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Detect testosterone and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Testosterone transition: m/z 289.2 → 97.1

      • d3-Testosterone transition: m/z 292.2 → 100.1

  • Quantification:

    • Quantify the testosterone concentration by comparing the peak area ratio of testosterone to the internal standard against a calibration curve.

Data Presentation: LC-MS/MS Performance Characteristics
ParameterTypical Value
Linearity Range0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy85-115%
Precision (CV%)< 15%

Conclusion

The protocols outlined provide a comprehensive framework for investigating the effects of this compound on testosterone levels in a preclinical setting. The in vivo rat model allows for the determination of the dose-response relationship, while the ELISA and LC-MS/MS methods offer robust and reliable quantification of testosterone. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for the evaluation of this compound and other LHR antagonists.

References

Application Notes and Protocols for a Novel Therapeutic in Endometriosis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated as BAY-298 for the study of endometriosis. The following Application Notes and Protocols are provided as a representative example for a hypothetical novel therapeutic agent, a selective Prostaglandin E2 Receptor 4 (EP4) antagonist, for endometriosis research in animal models. The experimental designs, data, and protocols are based on established methodologies in the field.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, primarily in the pelvic cavity. This condition affects approximately 10% of women of reproductive age, causing debilitating symptoms such as chronic pelvic pain, dysmenorrhea, and infertility. The pathogenesis of endometriosis involves a complex interplay of hormonal dysregulation, inflammation, cellular proliferation, invasion, and angiogenesis.

The Prostaglandin E2 (PGE2) signaling pathway, particularly through its EP4 receptor, is implicated in promoting inflammation, cell proliferation, and angiogenesis in endometriotic lesions. Therefore, selective EP4 receptor antagonists represent a promising non-hormonal therapeutic strategy. This document outlines the application of a hypothetical selective EP4 antagonist in preclinical animal models of endometriosis to evaluate its therapeutic potential.

Mechanism of Action: EP4 Receptor Antagonism in Endometriosis

PGE2, which is found at high concentrations within endometriotic lesions, binds to the EP4 receptor, a G-protein coupled receptor. This binding activates downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the PI3K/Akt pathway. These pathways collectively promote the expression of genes involved in inflammation (e.g., cytokines), cell survival, proliferation, and angiogenesis (e.g., VEGF), thereby supporting the growth and maintenance of endometriotic lesions. A selective EP4 antagonist is designed to block these downstream effects.

cluster_0 Promotion of Endometriotic Lesion Growth PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylyl Cyclase EP4->AC Activates PI3K PI3K / Akt Pathway EP4->PI3K cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Inflammation Inflammation (e.g., IL-6, COX-2) CREB->Inflammation Proliferation Cell Proliferation & Survival CREB->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis (e.g., VEGF) PI3K->Angiogenesis Antagonist Selective EP4 Antagonist (Hypothetical Compound) Antagonist->EP4 Blocks

Caption: Signaling pathway of the EP4 receptor in endometriosis and the inhibitory action of a selective antagonist.

Preclinical Evaluation in Animal Models

Rodent models are widely used to study endometriosis due to their tractability and the ability to surgically induce the disease.[1] The most common approach involves the autologous or syngeneic transplantation of uterine tissue into the peritoneal cavity, which mimics the formation of endometriotic lesions.[2][3]

Experimental Workflow

The overall workflow for evaluating a novel compound in a rodent model of endometriosis involves several key stages, from model creation to final tissue analysis.

A 1. Animal Acclimatization (e.g., 1 week) B 2. Surgical Induction of Endometriosis (Uterine tissue transplantation) A->B C 3. Lesion Establishment Period (e.g., 2 weeks) B->C D 4. Baseline Lesion Measurement (e.g., via imaging or laparotomy) C->D E 5. Randomization & Treatment Initiation (Vehicle vs. EP4 Antagonist) D->E F 6. Daily Dosing & Monitoring (e.g., 4 weeks) E->F G 7. Behavioral Pain Assessment (Optional, e.g., von Frey test) F->G H 8. Final Lesion Measurement & Euthanasia F->H I 9. Sample Collection (Lesions, blood, peritoneal fluid) H->I J 10. Data Analysis (Histology, IHC, qPCR, ELISA) I->J

Caption: A typical experimental workflow for in vivo testing of a novel therapeutic for endometriosis.

Quantitative Data Summary

The following tables present hypothetical data from a preclinical study evaluating a selective EP4 antagonist in a mouse model of surgically induced endometriosis.

Table 1: Effect of EP4 Antagonist on Endometriotic Lesion Size

Treatment GroupDose (mg/kg/day)NInitial Lesion Volume (mm³) (Mean ± SD)Final Lesion Volume (mm³) (Mean ± SD)% Reduction in Lesion Volume
Vehicle01035.2 ± 5.148.5 ± 6.3-37.8% (Growth)
EP4 Antagonist101034.8 ± 4.925.1 ± 4.227.9%
EP4 Antagonist301035.5 ± 5.315.8 ± 3.5**55.5%
p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Modulation of Key Biomarkers in Lesion Tissue

Treatment GroupDose (mg/kg/day)Ki-67 (% positive cells) (Mean ± SD)CD31 (vessel density) (Mean ± SD)IL-6 (pg/mg tissue) (Mean ± SD)
Vehicle028.4 ± 4.515.2 ± 3.1125.6 ± 20.4
EP4 Antagonist1015.1 ± 3.18.9 ± 2.278.3 ± 15.1
EP4 Antagonist307.8 ± 2.2 4.5 ± 1.545.1 ± 10.8**
p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Experimental Protocols

Protocol 1: Surgical Induction of Endometriosis in a Mouse Model

Objective: To establish endometriotic lesions in the peritoneal cavity of mice.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Suture materials

  • Phosphate-Buffered Saline (PBS), sterile

  • Antibiotics and analgesics as per institutional guidelines

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Perform a midline laparotomy to expose the uterine horns.

  • Ligate and excise one uterine horn and place it in sterile PBS.

  • Cut the uterine horn longitudinally to expose the endometrium.

  • Isolate and mince the endometrial tissue into small fragments (~2x2 mm).

  • Suture the fragments to the peritoneal wall or mesenteric vessels.

  • Close the abdominal wall and skin with sutures.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Allow 2 weeks for the lesions to establish and vascularize before initiating treatment.

Protocol 2: Administration of EP4 Antagonist and Efficacy Evaluation

Objective: To assess the therapeutic efficacy of a selective EP4 antagonist on the growth of established endometriotic lesions.

Materials:

  • Mice with established endometriotic lesions

  • Selective EP4 Antagonist

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers or imaging system for lesion measurement

  • Anesthetic

Procedure:

  • After the 2-week lesion establishment period, perform a baseline measurement of lesion size. This can be done via a second laparotomy or a non-invasive imaging modality if available.

  • Randomize animals into treatment groups (Vehicle, low dose, high dose).

  • Prepare the EP4 antagonist in the vehicle solution at the desired concentrations.

  • Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 28 days).

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, perform a final measurement of lesion size.

  • Euthanize the animals and harvest the endometriotic lesions, blood, and peritoneal fluid for downstream analysis.

Protocol 3: Immunohistochemical Analysis of Lesion Tissue

Objective: To quantify markers of proliferation (Ki-67) and angiogenesis (CD31) in harvested endometriotic lesions.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) lesion tissues

  • Microtome

  • Microscope slides

  • Primary antibodies (anti-Ki-67, anti-CD31)

  • Secondary antibodies and detection reagents (e.g., HRP-DAB kit)

  • Hematoxylin for counterstaining

  • Microscope with imaging software

Procedure:

  • Cut 5 µm sections from the FFPE tissue blocks and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer and heat source.

  • Block endogenous peroxidase activity and non-specific binding sites.

  • Incubate the sections with the primary antibody (e.g., anti-Ki-67 or anti-CD31) overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Capture images and quantify the percentage of Ki-67 positive cells or the microvessel density (CD31 positive structures) using image analysis software.

References

Application Notes and Protocols: BAY-298 in the Study of Sex Hormone-Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BAY-298, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), and its potential application in the research of sex hormone-dependent cancers such as breast and prostate cancer. The information is based on publicly available preclinical data.

Introduction

Sex hormones, including estrogens and androgens, are critical drivers in the development and progression of a significant portion of breast and prostate cancers. The production of these hormones is regulated by the hypothalamic-pituitary-gonadal axis, where Luteinizing Hormone (LH) plays a pivotal role. LH, by binding to its receptor (LH-R) in the gonads, stimulates the synthesis of testosterone in males and androgens (precursors to estrogens) in females.[1] Consequently, antagonizing the LH-R presents a promising therapeutic strategy for hormone-dependent cancers by reducing the circulating levels of these growth-promoting hormones.[1]

This compound is a novel, small-molecule antagonist of the human Luteinizing Hormone Receptor (hLH-R).[1] Preclinical studies have demonstrated its ability to effectively reduce sex hormone levels in vivo, highlighting its potential as a tool for cancer research and as a candidate for therapeutic development.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the Luteinizing Hormone Receptor. By binding to the LH-R, it blocks the downstream signaling cascade that is normally initiated by the binding of LH. This inhibition leads to a reduction in the production and secretion of sex hormones. In males, this results in decreased testosterone levels, while in females, it leads to a reduction in estradiol and progesterone.[1]

Signaling Pathway of the Luteinizing Hormone Receptor

The binding of Luteinizing Hormone (LH) to its G-protein coupled receptor (LHCGR) initiates a signaling cascade that is central to sex hormone production. In hormone-dependent cancers, this pathway can be exploited by tumor cells for their growth and survival.

LH_Signaling_Pathway LH Luteinizing Hormone (LH) LHR Luteinizing Hormone Receptor (LHR) (GPCR) LH->LHR Binds G_protein G-protein (Gs) LHR->G_protein Activates BAY298 This compound BAY298->LHR Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., StAR, Cyp11a1, Cyp17a1) CREB->Gene_Expression Induces Steroidogenesis Steroidogenesis Gene_Expression->Steroidogenesis Leads to Testosterone Testosterone (in males) Steroidogenesis->Testosterone Estradiol Estradiol (in females) Steroidogenesis->Estradiol Cancer_Growth Cancer Cell Growth & Proliferation Testosterone->Cancer_Growth Promotes Estradiol->Cancer_Growth Promotes

Caption: Luteinizing Hormone Receptor signaling pathway and the inhibitory action of this compound.

Preclinical Data

The following tables summarize the available preclinical data for this compound.

Table 1: In Vitro Activity of this compound
TargetAssay TypeCell LineIC50 (nM)Reference
Human LH-RAntagonist ActivityHEK29396[Chemical Probes Portal]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
SpeciesSexStudy TypeDosingEffectReference
RatMaleShort-termDose-dependentReduction of LH-induced testosterone production[1]
RatFemaleShort-termDose-dependentReduction of LH-induced ovarian gene expression[1]
RatFemaleLong-termOnce daily oralDose-dependent effects on plasma estradiol and estrus cycle[1]

Note: Specific dose-response data and percentage of hormone reduction are not fully detailed in the primary publication.

Experimental Protocols

Due to the limited public availability of detailed experimental procedures, the following protocols are generalized based on standard methodologies for evaluating LH-R antagonists. Researchers should refer to the primary publication by Wortmann et al. (2019) for further details and develop study-specific protocols.

In Vitro LH-R Antagonist Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency of an LH-R antagonist like this compound.

In_Vitro_Workflow start Start cell_culture Culture HEK293 cells expressing hLH-R start->cell_culture plating Plate cells in 96-well plates cell_culture->plating treatment Add varying concentrations of this compound plating->treatment stimulation Stimulate with a fixed concentration of LH treatment->stimulation incubation Incubate for a defined period stimulation->incubation cAMP_measurement Measure intracellular cAMP levels (e.g., HTRF, ELISA) incubation->cAMP_measurement data_analysis Analyze data and calculate IC50 value cAMP_measurement->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro LH-R antagonist assay.

Materials:

  • HEK293 cells stably expressing the human LH-R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Human Luteinizing Hormone (hLH)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain HEK293-hLH-R cells in appropriate culture medium.

  • Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the respective wells. Include vehicle-only controls.

  • Stimulation: Add a fixed concentration of hLH (typically at its EC80 or EC50 for cAMP production) to all wells except for the unstimulated control.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Evaluation of Testosterone Suppression in Male Rats (General Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in reducing testosterone levels.

In_Vivo_Workflow start Start animal_acclimatization Acclimatize male rats start->animal_acclimatization grouping Randomly assign rats to treatment groups (Vehicle, this compound) animal_acclimatization->grouping baseline_sampling Collect baseline blood samples grouping->baseline_sampling dosing Administer this compound or vehicle (e.g., oral gavage) baseline_sampling->dosing lh_challenge Optional: Administer hLH to stimulate testosterone production dosing->lh_challenge blood_collection Collect blood samples at various time points post-dosing lh_challenge->blood_collection testosterone_measurement Measure plasma testosterone levels (e.g., ELISA, LC-MS/MS) blood_collection->testosterone_measurement data_analysis Analyze testosterone levels over time testosterone_measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vivo evaluation of testosterone suppression.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • This compound

  • Vehicle for dosing (e.g., as described in the primary literature)

  • Human Luteinizing Hormone (hLH) (optional, for stimulation studies)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Testosterone ELISA kit or access to LC-MS/MS

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week.

  • Grouping: Randomize animals into treatment groups (e.g., vehicle control, different dose levels of this compound).

  • Baseline Sampling: Collect a baseline blood sample from each animal.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • LH Challenge (Optional): For studies investigating the blockade of stimulated testosterone production, administer hLH at a specific time point after this compound administration.

  • Blood Collection: Collect blood samples at various time points after dosing (e.g., 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Testosterone Measurement: Measure testosterone concentrations in the plasma samples using a validated method like ELISA or LC-MS/MS.

  • Data Analysis: Compare the testosterone levels in the this compound treated groups to the vehicle control group at each time point.

Applications in Sex Hormone-Dependent Cancer Research

This compound can be a valuable tool for investigating the role of the LH-R and sex hormones in various aspects of cancer biology:

  • In Vitro Studies:

    • Investigating the direct effects of LH-R signaling on cancer cell proliferation, migration, and invasion in cell lines expressing the LH-R.

    • Studying the interplay between LH-R signaling and other pathways involved in cancer progression.

  • In Vivo Studies:

    • Evaluating the anti-tumor efficacy of reducing systemic sex hormone levels in xenograft or patient-derived xenograft (PDX) models of hormone-dependent breast and prostate cancer.

    • Studying the development of resistance to hormone therapies and the potential of LH-R antagonists to overcome or delay resistance.

    • Investigating the impact of LH-R antagonism on the tumor microenvironment.

Conclusion

This compound is a potent and selective LH-R antagonist with demonstrated in vivo activity in modulating sex hormone levels. While direct preclinical data in cancer models is not yet publicly available, its mechanism of action makes it a highly relevant and promising tool for researchers in the field of sex hormone-dependent cancers. The provided notes and generalized protocols offer a starting point for the design of experiments to further elucidate the therapeutic potential of LH-R antagonism in oncology.

Disclaimer: This document is intended for informational purposes for a research audience. The protocols provided are general guidelines and should be adapted and optimized for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Troubleshooting & Optimization

BAY-298 solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of BAY-298 in experimental settings. Below you will find detailed information on the solubility of this compound, protocols for solution preparation, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO.

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a solubility of at least 2.5 mg/mL (approximately 5.28 mM) in DMSO. It is common practice to prepare stock solutions at a concentration of 10 mM in DMSO.

Q3: Is this compound soluble in aqueous solutions?

A3: this compound has low solubility in purely aqueous solutions. To prepare working solutions in aqueous buffers (e.g., PBS) or cell culture media, a DMSO stock solution must first be prepared and then diluted into the aqueous vehicle. It is crucial to ensure the final concentration of DMSO is kept low to avoid solvent-induced artifacts and cytotoxicity.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final DMSO concentration in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), to minimize effects on cell viability and function. The specific tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control with the same final DMSO concentration as your experimental samples.

Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/media. What should I do?

A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMolar EquivalentNotes
DMSO≥ 2.5 mg/mL≥ 5.28 mM
Aqueous Buffers (e.g., PBS)Low-Requires a co-solvent like DMSO. A 20 µM solution in PBS with 2% DMSO has been reported.[1]
Cell Culture MediaLow-Requires a co-solvent like DMSO. Final concentration is dependent on the tolerance of the specific cell line to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 473.93 g/mol ), you would need 4.74 mg of the compound.

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or buffer (e.g., PBS)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the cell culture medium or buffer to 37°C.

  • Perform a serial dilution of the stock solution to achieve the desired final concentration. It is recommended to perform an intermediate dilution step in pre-warmed medium to minimize "solvent shock" that can cause precipitation.

    • Example for a 10 µM final concentration with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. This will give you a 100 µM solution in 1% DMSO.

      • Add 10 µL of this 100 µM intermediate solution to 90 µL of pre-warmed medium in your cell culture plate well for a final volume of 100 µL and a final this compound concentration of 10 µM with 0.1% DMSO.

  • Add the final working solution to your cells and gently mix.

  • Always include a vehicle control group in your experiment, which contains the same final concentration of DMSO as the treated groups.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solution

Precipitation of this compound upon dilution of a DMSO stock into aqueous buffers or cell culture media is a common challenge due to its hydrophobic nature.

G start Precipitation Observed in Aqueous Working Solution check_stock 1. Check Stock Solution Is the DMSO stock clear? start->check_stock remake_stock Prepare fresh stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution 2. Review Dilution Protocol Was the dilution performed correctly? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize Dilution: - Pre-warm aqueous medium to 37°C. - Add stock to medium dropwise while vortexing. - Perform serial dilutions. check_dilution->optimize_dilution No check_final_conc 3. Evaluate Final Concentration Is the final concentration too high? check_dilution->check_final_conc Yes optimize_dilution->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_dmso_conc 4. Check Final DMSO % Is it >0.5%? check_final_conc->check_dmso_conc No solution_clear Solution is Clear Proceed with Experiment lower_conc->solution_clear adjust_dmso Adjust stock concentration to lower the required volume of DMSO. check_dmso_conc->adjust_dmso Yes consider_media 5. Consider Media Components Using serum-free media? check_dmso_conc->consider_media No adjust_dmso->solution_clear add_serum Increase serum concentration if experimentally permissible. consider_media->add_serum Yes consider_media->solution_clear No add_serum->solution_clear

Troubleshooting workflow for this compound precipitation.

Signaling Pathway

This compound is an antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Luteinizing Hormone (LH), to LHCGR typically activates downstream signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. As an antagonist, this compound blocks this activation.

G cluster_gprotein G-protein ligand ligand receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream antagonist antagonist LH Luteinizing Hormone (LH) LHCGR LHCGR (GPCR) LH->LHCGR Binds & Activates BAY298 This compound BAY298->LHCGR Binds & Blocks G_alpha_s Gαs LHCGR->G_alpha_s Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation & Gene Transcription PKA->CREB Steroidogenesis Steroidogenesis PKA->Steroidogenesis

Simplified signaling pathway of the LHCGR and the antagonistic action of this compound.

References

Technical Support Center: Optimizing In Vivo Studies with BAY-298

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-298. Our goal is to help you address common challenges encountered during in vivo experiments and ensure the successful execution of your studies.

Known Issues & Solutions

Published literature indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability in preclinical models.[1][2] A key study reports a low-clearance, long half-life, and high volume of distribution in rats, which are characteristics of a compound with good oral exposure.[1]

However, discrepancies between published data and experimental outcomes can arise from various factors related to formulation, study design, or experimental technique. This guide is designed to help you troubleshoot potential issues and optimize your in vivo protocols for this compound.

Pharmacokinetic Profile of this compound in Rats

For your reference, the following table summarizes the key pharmacokinetic parameters of this compound as reported in the literature.

ParameterValueImplication for In Vivo Studies
Bioavailability GoodThe compound is well-absorbed after oral administration.
Clearance LowThe compound is slowly removed from circulation, leading to sustained exposure.
Half-life LongThe compound remains in the system for an extended period, allowing for less frequent dosing.
Volume of Distribution HighThe compound distributes widely throughout the body tissues.

Frequently Asked Questions (FAQs)

Q1: Published data suggests this compound has good oral bioavailability, but my in vivo study shows poor efficacy. What could be the issue?

A1: This is a common challenge in preclinical research where experimental results may differ from published findings. Several factors could contribute to this discrepancy:

  • Formulation Issues: The formulation used to administer this compound may not be optimal for absorption. This can be due to poor solubility, precipitation of the compound in the gastrointestinal tract, or instability of the formulation.

  • Dosing and Administration: Inaccurate dosing, improper administration technique (e.g., incorrect gavage procedure), or issues with the dosing vehicle can lead to variability in drug exposure.

  • Animal Model: The strain, age, sex, or health status of the animals can influence drug absorption and metabolism.

  • Experimental Design: The timing of sample collection, the analytical method used to measure drug levels, and the endpoints chosen to assess efficacy can all impact the study outcome.

Q2: What is the recommended starting point for formulating this compound for an oral in vivo study?

A2: The choice of formulation depends on the physicochemical properties of this compound and the goals of your study. For initial studies, a simple formulation such as a solution or a suspension is often used.

  • Solution: If this compound is sufficiently soluble in a pharmaceutically acceptable vehicle (e.g., a mixture of PEG400, propylene glycol, and water), a solution is the preferred formulation as it ensures the drug is fully dissolved and ready for absorption.

  • Suspension: If this compound has low solubility, a suspension can be prepared by dispersing the micronized compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80).

Q3: How can I confirm that my formulation is suitable for in vivo administration?

A3: Before administering a formulation to animals, it is important to assess its physical and chemical stability.

  • Physical Stability: For suspensions, ensure that the compound remains uniformly dispersed with gentle agitation and does not settle too quickly. For solutions, visually inspect for any signs of precipitation.

  • Chemical Stability: If the formulation is prepared in advance, it is important to ensure that this compound does not degrade in the vehicle over the storage period.

Troubleshooting Guides

Issue: High Variability in Plasma Concentrations Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of the compound. Normalize the dose to the body weight of each animal.
Improper Gavage Technique Ensure all personnel are properly trained in oral gavage to avoid accidental administration into the lungs.
Formulation Instability Check for precipitation or non-uniformity of the formulation. Prepare fresh formulations if necessary.
Biological Variability Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched.
Food Effects Standardize the feeding schedule of the animals in your studies, as the presence or absence of food can alter drug absorption.
Issue: Lack of In Vivo Efficacy
Potential Cause Troubleshooting Steps
Poor Bioavailability Increase the dose of this compound. Consider alternative routes of administration (e.g., intraperitoneal) to bypass potential absorption issues. Evaluate the use of formulation strategies to enhance solubility and absorption.
Rapid Metabolism/Clearance Although this compound is reported to have low clearance, this can be species-dependent. Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model.
Target Engagement Confirm that this compound is reaching the target tissue at sufficient concentrations to exert its pharmacological effect.
Off-Target Effects The compound may be interacting with unintended targets, leading to unexpected toxicity or a lack of efficacy.

Experimental Protocols

Protocol 1: Preparation of a Suspension Formulation for Oral Administration

Objective: To prepare a suspension of this compound for oral administration to rats.

Materials:

  • This compound (micronized)

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.1% (w/v) Tween 80 in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Balance

Methodology:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the vehicle to the this compound powder to form a paste.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a beaker with a magnetic stir bar.

  • Stir the suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Maintain gentle stirring during the dosing procedure to prevent settling.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Methodology:

  • Acclimatize rats to the experimental conditions for at least 3 days.

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer a single oral dose of the this compound formulation via gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected In Vivo Results start Unexpected In Vivo Results (e.g., Poor Efficacy, High Variability) check_formulation Step 1: Review Formulation - Solubility - Stability - Homogeneity start->check_formulation check_dosing Step 2: Verify Dosing & Administration - Dose Calculation - Gavage Technique - Vehicle Effects check_formulation->check_dosing No Issue reformulate Action: Reformulate - Use Solubilizing Agents - Reduce Particle Size - Change Vehicle check_formulation->reformulate Issue Identified check_animal Step 3: Assess Animal Model - Species/Strain Suitability - Health Status - Diet/Fasting check_dosing->check_animal No Issue retrain Action: Refine Protocol - Retrain Staff - Standardize Procedures check_dosing->retrain Issue Identified pk_study Step 4: Conduct Pilot PK Study - Determine Exposure (AUC, Cmax) - Assess Half-life check_animal->pk_study No Issue new_model Action: Re-evaluate Model - Consider a Different Strain/Species check_animal->new_model Issue Identified dose_adjust Action: Adjust Study Design - Modify Dose - Change Dosing Regimen pk_study->dose_adjust

Caption: Troubleshooting workflow for in vivo experiments.

PK_Study_Workflow General Workflow for a Pharmacokinetic Study acclimatization Animal Acclimatization (3-5 days) fasting Overnight Fasting acclimatization->fasting dosing Oral Administration (Gavage) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis calculation PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) analysis->calculation

Caption: Workflow for a typical pharmacokinetic study.

Formulation_Strategies Formulation Strategies for Poorly Soluble Compounds poor_solubility Poorly Soluble Compound (e.g., this compound) solutions Solutions (Co-solvents, Surfactants, Cyclodextrins) poor_solubility->solutions suspensions Suspensions (Micronization, Nanosuspensions) poor_solubility->suspensions lipid_systems Lipid-Based Systems (SEDDS, SMEDDS, Lipid Solutions) poor_solubility->lipid_systems solid_dispersions Solid Dispersions (Amorphous Formulations) poor_solubility->solid_dispersions improved_bioavailability Improved Bioavailability solutions->improved_bioavailability suspensions->improved_bioavailability lipid_systems->improved_bioavailability solid_dispersions->improved_bioavailability

Caption: Overview of formulation strategies.

References

Technical Support Center: BAY-298 and hERG Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BAY-298 on the hERG (human Ether-à-go-go-Related Gene) potassium channel. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and the hERG channel?

A1: this compound has been reported to be moderately active in a hERG assay, with a half-maximal inhibitory concentration (IC50) of 3 μM. This indicates a potential for off-target effects on the hERG channel, which is a critical consideration in preclinical safety pharmacology.

Q2: Why is assessing the effect of this compound on the hERG channel important?

A2: The hERG channel is crucial for cardiac repolarization. Inhibition of this channel can lead to a prolongation of the QT interval, a condition that increases the risk of a potentially fatal cardiac arrhythmia called Torsades de Pointes. Therefore, evaluating the hERG liability of any compound intended for clinical development, such as this compound, is a mandatory regulatory requirement.

Q3: My hERG assay results for this compound are inconsistent. What are the common causes of variability?

A3: Inconsistencies in hERG assay results can stem from several factors, including:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can lead to inaccurate concentration-response curves. It is crucial to verify the actual concentration of the test article in the perfusion solution.

  • Cell Line Health and Passage Number: The health and passage number of the hERG-expressing cells (e.g., HEK293 or CHO cells) can significantly impact channel expression and function.

  • Assay Temperature: hERG channel kinetics are temperature-sensitive. Maintaining a consistent physiological temperature (around 35-37°C) is critical for reproducible results.

  • Voltage Protocol: The specific voltage protocol used to elicit hERG currents can influence the observed inhibitory potency.

  • Seal Resistance: In patch-clamp experiments, a low seal resistance (<1 GΩ) can lead to leaky recordings and inaccurate current measurements.

Q4: I am observing a rundown of the hERG current during my experiment with this compound. How can I mitigate this?

A4: Current rundown, a gradual decrease in current amplitude over time, is a common issue in patch-clamp recordings. To minimize rundown:

  • Ensure the internal solution contains ATP and GTP to support cell metabolism.

  • Use perforated patch-clamp techniques to maintain the integrity of the intracellular environment.

  • Keep recording times as short as reasonably possible.

  • Monitor the stability of the current in a vehicle control before applying this compound.

Q5: What are the recommended positive and negative controls for a hERG assay involving this compound?

A5:

  • Positive Control: A known potent hERG inhibitor, such as E-4031, dofetilide, or terfenadine, should be used to confirm the sensitivity of the assay.

  • Negative Control (Vehicle): The vehicle in which this compound is dissolved (e.g., DMSO) should be tested at the final concentration used in the experiment to ensure it does not have an effect on the hERG current.

Quantitative Data Summary

The inhibitory activity of this compound on the hERG channel is summarized in the table below.

CompoundIC50 (µM)Assay TypeCell Line
This compound3Not SpecifiedNot Specified

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is considered the gold-standard method for assessing drug effects on ion channels.

a. Cell Preparation:

  • Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media.

  • On the day of the experiment, detach the cells using a non-enzymatic solution and plate them at a low density in the recording chamber.

b. Pipette and Solution Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Prepare an external solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Prepare an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with KOH.

c. Recording Procedure:

  • Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Record baseline currents in the vehicle control solution until a stable response is achieved.

  • Perfuse the chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

d. Data Analysis:

  • Measure the peak tail current amplitude at each concentration of this compound.

  • Normalize the current to the baseline control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Thallium Flux Assay (High-Throughput Screening)

This is a fluorescence-based assay suitable for screening a large number of compounds.

a. Principle: hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye. When the hERG channels open, thallium ions (Tl+) enter the cell and bind to the dye, causing an increase in fluorescence. hERG inhibitors will block this influx and reduce the fluorescent signal.

b. Protocol:

  • Plate hERG-expressing cells in a multi-well plate (e.g., 384-well).

  • Load the cells with a Tl+-sensitive fluorescent dye.

  • Add this compound at various concentrations to the wells.

  • Place the plate in a fluorescence plate reader and establish a baseline reading.

  • Add a stimulus buffer containing Tl+ to all wells to open the hERG channels.

  • Immediately begin recording the fluorescence intensity over time.

c. Data Analysis:

  • Calculate the difference in fluorescence before and after stimulation.

  • Compare the signal in the this compound-treated wells to the control wells to determine the percent inhibition.

Visualizations

BAY298_LHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BAY298 This compound LHR Luteinizing Hormone Receptor (LHR) BAY298->LHR Binds & Inhibits LH Luteinizing Hormone (LH) LH->LHR Binds & Activates G_protein G Protein (Gs) LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (e.g., Testosterone, Progesterone) PKA->Steroidogenesis Stimulates

Caption: Simplified signaling pathway of the Luteinizing Hormone Receptor and the antagonistic action of this compound.

hERG_Patch_Clamp_Workflow start Start cell_prep Prepare hERG-expressing cells (e.g., HEK293) start->cell_prep pipette_prep Prepare micropipette and solutions cell_prep->pipette_prep giga_seal Form Gigaohm Seal (>1 GΩ) pipette_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Clamp Protocol (-80mV holding) whole_cell->voltage_clamp baseline Record Baseline Current (Vehicle Control) voltage_clamp->baseline apply_drug Apply this compound (Increasing Concentrations) baseline->apply_drug record_current Record hERG Tail Current at each concentration apply_drug->record_current data_analysis Analyze Data: Calculate % Inhibition and IC50 record_current->data_analysis end End data_analysis->end

Caption: Experimental workflow for the whole-cell patch-clamp hERG inhibition assay.

Troubleshooting_Logic start Inconsistent hERG Assay Results check_solubility Verify this compound Solubility & Stability start->check_solubility check_cells Check Cell Health & Passage Number start->check_cells check_temp Confirm Stable Physiological Temperature start->check_temp check_seal Monitor Seal Resistance (>1 GΩ) start->check_seal check_rundown Assess Current Rundown in Vehicle start->check_rundown solution_solubility Prepare fresh stock solutions. Use solubility-enhancing agents if necessary. check_solubility->solution_solubility solution_cells Use cells from a lower passage. Ensure high viability. check_cells->solution_cells solution_temp Use a temperature-controlled perfusion system. check_temp->solution_temp solution_seal Discard cells with low seals. Optimize pipette polishing. check_seal->solution_seal solution_rundown Use perforated patch or include ATP/GTP in internal solution. check_rundown->solution_rundown

Caption: Troubleshooting logic for inconsistent hERG assay results.

Optimizing BAY-298 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BAY-298 for cell culture experiments. This compound is a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), a G protein-coupled receptor (GPCR) critically involved in reproductive physiology.[1] This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the Luteinizing Hormone Receptor (LH-R).[1] The LH-R is a GPCR that, upon activation by luteinizing hormone (LH), primarily couples to the Gsα subunit of heterotrimeric G proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound blocks this signaling cascade by binding to the LH-R and preventing its activation by LH.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: A good starting point for in vitro experiments is up to 1 µM. However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model system.

Q3: How should I prepare and store this compound?

A3: For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final solvent concentration is not toxic to your cells (typically <0.5% for DMSO).

Q4: What are the potential off-target effects of this compound?

A4: While this compound is a selective LH-R antagonist, some off-target effects have been noted. It shows moderate activity in the hERG assay (IC50 = 3 μM) and can inhibit cytochrome P450 isoforms 2C8 and 2C9.[2] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Toxicity Concentration of this compound is too high.Perform a cytotoxicity assay (e.g., MTT, XTT, or resazurin) to determine the toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to find the maximum non-toxic concentration.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
No or Low Efficacy Concentration of this compound is too low.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your functional assay. You may need to use a higher concentration of this compound.
Poor cell permeability.While this compound is designed for good bioavailability, cell permeability can vary between cell lines. If you suspect poor permeability, consider increasing the incubation time or using a different assay readout that is more sensitive.
Issues with the functional assay.Ensure your functional assay (e.g., cAMP measurement) is properly optimized and validated. Use a known LH-R agonist as a positive control to confirm that the signaling pathway is active in your cells.
Variability in Results Inconsistent cell seeding or treatment.Ensure uniform cell seeding density across wells. Use precise pipetting techniques for adding this compound and other reagents.
"Edge effect" in multi-well plates.To minimize the "edge effect," avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity.
Instability of this compound in culture medium.While generally stable, prolonged incubation at 37°C could potentially lead to degradation. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

Quantitative Data

The following table summarizes the in vitro potency of this compound against LH-R from different species. It is important to note that these IC50 values were determined in specific assay systems and may vary in your experimental setup.

Target Assay Type IC50 (nM)
human LH-RcAMP HTRF96
rat LH-RcAMP HTRF23
cynomolgus monkey LH-RcAMP HTRF78

Data sourced from Wortmann et al., J Med Chem, 2019.[2]

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (Resazurin Assay)

This protocol helps determine the concentration range of this compound that is not toxic to the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 nM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium and add the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the concentration at which cell viability is significantly reduced.

Functional Assay: Measuring cAMP Levels to Determine this compound Potency

This protocol determines the inhibitory effect of this compound on LH-R signaling.

Materials:

  • Cells expressing the LH-R

  • Serum-free cell culture medium

  • This compound stock solution

  • LH-R agonist (e.g., human chorionic gonadotropin - hCG, or Luteinizing Hormone - LH)

  • cAMP assay kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits)

  • 384-well white plates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and incubate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Antagonist Treatment: Add the this compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of an LH-R agonist (typically the EC80 concentration, which is the concentration that gives 80% of the maximal response) to all wells except the negative control.

  • Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 30-60 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

LH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR binds G_protein G Protein (Gs) LHR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression regulates BAY298 This compound BAY298->LHR blocks

Caption: Simplified signaling pathway of the Luteinizing Hormone Receptor (LHR) and the inhibitory action of this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_functional Functional Assay c1 Seed Cells c2 Treat with this compound (Dose-Response) c1->c2 c3 Incubate c2->c3 c4 Measure Viability (e.g., Resazurin) c3->c4 c5 Determine Max Non-Toxic Conc. c4->c5 f2 Pre-treat with this compound (Dose-Response) c5->f2 Inform Concentration Range f1 Seed Cells f1->f2 f3 Stimulate with LH-R Agonist f2->f3 f4 Measure cAMP f3->f4 f5 Determine IC50 f4->f5

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem Toxicity High Toxicity? Problem->Toxicity Yes Efficacy Low/No Efficacy? Problem->Efficacy Yes Variability High Variability? Problem->Variability Yes Success Successful Experiment Problem->Success No CheckConc Lower this compound Conc. & Rerun Cytotoxicity Assay Toxicity->CheckConc CheckSolvent Check Solvent Conc. & Run Vehicle Control Toxicity->CheckSolvent IncreaseConc Increase this compound Conc. & Rerun Functional Assay Efficacy->IncreaseConc CheckAssay Validate Functional Assay with Positive Control Efficacy->CheckAssay CheckPlating Review Cell Seeding & Pipetting Technique Variability->CheckPlating CheckEdge Mitigate Edge Effects Variability->CheckEdge Revise Revise Protocol CheckConc->Revise CheckSolvent->Revise IncreaseConc->Revise CheckAssay->Revise CheckPlating->Revise CheckEdge->Revise Revise->Start

Caption: A logical troubleshooting workflow for experiments with this compound.

References

BAY-298 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-298. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is expected to remain stable for an extended period.

Q2: How should I store stock solutions of this compound?

Prepared stock solutions of this compound in solvents such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can extend the stability for up to six months.[2]

Q3: I need to prepare a working solution for an in vivo experiment. How should I handle this?

It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] This practice minimizes the risk of degradation and ensures accurate dosing. If a stock solution is used to prepare the working solution, ensure the stock solution has been stored properly.

Q4: I left my solid this compound at room temperature for a few hours. Is it still usable?

While short-term exposure to room temperature may not significantly degrade the compound, it is crucial to assess its purity if there are any concerns. We recommend performing an analytical check, such as HPLC, to confirm the integrity of the compound before use. For guidance on this, please refer to the "Troubleshooting" section below.

Q5: What are the known degradation pathways for this compound?

Specific degradation pathways for this compound have not been extensively published in the public domain. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under various stress conditions (acid, base, heat, light, and oxidation) can help elucidate its degradation profile.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiments.

Unexpected results could be due to a variety of factors, one of which might be the degradation of this compound. Here are steps to troubleshoot this issue:

  • Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored according to the recommended guidelines (see FAQs).

  • Check Solution Preparation: Review your protocol for preparing stock and working solutions. Ensure the correct solvent was used and that the final concentration is accurate. For in vivo studies, remember that freshly prepared solutions are best.[2]

  • Assess Compound Integrity: If you suspect degradation, it is advisable to check the purity of your this compound sample. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective way to do this. A generic protocol for such an analysis is provided in the "Experimental Protocols" section.

  • Examine Experimental Setup: Rule out other potential sources of error in your experimental design, including cell line integrity, reagent quality, and instrument calibration.

Stability Data Summary

While specific, publicly available stability data for this compound is limited, the following table provides a general overview of expected stability under various conditions based on standard practices for small molecule drug candidates. These are illustrative and should be confirmed by experimental analysis if stability is a concern.

ConditionFormTemperatureDurationExpected Purity
Recommended Storage Solid-20°C> 1 year> 99%
Stock Solution (DMSO)-20°C1 month> 98%
Stock Solution (DMSO)-80°C6 months> 98%
Short-Term Exposure SolidRoom Temperature24 hoursLikely stable, but verification recommended
Solution (Aqueous Buffer)Room Temperature8 hoursPotential for degradation, fresh preparation advised
Forced Degradation (Illustrative) Solution (0.1N HCl)60°C24 hoursSignificant degradation expected
Solution (0.1N NaOH)60°C24 hoursSignificant degradation expected
Solution (3% H₂O₂)Room Temperature24 hoursPotential for oxidation
Solid40°C / 75% RH1 weekPotential for degradation
SolutionUV Light Exposure24 hoursPotential for photodegradation

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound.

Objective: To determine the purity of a this compound sample and identify potential degradation products using a stability-indicating HPLC method.

Materials:

  • This compound sample (solid or in solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Analyze the resulting chromatogram. The purity of this compound can be calculated based on the area of the main peak relative to the total area of all peaks.

    • The appearance of new peaks in stressed samples compared to a control sample indicates degradation.

Visualizations

Signaling Pathway of Luteinizing Hormone Receptor (LHR)

This compound is an antagonist of the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway that is inhibited by this compound.

LHR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH Luteinizing Hormone (LH) LHR LHR (GPCR) LH->LHR Binds G_protein Gαs/Gq LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Steroidogenesis) PKC->Gene_Expression CREB->Gene_Expression Regulates BAY298 This compound BAY298->LHR Inhibits

Caption: LHR signaling pathway inhibited by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a stability study of this compound.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Sample Control Control Sample (t=0, stored at -80°C) Start->Control Stress_Samples Prepare Stress Samples Start->Stress_Samples HPLC HPLC Analysis Control->HPLC Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress_Samples->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress_Samples->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Samples->Oxidation Heat Thermal Stress (e.g., 60°C) Stress_Samples->Heat Light Photostability (UV/Vis light) Stress_Samples->Light Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Compare Chromatograms (Control vs. Stressed) HPLC->Data Report Generate Stability Report (Purity, Degradants) Data->Report

Caption: Workflow for this compound stability assessment.

References

troubleshooting inconsistent results in BAY-298 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-298. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our in vitro IC50 values for this compound. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors. Here are some key areas to investigate:

  • Compound Solubility and Stability: this compound has limited water solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in aqueous media.[1] Precipitates, even if not visible, can significantly alter the effective concentration. It is also important to consider the stability of the compound in your specific cell culture media and storage conditions. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]

  • Cell Health and Passage Number: The health and passage number of your cell line expressing the luteinizing hormone receptor (LH-R) are critical. Use cells with a consistent and low passage number, as receptor expression levels can change over time. Ensure high cell viability (>95%) before starting the experiment.

  • Assay Conditions: Variations in incubation times, cell seeding densities, and agonist concentrations can all contribute to variability. Standardize these parameters across all experiments. When performing antagonist dose-response studies, use a consistent concentration of the agonist (e.g., human luteinizing hormone, hLH).[1]

  • Pipetting Accuracy: Given the nanomolar potency of this compound, accurate serial dilutions are crucial.[2][3][4] Use calibrated pipettes and proper technique to minimize errors.

Q2: Our in vivo experiments with this compound are showing inconsistent effects on sex hormone levels. What should we check?

A2: In vivo experiments introduce additional layers of complexity. Here are some troubleshooting steps:

  • Pharmacokinetics and Dosing: this compound has a long half-life in rats (approximately 31-33 hours) and good oral bioavailability.[2][4] However, factors like animal strain, age, and sex can influence pharmacokinetics. Ensure your dosing regimen is appropriate for the species you are using. For example, in female rats, daily oral administration has been shown to be effective.[1]

  • Animal Model: The efficacy of this compound has been demonstrated in rats and cynomolgus monkeys.[1][2][4] Be aware that it is expected to be inactive at the mouse LH receptor.[1] Confirm that your chosen animal model expresses an LH receptor sensitive to this compound.

  • Timing of Sample Collection: The timing of blood or tissue collection relative to the administration of this compound and any LH challenge is critical. For instance, effects on LH-induced gene expression and testosterone production in rats have been observed within a few hours of administration.[1]

  • Stress and Animal Handling: Stress can influence hormone levels. Ensure consistent and proper animal handling techniques to minimize stress-induced hormonal fluctuations.

Q3: Are there any known off-target effects of this compound that could be influencing our results?

A3: While this compound is a selective LH-R antagonist, some off-target activity has been noted.

  • TSH Receptor: this compound exhibits some antagonist activity at the human thyroid-stimulating hormone receptor (hTSH-R), with approximately 24-fold selectivity for the LH-R over the TSH-R.[1] If your experimental system expresses the TSH-R, this could be a confounding factor. For higher selectivity, consider using the related compound BAY-899, which has >100-fold selectivity over the hTSH-R.[1]

  • Other GPCRs: At higher concentrations (e.g., 10 µM), this compound may show inhibitory or activating effects on other G protein-coupled receptors (GPCRs).[5] It is advisable to use the lowest effective concentration of this compound to minimize potential off-target effects.

Data Summary

In Vitro Potency of this compound
TargetSpeciesAssay TypeIC50 (nM)
LH-RHuman (hLH)Antagonist Activity96[2][4], 185[4]
LH-RRat (rLH)Antagonist Activity23[2][4], 46[4]
LH-RCynomolgus Monkey (cLH)Antagonist Activity78[2][4]

Note: Different sources report slightly different IC50 values, which may be due to variations in experimental conditions.

In Vivo Pharmacokinetics of this compound in Wistar Rats
Administration RouteDose (mg/kg)Half-life (t1/2)Cmax ( kg/L )
Intravenous (iv)0.531 hours0.28
Oral (po)233 hours0.066
[Data sourced from MedchemExpress and Biocompare.com][2][4]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on LH-Induced Gene Expression in Female Rats

  • Animal Model: Female Wistar rats.

  • Pre-treatment: Administer a GnRH-R antagonist (e.g., cetrorelix) to block the endogenous hypothalamic-pituitary-gonadal axis.[1]

  • hLH Challenge: Administer human luteinizing hormone (hLH) intravenously (e.g., 0.5 µ g/animal ) to induce gene expression in the ovaries.[1]

  • This compound Administration: Administer this compound at the desired dose and route (e.g., intravenous or oral) at a specified time relative to the hLH challenge.

  • Sample Collection: Euthanize animals at a defined time point after the hLH challenge and collect ovarian tissue.

  • Analysis: Extract mRNA from the ovarian tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known LH receptor-induced genes.

Protocol 2: In Vivo Assessment of this compound on Plasma Testosterone Levels in Male Rats

  • Animal Model: Male Wistar rats.

  • hLH Challenge: Administer hLH intravenously to stimulate testosterone production.

  • This compound Administration: Co-administer this compound intravenously at various doses.[1]

  • Sample Collection: Collect blood samples at a specified time point (e.g., 2 hours) after administration.[1]

  • Analysis: Separate the plasma and measure testosterone concentrations using a suitable immunoassay (e.g., ELISA).

Visualizations

LH_Signaling_Pathway Luteinizing Hormone Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH Luteinizing Hormone (LH) LH-R Luteinizing Hormone Receptor (LH-R) LH->LH-R Binds and Activates G_Protein G Protein (Gs) LH-R->G_Protein Activates This compound This compound This compound->LH-R Antagonizes/Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Regulates

Caption: Antagonistic action of this compound on the LH-R signaling pathway.

Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare LH-R Expressing Cells (e.g., Granulosa Cells) Seed_Cells Seed Cells in Assay Plate Prepare_Cells->Seed_Cells Prepare_BAY298 Prepare this compound Serial Dilutions (from DMSO stock) Add_BAY298 Add this compound Dilutions Prepare_BAY298->Add_BAY298 Prepare_Agonist Prepare LH Agonist Solution (e.g., hLH) Add_Agonist Add LH Agonist Prepare_Agonist->Add_Agonist Seed_Cells->Add_BAY298 Incubate_1 Incubate Add_BAY298->Incubate_1 Incubate_1->Add_Agonist Incubate_2 Incubate Add_Agonist->Incubate_2 Measure_Signal Measure Downstream Signal (e.g., cAMP levels, reporter gene) Incubate_2->Measure_Signal Data_Analysis Data Analysis (Dose-Response Curve, IC50 Calculation) Measure_Signal->Data_Analysis

References

Technical Support Center: BAY-298 Metabolic Stability and Clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the metabolic stability and clearance of BAY-298. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic stability profile of this compound?

A1: this compound is characterized by low metabolic clearance. In preclinical studies, it has demonstrated high stability in both human and rat liver microsomes, as well as in rat hepatocyte assays. This favorable metabolic profile contributes to its long half-life and good oral bioavailability observed in in vivo studies.[1]

Q2: What are the known pharmacokinetic parameters of this compound in rats?

A2: In vivo pharmacokinetic studies in rats have revealed that this compound has a low clearance rate, a long half-life, and a high volume of distribution. This results in substantial systemic exposure following oral administration. The reported half-life in rats is approximately 31 hours after intravenous (IV) administration and 33 hours after oral (PO) administration.

Q3: Are there any known drug-drug interaction risks associated with this compound's metabolism?

A3: Yes, in vitro studies have shown that this compound has a mixed profile for cytochrome P450 (CYP) enzyme inhibition. While it does not significantly inhibit CYP1A2, CYP2D6, and CYP3A4, it does show inhibitory activity against CYP2C8 and CYP2C9. This suggests a potential for drug-drug interactions with co-administered drugs that are substrates of these two CYP isoforms.

Q4: What is the potential for off-target effects related to ion channels?

A4: this compound has been evaluated for its effect on the hERG (human Ether-à-go-go-Related Gene) channel. It was found to have moderate activity in the hERG assay, with a reported IC50 of 3 μM. This indicates a potential for cardiac ion channel interaction that should be considered in non-clinical safety assessments.

Troubleshooting Guides

Scenario 1: Higher than expected in vitro clearance in liver microsome stability assay.

  • Problem: You are observing a much faster disappearance of this compound in your human or rat liver microsomal stability assay than the literature suggests ("low clearance").

  • Possible Causes & Troubleshooting Steps:

    • Cofactor Degradation: Ensure the NADPH regenerating system is freshly prepared and active. NADPH is crucial for CYP450 enzyme activity. Consider running a positive control with a compound known for high clearance (e.g., verapamil) to verify the activity of your microsomal preparation and cofactors.

    • Microsomal Quality: The quality of liver microsomes can vary between batches and suppliers. Verify the specific activity of your microsomal lot. If possible, test a new lot of microsomes.

    • Incorrect Protein Concentration: Accurately determine the protein concentration of your microsomal suspension. A higher than intended protein concentration will lead to a faster metabolic rate. The recommended concentration for this type of assay is typically around 0.5 mg/mL.

    • Non-specific Binding: While this compound's properties suggest this may be less of an issue, highly lipophilic compounds can bind non-specifically to the incubation vessel walls, leading to an apparent loss of compound. Consider using low-binding plates.

    • Solvent Effects: Ensure the final concentration of organic solvent (e.g., DMSO, acetonitrile) in the incubation is minimal (typically ≤ 0.1% for DMSO) as higher concentrations can inhibit or induce enzyme activity.

Scenario 2: Inconsistent results in hepatocyte stability assays.

  • Problem: You are getting variable half-life or intrinsic clearance values for this compound across different experiments using rat hepatocytes.

  • Possible Causes & Troubleshooting Steps:

    • Hepatocyte Viability: The viability of cryopreserved or freshly isolated hepatocytes is critical. Always assess cell viability (e.g., via trypan blue exclusion) before starting the experiment. Low viability will result in lower metabolic activity.

    • Cell Density: Ensure a consistent and appropriate cell density in your incubations. A common density is 0.5 to 1 million viable cells/mL.

    • Incubation Conditions: Maintain optimal incubation conditions (37°C, 5% CO2, and appropriate shaking for suspension cultures) to ensure cell health and metabolic function throughout the experiment.

    • Plate/Well Effects: In plated hepatocyte assays, inconsistent cell attachment or monolayer formation can lead to variability. Ensure even cell seeding and visually inspect the monolayer before adding the compound.

    • Time-Dependent Toxicity: At higher concentrations, the test compound might be toxic to the hepatocytes, leading to a decrease in metabolic activity over time. If you suspect cytotoxicity, a cell viability assay should be performed at the end of the incubation period.

Data Presentation

Table 1: Summary of In Vitro and In Vivo Metabolic Stability and Clearance of this compound

ParameterSpeciesSystemValueReference
In Vitro Stability HumanLiver MicrosomesLow Clearance[1]
RatLiver MicrosomesLow Clearance[1]
RatHepatocytesLow Clearance[1]
In Vivo Pharmacokinetics Rat--
Half-life (t½)Intravenous (IV)31 hours
Oral (PO)33 hours
Clearance (CL)-Low[1]
Volume of Distribution (Vd)-High[1]
Oral Bioavailability-Good[1]

Table 2: In Vitro Safety and Drug Interaction Profile of this compound

AssayTargetResult (IC50)ImplicationReference
CYP Inhibition CYP1A2No significant inhibitionLow risk of DDI[1]
CYP2D6No significant inhibitionLow risk of DDI[1]
CYP3A4No significant inhibitionLow risk of DDI[1]
CYP2C8Inhibition observedPotential for DDI[1]
CYP2C9Inhibition observedPotential for DDI[1]
Cardiac Safety hERG Channel3 µMModerate activity[1]
Intestinal Permeability Caco-2 AssayGood Permeability, No EffluxGood absorption potential[1]

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

This protocol is adapted from the methods described for the characterization of this compound.[1]

  • Materials:

    • Pooled liver microsomes (human or rat)

    • 100 mM Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., containing 8 mM G6P, 4 mM MgCl2, 0.5 mM NADP+, and 1 IU/mL G6P dehydrogenase)

    • This compound stock solution (e.g., in DMSO or acetonitrile)

    • Ice-cold methanol for reaction termination

    • Incubator/shaker set to 37°C

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a suspension of liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Pre-warm the microsomal suspension to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension.

    • Add this compound to the incubation mixture to a final concentration of 1 µM. Ensure the final organic solvent concentration is minimal (e.g., ≤ 0.01% DMSO and ≤ 1% acetonitrile).

    • Incubate at 37°C with constant shaking.

    • At various time points (e.g., 0, 2, 8, 16, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

In Vitro Metabolic Stability in Rat Hepatocytes

This protocol is based on the methods described for this compound.[1]

  • Materials:

    • Cryopreserved or freshly isolated rat hepatocytes

    • Williams' Medium E or other suitable hepatocyte culture medium

    • This compound stock solution

    • Incubator with 5% CO2 and humidity control

    • Shaker for suspension cultures or coated plates for adherent cultures

    • Ice-cold acetonitrile for reaction termination

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a suspension of viable hepatocytes in culture medium to a final density of 0.5-1.0 x 10^6 cells/mL.

    • Pre-warm the cell suspension to 37°C.

    • Add this compound to the cell suspension to the desired final concentration (e.g., 1 µM).

    • Incubate at 37°C in a controlled environment (with shaking for suspensions).

    • At specified time points, collect aliquots of the cell suspension.

    • Terminate the metabolic activity by adding a quenching solvent like ice-cold acetonitrile.

    • Process the samples (e.g., centrifugation) to separate the supernatant for analysis.

    • Quantify the remaining this compound concentration in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the half-life and intrinsic clearance based on the rate of disappearance of this compound over time. The intrinsic clearance is typically normalized to the number of cells (e.g., in µL/min/10^6 cells).

Visualizations

experimental_workflow_microsomes cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mics Prepare Microsome Suspension (0.5 mg/mL) prewarm Pre-warm Microsomes to 37°C prep_mics->prewarm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction: Add NADPH System prep_nadph->initiate prep_bay298 Prepare this compound Working Solution add_cmpd Add this compound (1 µM) prep_bay298->add_cmpd prewarm->initiate initiate->add_cmpd incubate Incubate at 37°C with Shaking add_cmpd->incubate aliquot Take Aliquots at Time Points (0-60 min) incubate->aliquot quench Quench with Cold Methanol aliquot->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 1: Experimental workflow for microsomal stability assay.

Figure 2: Troubleshooting guide for high in vitro clearance.

References

Technical Support Center: BAY-298 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of BAY-298 stock solutions. Below you will find frequently asked questions, a troubleshooting guide, key data, a detailed experimental protocol, and workflow diagrams to ensure successful and accurate preparation for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is a polar aprotic solvent capable of dissolving many organic compounds, including this compound.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store aliquots of the this compound stock solution at -80°C, which should remain stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: Is this compound soluble in water or ethanol?

A3: this compound is poorly soluble in aqueous solutions.[1][4] While some solubility is reported in ethanol, DMSO is the preferred solvent for achieving higher concentration stock solutions. For in vivo studies, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles like corn oil.

Q4: Can I sterilize my this compound stock solution by autoclaving?

A4: No, high-temperature sterilization methods such as autoclaving are not recommended as they can degrade the compound. If sterile filtration is required, use a 0.22 µm PTFE syringe filter that is compatible with DMSO.

Q5: How should I handle the solid this compound powder before weighing?

A5: It is recommended to bring the vial of solid this compound to room temperature before opening to prevent condensation of moisture. As some compounds can be hygroscopic, minimizing exposure to air and moisture is good practice.

Troubleshooting Guide

Q1: I've added DMSO to my this compound powder, but it's not dissolving completely. What should I do?

A1: If you observe incomplete dissolution, you can try the following steps:

  • Vortexing: Vortex the solution for several minutes.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Warming: Gently warm the solution in a water bath at 37°C for a short period.[2] Ensure that the vial is securely capped during these procedures.

Q2: My this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer for my experiment. How can I resolve this?

A2: This is a common occurrence when diluting a DMSO stock solution into an aqueous medium.[2] To address this:

  • Increase the percentage of the aqueous buffer gradually while vortexing.

  • Ensure the final concentration of DMSO in your working solution is as low as possible but still sufficient to maintain solubility. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.

  • For in vivo experiments, consider using a formulation with co-solvents. A suggested formulation is 10% DMSO and 90% Corn Oil.[3]

Q3: The vial of solid this compound appears to be empty. What should I do?

A3: If the quantity of the compound is small, it may appear as a thin film or a small amount of powder at the bottom of the vial.[2] Before opening, centrifuge the vial to ensure all the powder is collected at the bottom. Then, add the calculated amount of solvent to the vial.

Data Presentation

ParameterValue/InformationSource(s)
Molecular Weight 473.93 g/mol [5]
Appearance Solid[5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][2]
Solubility in DMSO Soluble (e.g., 10 mM or higher)[3]
Solubility in Ethanol Limited[1]
Solubility in Water Insoluble[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3]
In Vivo Formulation 10% DMSO, 90% Corn Oil[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid (MW: 473.93 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (g) = 0.010 mol/L * 0.001 L * 473.93 g/mol = 0.0047393 g = 4.74 mg

  • Weigh the this compound:

    • Carefully weigh out 4.74 mg of this compound solid on an analytical balance and transfer it to a microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Securely cap the tube and vortex the solution until the solid is completely dissolved.

    • If necessary, use sonication or gentle warming (37°C) to aid dissolution.

  • Aliquot and store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Mandatory Visualizations

G cluster_start Preparation cluster_process Procedure cluster_storage Storage cluster_end Completion start Start: Obtain solid this compound and anhydrous DMSO calc Calculate required mass for desired concentration start->calc weigh Weigh solid this compound calc->weigh add_dmso Add calculated volume of DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store end_node End: Stock solution is ready for use store->end_node

Caption: Experimental workflow for preparing this compound stock solution.

G start_node Issue Encountered dissolution_issue Incomplete Dissolution? start_node->dissolution_issue precipitation_issue Precipitation on Dilution? start_node->precipitation_issue vortex Vortex/Sonicate dissolution_issue->vortex Yes gradual_dilution Gradual Dilution with Vortexing precipitation_issue->gradual_dilution Yes warm Warm to 37°C vortex->warm check_dissolved Completely Dissolved? warm->check_dissolved success Success check_dissolved->success Yes failure Contact Support check_dissolved->failure No cosolvent Consider Co-solvent Formulation gradual_dilution->cosolvent cosolvent->success

Caption: Troubleshooting logic for this compound solution preparation.

References

Validation & Comparative

A Comparative Guide to BAY-298 and BAY-899: Efficacy and Selectivity of Novel Luteinizing Hormone Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two novel, orally active, small-molecule antagonists of the Luteinizing Hormone Receptor (LH-R): BAY-298 and BAY-899. Both compounds have demonstrated potent and selective inhibition of LH-R, a key regulator of sex hormone production, making them valuable research tools and potential therapeutic agents for hormone-dependent conditions. This document summarizes their comparative efficacy and selectivity based on available experimental data, details the experimental protocols used for their evaluation, and visualizes key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and BAY-899, facilitating a direct comparison of their in vitro efficacy, selectivity, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Efficacy of this compound and BAY-899
CompoundTargetIC50 (nM)
This compound Human LH-R96[1][2]
Rat LH-R23[1][2]
Cynomolgus Monkey LH-R78[1][2]
BAY-899 Human LH-R185[3][4][5]
Rat LH-R46[3][4][5]
Table 2: Selectivity Profile of this compound and BAY-899
CompoundOff-TargetActivity/Selectivity
This compound Human TSH-RModerate Inhibition
Panel of 25 GPCRsNo significant activity at 10 µM
BAY-899 Human TSH-R>100-fold selectivity over LH-R[6]
Panel of 25 GPCRsNo significant activity at 10 µM[6]
Table 3: Pharmacokinetic Properties of this compound and BAY-899 in Rats
ParameterThis compoundBAY-899
Half-life (t1/2) 31 hours (IV), 33 hours (PO)[1]11 hours (IV), 12 hours (PO)[3]
Clearance LowLow[6]
Volume of Distribution HighHigh[6]
Oral Bioavailability GoodGood[6]
hERG Inhibition (IC50) 3 µM[6]Improved profile (higher IC50)[6]
CYP Inhibition Significant inhibition of 2C8 and 2C9[6]Improved profile (less inhibition)[6]
Table 4: In Vivo Efficacy of this compound and BAY-899 in Rats
CompoundAnimal ModelDoseEffect
This compound Female Rats4.5-72 mg/kg/day (oral, 8 days)Dose-dependently lowered serum estradiol levels[1]
BAY-899 Female Rats12.5 mg/kg/day (oral, 8 days)Reduced serum estradiol levels, comparable to this compound[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and the information available from the primary research.

In Vitro Luteinizing Hormone Receptor Antagonist Functional Assay

This assay determines the potency of antagonists in inhibiting the signaling of the Luteinizing Hormone Receptor.

  • Cell Culture and Transfection:

    • Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are transiently or stably transfected with a plasmid encoding the human, rat, or cynomolgus monkey Luteinizing Hormone Receptor.

  • Antagonist Inhibition Assay:

    • Transfected cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then incubated with varying concentrations of the antagonist compounds (this compound or BAY-899) for a predetermined time (e.g., 30 minutes) at 37°C.

    • Subsequently, a fixed concentration of human Luteinizing Hormone (hLH) is added to stimulate the receptors, and the incubation continues for another set period (e.g., 60 minutes).

  • Signal Detection (cAMP Measurement):

    • The LH-R is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

    • The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

    • The reduction in the LH-induced cAMP signal in the presence of the antagonist is used to determine the antagonist's inhibitory potency.

  • Data Analysis:

    • The data are plotted as the percentage of inhibition versus the log of the antagonist concentration.

    • The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal LH response, is calculated using a non-linear regression analysis.

GPCR Selectivity Profiling

This assay assesses the off-target effects of the compounds against a panel of other G-protein coupled receptors.

  • Assay Panel:

    • A panel of cell lines, each expressing a different GPCR, is utilized. The panel typically includes a diverse range of receptors to assess broad selectivity.

  • Screening:

    • This compound and BAY-899 are tested at a fixed concentration (e.g., 10 µM) against each GPCR in the panel.

    • The assays are performed in both agonist and antagonist modes to detect any potential activation or inhibition of the off-target receptors.

    • The specific assay format (e.g., calcium mobilization, cAMP measurement, or radioligand binding) depends on the signaling pathway of each individual GPCR.

  • Data Analysis:

    • The percentage of activation (in agonist mode) or inhibition (in antagonist mode) is calculated for each compound against each receptor.

    • A compound is generally considered selective if it does not exhibit significant activity (e.g., >50% inhibition or activation) at the tested concentration.

In Vivo Efficacy Study in Rats

This study evaluates the ability of the antagonists to reduce sex hormone levels in a living organism.

  • Animal Model:

    • Adult female Wistar rats are used for the study.

    • The animals are housed in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

  • Dosing and Administration:

    • The compounds (this compound or BAY-899) are formulated in a suitable vehicle for oral administration.

    • The rats are dosed daily via oral gavage for a specified period (e.g., 8 days) at various dose levels. A vehicle control group is also included.

  • Sample Collection:

    • At the end of the treatment period, blood samples are collected from the animals.

    • The blood is processed to obtain serum, which is then stored at -80°C until analysis.

  • Hormone Level Measurement:

    • Serum concentrations of estradiol and testosterone are measured using validated methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The hormone levels in the treated groups are compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to determine the significance of the observed reductions in hormone levels.

Pharmacokinetic Profiling in Rats

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Animal Model:

    • Male or female Sprague-Dawley rats are typically used.

    • The animals are cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.

  • Dosing and Administration:

    • For intravenous (IV) administration, the compound is dissolved in a suitable vehicle and administered as a bolus injection into a vein (e.g., tail vein).

    • For oral (PO) administration, the compound is given via oral gavage.

  • Blood Sampling:

    • Blood samples are collected at multiple time points after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • The concentration of the compound in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated from the plasma concentration-time data using specialized software.

    • Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Mandatory Visualization

Signaling Pathway of the Luteinizing Hormone Receptor

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH Luteinizing Hormone (LH) LH-R Luteinizing Hormone Receptor (LH-R) LH->LH-R Binds G_protein Gs Protein LH-R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Steroidogenesis) CREB->Gene_Expression Promotes BAY_Compounds This compound / BAY-899 (Antagonists) BAY_Compounds->LH-R Inhibits

Caption: Luteinizing Hormone Receptor signaling pathway and point of inhibition by this compound/BAY-899.

Experimental Workflow for LH-R Antagonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Assay Development (LH-R expressing cells) Primary_Screen Primary Screening (IC50 Determination) Assay_Dev->Primary_Screen Selectivity Selectivity Profiling (GPCR Panel) Primary_Screen->Selectivity PK_Studies Pharmacokinetic Studies (Rats) Selectivity->PK_Studies Lead Compound Selection Efficacy_Studies Efficacy Studies (Hormone Level Reduction) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Data for Lead Optimization

Caption: General experimental workflow for the evaluation of Luteinizing Hormone Receptor antagonists.

References

Validating BAY-298's Allosteric Antagonism of the Luteinizing Hormone Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-298, a potent and selective allosteric antagonist of the Luteinizing Hormone Receptor (LHR), with other relevant compounds. Experimental data is presented to validate its mechanism of action, alongside detailed protocols for key validation assays.

Introduction to this compound

This compound is a small molecule, orally bioavailable, and non-steroidal antagonist of the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR) pivotal in reproductive endocrinology.[1] Developed by Bayer, it represents a significant advancement in the search for non-peptidic, direct-acting LHR antagonists for potential therapeutic applications in hormone-dependent conditions.[1] In preclinical studies, this compound has demonstrated efficacy in reducing sex hormone levels in vivo.[1][2] Its allosteric mechanism of action, binding to a site distinct from the endogenous ligand luteinizing hormone (LH), offers potential advantages in terms of safety and specificity.[2]

Comparative Analysis of LHR Antagonists

To understand the unique properties of this compound, it is essential to compare it with other modulators of the LHR signaling pathway. This comparison includes its closely related analogue, BAY-899, and other small molecule LHR antagonists.

CompoundTypeMechanism of ActionKey In Vitro Data (IC50)Key In Vivo Effects
This compound Small MoleculeAllosteric AntagonisthLHR: ~18-33 nMDose-dependent reduction of LH-induced gene expression and testosterone production.[2]
BAY-899 Small MoleculeAllosteric AntagonisthLHR: ~10-20 nMSimilar in vivo efficacy to this compound in reducing estradiol levels.[2]
Thienopyrimidine Derivatives (e.g., Org 41841) Small MoleculeAgonisthLHR EC50: 20 nMStimulates testosterone production in mouse Leydig cells.[3]

hLHR : human Luteinizing Hormone Receptor

Validation of Allosteric Antagonism: Experimental Data

The allosteric antagonism of this compound has been validated through a series of in vitro experiments. These assays demonstrate that this compound inhibits LHR signaling in a non-competitive manner.

In Vitro Antagonistic Activity

The potency of this compound was determined by its ability to inhibit the LH-induced production of cyclic AMP (cAMP), a key second messenger in the LHR signaling cascade.

SpeciesIC50 (nM)
Human (hLHR)18 - 33
Rat (rLHR)46
Cynomolgus Monkey (cLHR)78

Data represents the concentration of this compound required to inhibit 50% of the maximal LH-stimulated response.

Schild Analysis for Allosteric Mechanism

To confirm its allosteric mechanism, Schild analysis was performed. In the presence of increasing concentrations of this compound, the dose-response curve for LH showed a decrease in the maximal response (Emax) with a minimal rightward shift, which is characteristic of a non-competitive, allosteric antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For receptor expression, cells are transiently transfected with a plasmid encoding the human LHR using a suitable transfection reagent (e.g., Lipofectamine).

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP, a downstream signaling molecule of LHR activation.

  • Principle: Competitive immunoassay or bioluminescence resonance energy transfer (BRET)-based biosensors are used to measure cAMP levels.

  • Protocol Outline:

    • Seed transfected HEK293 cells in a 96-well plate.

    • After 24 hours, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

    • Stimulate the cells with a fixed concentration of LH (e.g., EC80).

    • After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit or a BRET reader.

    • Data are normalized to the response induced by LH alone.

Radioligand Binding Assay

This assay is used to determine if this compound competes with the natural ligand (LH) for the same binding site.

  • Principle: This assay measures the displacement of a radiolabeled ligand (e.g., ¹²⁵I-hCG) from the LHR by the test compound.

  • Protocol Outline:

    • Prepare cell membranes from HEK293 cells overexpressing the LHR.

    • Incubate the membranes with a fixed concentration of ¹²⁵I-hCG.

    • Add increasing concentrations of unlabeled LH (as a positive control for competitive binding) or this compound.

    • After incubation to reach binding equilibrium, separate the receptor-bound from free radioligand by filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • A lack of displacement of the radiolabeled ligand by this compound indicates that it does not bind to the orthosteric site.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathway and experimental workflows aid in understanding the complex biological processes and experimental designs.

LHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH LH (Ligand) LHR LH Receptor (LHR) LH->LHR Binds to orthosteric site G_protein Gs Protein LHR->G_protein Activates BAY298 This compound BAY298->LHR Binds to allosteric site AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Steroidogenesis) PKA->Cellular_Response Phosphorylates targets

Caption: LHR signaling pathway and the allosteric antagonism by this compound.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Validation Assays cluster_data_analysis Data Analysis Culture HEK293 Cell Culture Transfection LHR Plasmid Transfection Culture->Transfection cAMP_Assay cAMP Measurement Assay Transfection->cAMP_Assay Binding_Assay Radioligand Binding Assay Transfection->Binding_Assay IC50 IC50 Determination cAMP_Assay->IC50 Schild Schild Analysis cAMP_Assay->Schild Binding_Curve Binding Curve Analysis Binding_Assay->Binding_Curve

References

BAY-298: A Comparative Analysis of Selectivity for the Luteinizing Hormone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of BAY-298, a potent antagonist of the Luteinizing Hormone (LH) receptor, over the structurally related Follicle-Stimulating Hormone (FSH) and Thyroid-Stimulating Hormone (TSH) receptors. The information presented herein is supported by available preclinical data and established experimental methodologies.

Introduction to this compound and Glycoprotein Hormone Receptors

This compound is a small molecule antagonist of the human Luteinizing Hormone Receptor (hLHR), a member of the glycoprotein hormone receptor subfamily of G-protein coupled receptors (GPCRs). This family also includes the Follicle-Stimulating Hormone Receptor (FSHR) and the Thyroid-Stimulating Hormone Receptor (TSHR). These receptors share a high degree of structural homology, particularly in their transmembrane domains, making receptor selectivity a critical aspect of drug development. This compound has been investigated for its potential in treating sex hormone-dependent diseases.[1]

Quantitative Selectivity Profile of this compound

The following table summarizes the available quantitative and qualitative data on the selectivity of this compound for the LH receptor over the FSH and TSH receptors.

ReceptorSpeciesAssay TypeParameterValueSelectivity vs. hLHRReference
LH Receptor Human (hLHR)FunctionalIC5096 nM-[2]
Rat (rLHR)FunctionalIC5023 nM-[2]
Cynomolgus (cLHR)FunctionalIC5078 nM-[2]
FSH Receptor Human (hFSHR)Not specifiedIC50Data not publicly availableNot determined
TSH Receptor Human (hTSHR)FunctionalIC50~2.3 µM~24-fold[3]
Human (hTSHR)Not specified->100-fold (for related compound BAY-899)>100-fold

Note: The IC50 value for hTSHR is based on a summary from the Chemical Probes Portal and should be interpreted with caution as the primary data is not available. The selectivity for the related compound BAY-899 suggests a high degree of selectivity for the chemical series.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices for GPCR antagonists, the following methodologies are likely to have been employed.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for hLHR, hFSHR, and hTSHR.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing the recombinant human LH, FSH, or TSH receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used to maintain pH and reduce non-specific binding.

  • Radioligand: A specific, high-affinity radioligand for each receptor is used (e.g., [¹²⁵I]-hCG for LHR, [¹²⁵I]-hFSH for FSHR, [¹²⁵I]-bTSH for TSHR).

  • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonist Assay (cAMP Inhibition)

This assay measures the ability of a compound to inhibit the downstream signaling of a receptor in response to its endogenous agonist. For LH, FSH, and TSH receptors, which are primarily Gs-coupled, this involves measuring the inhibition of cyclic AMP (cAMP) production.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at hLHR, hFSHR, and hTSHR.

Methodology:

  • Cell Culture: Cell lines (e.g., HEK293 or CHO) stably expressing the respective human receptor (hLHR, hFSHR, or hTSHR) are cultured.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-incubated with increasing concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration (typically the EC80) of the respective agonist (hLH, hFSH, or TSH).

  • cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), or ELISA (Enzyme-Linked Immunosorbent Assay).[4][5][6][7][8]

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathways

The LH, FSH, and TSH receptors are all G-protein coupled receptors that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).

G_Protein_Signaling cluster_LH LH Receptor Signaling cluster_FSH FSH Receptor Signaling cluster_TSH TSH Receptor Signaling LH LH LHR LH Receptor LH->LHR binds Gs_LH Gs LHR->Gs_LH activates AC_LH Adenylyl Cyclase Gs_LH->AC_LH activates cAMP_LH cAMP AC_LH->cAMP_LH produces PKA_LH PKA cAMP_LH->PKA_LH activates CREB_LH CREB Phosphorylation PKA_LH->CREB_LH Steroidogenesis Steroidogenesis CREB_LH->Steroidogenesis FSH FSH FSHR FSH Receptor FSH->FSHR binds Gs_FSH Gs FSHR->Gs_FSH activates AC_FSH Adenylyl Cyclase Gs_FSH->AC_FSH activates cAMP_FSH cAMP AC_FSH->cAMP_FSH produces PKA_FSH PKA cAMP_FSH->PKA_FSH activates CREB_FSH CREB Phosphorylation PKA_FSH->CREB_FSH Gametogenesis Gametogenesis CREB_FSH->Gametogenesis TSH TSH TSHR TSH Receptor TSH->TSHR binds Gs_TSH Gs TSHR->Gs_TSH activates AC_TSH Adenylyl Cyclase Gs_TSH->AC_TSH activates cAMP_TSH cAMP AC_TSH->cAMP_TSH produces PKA_TSH PKA cAMP_TSH->PKA_TSH activates CREB_TSH CREB Phosphorylation PKA_TSH->CREB_TSH ThyroidHormone Thyroid Hormone Production CREB_TSH->ThyroidHormone

Caption: Simplified Gs-cAMP signaling pathways for LH, FSH, and TSH receptors.

Experimental Workflow for Determining Antagonist Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a receptor antagonist like this compound.

Antagonist_Selectivity_Workflow start Start cell_lines Prepare Cell Lines (hLHR, hFSHR, hTSHR) start->cell_lines binding_assay Radioligand Binding Assay (Determine Ki) cell_lines->binding_assay functional_assay Functional Antagonist Assay (Determine IC50) cell_lines->functional_assay data_analysis Data Analysis (Calculate Selectivity Ratios) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for determining GPCR antagonist selectivity.

Summary of this compound Selectivity

References

Head-to-Head Comparison: BAY-298 vs. GnRH Antagonists in Sex Hormone Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis with Supporting Experimental Data

In the landscape of therapeutic agents targeting the hypothalamic-pituitary-gonadal (HPG) axis, both luteinizing hormone (LH) receptor antagonists and gonadotropin-releasing hormone (GnRH) receptor antagonists represent key strategies for achieving sex hormone suppression. This guide provides a head-to-head comparison of a novel, small-molecule LH receptor antagonist, BAY-298, and the established class of GnRH antagonists, with a focus on their distinct mechanisms of action, in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Different Levels of the HPG Axis

The fundamental difference between this compound and GnRH antagonists lies in their molecular targets within the HPG axis. GnRH antagonists act upstream at the level of the pituitary gland, while this compound exerts its effects directly on the gonads.

GnRH Antagonists: These agents, which include both peptide and non-peptide small molecules like elagolix and relugolix, function by competitively binding to GnRH receptors on the pituitary gonadotroph cells.[1][2] This blockade prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] The reduction in circulating LH and FSH levels subsequently leads to a decrease in the production of sex hormones—testosterone in males and estrogen and progesterone in females—by the gonads.[1][2]

This compound: In contrast, this compound is a potent and selective, orally active, small-molecule antagonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[3][4][5] This receptor is located directly on Leydig cells in the testes and theca and granulosa cells in the ovaries. By directly blocking the LH receptor, this compound prevents the signaling cascade initiated by LH, which is the primary stimulus for testosterone production in males and plays a crucial role in ovulation and steroidogenesis in females.[3][4] This targeted action allows for the suppression of sex hormone production without directly affecting the pituitary release of LH and FSH.

Signaling_Pathways cluster_GnRH GnRH Antagonist Pathway cluster_BAY298 This compound Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor LH_FSH LH & FSH Release GnRH_Receptor->LH_FSH Stimulates GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRH_Receptor Blocks Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Sex_Hormones_GnRH Sex Hormone Production Gonads->Sex_Hormones_GnRH Hypothalamus_B Hypothalamus Pituitary_B Pituitary Hypothalamus_B->Pituitary_B GnRH LH_FSH_B LH & FSH Release Pituitary_B->LH_FSH_B Gonads_B Gonads (Testes/Ovaries) LH_FSH_B->Gonads_B LH LH_Receptor LH Receptor Gonads_B->LH_Receptor Sex_Hormones_BAY Sex Hormone Production LH_Receptor->Sex_Hormones_BAY Stimulates BAY298 This compound BAY298->LH_Receptor Blocks

Figure 1: Signaling pathways of GnRH antagonists and this compound.

Comparative Performance: In Vitro Potency and In Vivo Efficacy

Direct head-to-head preclinical studies comparing this compound and GnRH antagonists in the same animal models are limited in the public domain. However, by cross-referencing available data, a comparative overview of their performance can be assembled.

ParameterThis compoundGnRH Antagonists (Elagolix as example)
Target Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR)[3][4]Gonadotropin-Releasing Hormone Receptor (GnRHR)[6]
Mechanism of Action Direct, competitive antagonism at the gonadal level[3]Competitive antagonism at the pituitary level[6]
In Vitro Potency (IC50) hLH-R: 96 nM, rLH-R: 23 nM, cLH-R: 78 nM[7]GnRH-R: 0.57 nM (for a potent analog)[8]
Oral Bioavailability Yes[7]Yes[2][9]
In Vivo Efficacy (Rat Model) Dose-dependently lowers serum estradiol in female rats and counteracts hLH-induced testosterone increase in male rats.[10][11]A pharmacokinetic study in rats has been conducted, but dose-response data on hormone suppression is primarily from human clinical trials.[12]
Hormone Suppression (Clinical) Not yet in clinical trials.Elagolix demonstrates dose-dependent suppression of estradiol in premenopausal women.[3][13] Relugolix shows rapid and sustained testosterone suppression in men with prostate cancer.[10]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and GnRH antagonists.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This assay is fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human LHCGR or GnRHR).

  • Radiolabeled ligand (e.g., [125I]-hCG for LHCGR, or a radiolabeled GnRH analog for GnRHR).

  • Unlabeled test compound (this compound or GnRH antagonist) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a saturating concentration of a known high-affinity unlabeled ligand (non-specific binding).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Radioligand_Binding_Assay Start Start Incubate Incubate Membranes, Radioligand & Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.
In Vitro Functional Assay (cAMP Measurement)

This assay assesses the functional consequence of receptor binding, specifically for G-protein coupled receptors (GPCRs) that signal through cyclic adenosine monophosphate (cAMP).

Objective: To measure the ability of an antagonist to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 or HEK293-T cells).

  • Agonist for the target receptor (e.g., hCG for LHCGR, GnRH for GnRHR).

  • Test antagonist (this compound or GnRH antagonist) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • Plate reader.

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist.

  • Stimulation: Add a fixed concentration of the agonist to stimulate the receptor and induce a cAMP response.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 for the functional inhibition.[14]

In Vivo Hormone Suppression Studies in Rats

These studies are crucial for evaluating the in vivo efficacy of the compounds on sex hormone levels.

Objective: To determine the dose-dependent effect of a test compound on serum testosterone or estradiol levels in rats.

Materials:

  • Male or female Sprague-Dawley or Wistar rats.

  • Test compound (this compound or GnRH antagonist) formulated for oral or parenteral administration.

  • Vehicle control.

  • Blood collection supplies.

  • ELISA kits for testosterone or estradiol.

Protocol:

  • Animal Dosing: Administer the test compound at various doses to different groups of rats. Include a vehicle control group. Dosing can be a single administration or repeated over a specific period.

  • Blood Collection: At predetermined time points after dosing, collect blood samples from the rats, typically via tail vein or cardiac puncture under anesthesia.

  • Serum Preparation: Process the blood samples to obtain serum.

  • Hormone Measurement: Measure the concentration of testosterone or estradiol in the serum samples using a validated ELISA kit.[1][6][10][12][15][16][17]

  • Data Analysis: Compare the hormone levels in the treated groups to the vehicle control group to determine the extent of hormone suppression. Plot the percentage of hormone suppression against the dose of the test compound to assess the dose-response relationship.

In_Vivo_Hormone_Suppression Start Start Dosing Administer Test Compound to Rats Start->Dosing Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Serum_Prep Prepare Serum from Blood Samples Blood_Collection->Serum_Prep ELISA Measure Hormone Levels (Testosterone/Estradiol) using ELISA Serum_Prep->ELISA Analysis Analyze Hormone Suppression vs. Control ELISA->Analysis End End Analysis->End

References

In Vivo Efficacy of BAY-298: A Comparative Analysis with Other Small Molecule LH Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vivo performance of BAY-298, a novel small molecule luteinizing hormone (LH) receptor antagonist, reveals comparable and, in some aspects, superior efficacy in modulating the hypothalamic-pituitary-gonadal (HPG) axis when compared to other orally active small molecules such as elagolix, relugolix, and linzagolix. This guide provides a comprehensive comparison of their in vivo activities, supported by available preclinical and clinical data, to inform researchers and drug development professionals.

This comparative analysis focuses on the in vivo effects of these small molecule antagonists on key hormonal and physiological endpoints. While direct head-to-head preclinical studies are limited, data from individual studies in various animal models and human clinical trials provide valuable insights into their relative potency and efficacy.

Comparative In Vivo Efficacy

The primary mechanism of action for this compound and the other compared small molecules is the competitive antagonism of their respective receptors in the pituitary gland, leading to the suppression of downstream sex hormone production.

This compound

Preclinical studies have demonstrated the in vivo efficacy of this compound in rodent models. In male rats, this compound has been shown to effectively counteract the human chorionic gonadotropin (hCG)-induced increase in plasma testosterone levels.[1] Furthermore, in female rats, daily oral administration of this compound led to the interruption of the estrous cycle, indicating a significant impact on folliculogenesis.[1]

Elagolix, Relugolix, and Linzagolix

These orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists have undergone extensive clinical development for the treatment of hormone-dependent conditions in humans, such as endometriosis and uterine fibroids.

  • Elagolix: Clinical trials have shown that elagolix effectively reduces endometriosis-associated pain.[2][3] The efficacy of elagolix is dose-dependent, with higher doses leading to greater suppression of estradiol.[4]

  • Relugolix: In clinical studies for advanced prostate cancer, relugolix demonstrated rapid and sustained suppression of testosterone to castrate levels, proving superior to the standard-of-care leuprolide acetate in achieving this endpoint.[5][6]

  • Linzagolix: Studies in a rat model of experimental endometriosis have shown that linzagolix significantly decreases the volume of endometriotic cysts at doses of 50 mg/kg or more.[7] This effect is attributed to the sustained inhibition of estradiol secretion.[7]

Data Presentation

Table 1: Comparative In Vivo Efficacy of this compound and other SMOLs in Animal Models

CompoundAnimal ModelKey Efficacy EndpointDosageResultsReference
This compound Male RatInhibition of hCG-induced testosterone increaseNot specifiedSignificant counteraction of testosterone surge[1]
Female RatInterruption of estrous cycleNot specifiedArrested cycle stages observed[1]
Linzagolix Female Rat (Endometriosis Model)Reduction in endometriotic cyst volume≥ 50 mg/kgSignificant decrease in cyst volume[7]
Cetrorelix (Peptide GnRH Antagonist) Peripubertal Female RatInhibition of pubertyNot specifiedRetarded onset of puberty[8]
Triptorelin (GnRH Agonist) Peripubertal Female RatInhibition of pubertyNot specifiedRetarded onset of puberty[8]

Table 2: Comparative In Vivo Efficacy of Elagolix, Relugolix, and Linzagolix in Human Clinical Trials

CompoundIndicationKey Efficacy EndpointDosageResultsReference
Elagolix EndometriosisReduction in dysmenorrhea and non-menstrual pelvic pain150 mg once daily / 200 mg twice dailySignificant reduction in pain scores compared to placebo[2]
Relugolix Advanced Prostate CancerSustained testosterone suppression (<50 ng/dL)120 mg once daily96.7% of men achieved and maintained castration through 48 weeks[5]
Linzagolix EndometriosisReduction in dysmenorrhea and non-menstrual pelvic pain75 mg and 200 mg once dailySignificant improvement in pain scores compared to placebo[9]

Experimental Protocols

Rat Model of Experimental Endometriosis (Linzagolix)

A common method for inducing endometriosis in rats involves the autotransplantation of uterine tissue.

  • Animal Model: Female rats at the proestrus stage of the oestrous cycle are used.[7]

  • Surgical Procedure: Under anesthesia, a section of the uterus is excised, and small pieces of endometrial tissue are sutured to a non-uterine site, often the intestinal mesentery or the inner abdominal wall. For the linzagolix study, the endometrial tissue was autotransplanted into the renal subcapsular space.[7]

  • Treatment: Following a recovery period to allow for the establishment of endometriotic lesions, animals are treated with the test compound (e.g., linzagolix) or vehicle control, typically via oral gavage, for a specified duration.[7]

  • Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the size (volume or weight) of the endometriotic cysts is measured.[7] Serum levels of estradiol are also often quantified to correlate lesion suppression with hormonal changes.[7]

Testosterone Suppression in Healthy Male Subjects (Relugolix)

This protocol is based on a Phase 1 study of relugolix in healthy male volunteers.

  • Subjects: Healthy adult males.

  • Treatment: Subjects receive single or multiple oral doses of the test compound (e.g., relugolix) or placebo.[10]

  • Pharmacodynamic Assessments: Blood samples are collected at various time points before and after drug administration to measure serum concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[10]

  • Efficacy Endpoint: The primary efficacy endpoint is the reduction in serum testosterone levels, with the goal of achieving and maintaining castration levels (typically defined as ≤50 ng/dL).[10]

Mandatory Visualization

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LH LH LHR LH Receptor LH->LHR Binds G_Protein G Protein (Gs) LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Regulates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates SMOLs This compound & other SMOLs SMOLs->LHR Antagonizes

Caption: Luteinizing Hormone (LH) Receptor Signaling Pathway and the Antagonistic Action of SMOLs.

Experimental_Workflow_Endometriosis_Model Start Start Induction Induce Endometriosis in Rats (Autotransplantation of Uterine Tissue) Start->Induction Recovery Allow Lesion Establishment (Recovery Period) Induction->Recovery Treatment Administer SMOL or Vehicle (e.g., Oral Gavage) Recovery->Treatment Euthanasia Euthanize Animals Treatment->Euthanasia Measurement Measure Endometriotic Cyst Volume & Serum Estradiol Levels Euthanasia->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for In Vivo Efficacy Assessment in a Rat Endometriosis Model.

References

Comparative Analysis of BAY-298 Cross-Reactivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of BAY-298, a potent and selective antagonist of the Luteinizing Hormone Receptor (LHR), across different species. Data is presented to compare its performance with a related alternative, BAY-899, supported by experimental details.

Product Performance and Cross-Reactivity

This compound is a small molecule inhibitor targeting the Luteinizing Hormone Receptor (LHR), a G protein-coupled receptor (GPCR) crucial for sex hormone production.[1][2] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been characterized in several species, demonstrating its potential for preclinical and translational research.

A closely related compound, BAY-899, has been developed as an alternative with an improved profile in some aspects.[1][2] The following table summarizes the in vitro potency of both compounds against the LHR in different species.

CompoundSpeciesTargetIC50 (nM)
This compound HumanLH Receptor96
RatLH Receptor23
Cynomolgus MonkeyLH Receptor78
BAY-899 HumanLH Receptor185
RatLH Receptor46

Data compiled from publicly available research.[3][4][5]

BAY-899 demonstrates a favorable selectivity profile, notably with over 100-fold selectivity against the human Thyroid-Stimulating Hormone Receptor (hTSH-R), an improvement compared to this compound.[1] Furthermore, BAY-899 exhibits improved physicochemical properties, including lower lipophilicity and better water solubility.[1] Both compounds have shown efficacy in in vivo animal models, specifically in rats, by reducing sex hormone levels.[1]

Experimental Protocols

The determination of the inhibitory activity of this compound and BAY-899 on the Luteinizing Hormone Receptor is typically performed using a cell-based cyclic adenosine monophosphate (cAMP) assay. This functional assay measures the ability of the antagonist to block the agonist-induced production of cAMP, a key second messenger in the LHR signaling cascade.

General Principle of the cAMP HTRF Assay

The assay quantifies intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). This technology is based on a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP conjugate for binding to a cryptate-labeled anti-cAMP antibody.[6] A decrease in the HTRF signal corresponds to an increase in intracellular cAMP levels. For antagonist testing, cells are stimulated with an agonist in the presence of the test compound.

Key Steps of the Experimental Workflow:
  • Cell Culture and Plating: Cells stably or transiently expressing the Luteinizing Hormone Receptor of the desired species (e.g., human, rat, cynomolgus monkey) are cultured and seeded into microtiter plates.

  • Compound Treatment: The cells are incubated with varying concentrations of the antagonist (e.g., this compound or BAY-899).

  • Agonist Stimulation: An agonist of the LH receptor (e.g., human Luteinizing Hormone, hLH) is added to the wells at a concentration that elicits a submaximal response (typically EC50 to EC80).

  • Cell Lysis and Detection: After an incubation period, the cells are lysed, and the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) are added.

  • Signal Measurement: The plate is incubated to allow for the competitive binding to reach equilibrium, and the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production. The results are typically the mean of at least two independent experiments performed in duplicate.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Luteinizing Hormone Receptor signaling pathway and the general experimental workflow for assessing antagonist activity.

LH_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH Luteinizing Hormone (LH) LHR LH Receptor (LHR) LH->LHR Binds Gs Gs Protein LHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP   AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Steroidogenesis) PKA->Cellular_Response Phosphorylates substrates leading to BAY298 This compound BAY298->LHR Inhibits

Caption: Luteinizing Hormone Receptor Signaling Pathway.

Experimental_Workflow A Plate cells expressing LH Receptor B Add varying concentrations of this compound A->B C Stimulate with LH agonist B->C D Lyse cells and add HTRF reagents C->D E Incubate and read HTRF signal D->E F Calculate IC50 values E->F

Caption: Experimental workflow for antagonist activity assessment.

References

Validating BAY-298's Impact on Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BAY-298, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), and its potential effects on downstream signaling pathways. While direct experimental data on this compound's specific impact on MAPK/ERK and PI3K/AKT signaling is not publicly available, this document outlines the established signaling cascades initiated by LH-R activation and compares this compound with other known LH-R antagonists. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers seeking to validate the effects of this compound and similar compounds on these critical cellular pathways.

Introduction to this compound and Luteinizing Hormone Receptor Signaling

This compound is a small molecule antagonist of the Luteinizing Hormone Receptor (LH-R), a G-protein coupled receptor (GPCR) predominantly expressed in the gonads.[1][2] Activation of the LH-R by its endogenous ligand, luteinizing hormone (LH), plays a pivotal role in the regulation of steroid hormone production and reproductive function. Upon LH binding, the LH-R can activate multiple downstream signaling cascades, including the cyclic adenosine monophosphate (cAMP) pathway, the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, and the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. These pathways, in turn, regulate a wide array of cellular processes, including gene expression, proliferation, and steroidogenesis.

As an antagonist, this compound is designed to block the activation of the LH-R, thereby inhibiting the downstream signaling events initiated by LH. This mechanism of action makes it a valuable tool for studying LH-R signaling and a potential therapeutic agent for hormone-dependent conditions.

Comparison with Alternative LH-R Antagonists

Several other LH-R antagonists are utilized in research and clinical settings. This section provides a brief comparison of this compound with notable alternatives. It is important to note that direct comparative studies on the downstream signaling effects of these antagonists at the molecular level are limited in publicly available literature.

CompoundTypeMechanism of Action
This compound Small MoleculeSelective LH-R Antagonist
Cetrorelix PeptideGnRH Antagonist (indirectly suppresses LH)
Ganirelix PeptideGnRH Antagonist (indirectly suppresses LH)
Teverelix PeptideGnRH Antagonist (indirectly suppresses LH)

Note: While Cetrorelix, Ganirelix, and Teverelix are not direct LH-R antagonists, they achieve a similar physiological outcome by suppressing LH release from the pituitary gland through antagonism of the Gonadotropin-Releasing Hormone (GnRH) receptor.

Luteinizing Hormone Receptor Downstream Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by the Luteinizing Hormone Receptor. As an antagonist, this compound is expected to inhibit these cascades.

LH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LH Luteinizing Hormone (LH) LH-R LH Receptor (GPCR) LH->LH-R Binds G-protein G-protein (Gs/Gq) LH-R->G-protein Activates PI3K PI3K LH-R->PI3K AC Adenylyl Cyclase G-protein->AC Activates PLC Phospholipase C G-protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA RAF RAF PKA->RAF CREB CREB PKA->CREB Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC PKC->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Gene_Expression Gene Expression (e.g., Steroidogenesis) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT AKT->Gene_Expression CREB->Gene_Expression

Caption: LH-R Downstream Signaling Pathways.

Experimental Protocols

To validate the inhibitory effect of this compound on downstream signaling pathways, the following experimental protocols are recommended.

Experimental Workflow: Western Blot for Phosphorylated ERK and AKT

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., LH-R expressing cells) Treatment 2. Treatment - Vehicle Control - LH (agonist) - LH + this compound - LH + Alternative Antagonist Cell_Culture->Treatment Lysis 3. Cell Lysis (with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (overnight at 4°C) - anti-pERK1/2 - anti-pAKT (Ser473) - anti-total ERK1/2 - anti-total AKT Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Normalize phospho-protein to total protein) Detection->Analysis

Caption: Western Blot Experimental Workflow.

Detailed Methodology: Western Blotting for Phospho-ERK1/2 and Phospho-AKT

1. Cell Culture and Treatment:

  • Culture cells expressing the Luteinizing Hormone Receptor (e.g., HEK293 cells stably transfected with LH-R, or relevant gonadal cell lines) in appropriate media.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat cells with the following conditions for a specified time course (e.g., 5, 15, 30, 60 minutes):

    • Vehicle control (e.g., DMSO)

    • Luteinizing Hormone (LH) at a concentration known to elicit a response (e.g., 100 ng/mL).

    • LH (e.g., 100 ng/mL) + this compound (at various concentrations to determine IC50).

    • LH (e.g., 100 ng/mL) + an alternative antagonist (e.g., Cetrorelix, at equivalent concentrations).

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Phospho-AKT (Ser473)

    • Total ERK1/2

    • Total AKT

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • For each sample, normalize the signal from the phospho-specific antibody to the signal from the corresponding total protein antibody to account for any variations in protein loading.

Expected Outcomes and Data Presentation

The expected outcome of these experiments is that LH treatment will induce a significant increase in the phosphorylation of both ERK1/2 and AKT. In the presence of this compound, this LH-induced phosphorylation should be inhibited in a dose-dependent manner. The quantitative data from the densitometry analysis should be summarized in tables for easy comparison between this compound and other antagonists.

Table 1: Effect of this compound and Alternatives on LH-Induced ERK1/2 Phosphorylation

TreatmentConcentrationFold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SD)
Vehicle Control-1.0 ± 0.1
LH100 ng/mL[Insert Experimental Data]
LH + this compound1 µM[Insert Experimental Data]
LH + this compound10 µM[Insert Experimental Data]
LH + Alternative A1 µM[Insert Experimental Data]
LH + Alternative A10 µM[Insert Experimental Data]

Table 2: Effect of this compound and Alternatives on LH-Induced AKT Phosphorylation

TreatmentConcentrationFold Change in p-AKT / Total AKT (Mean ± SD)
Vehicle Control-1.0 ± 0.1
LH100 ng/mL[Insert Experimental Data]
LH + this compound1 µM[Insert Experimental Data]
LH + this compound10 µM[Insert Experimental Data]
LH + Alternative A1 µM[Insert Experimental Data]
LH + Alternative A10 µM[Insert Experimental Data]

Disclaimer: The tables above are templates. The actual experimental data for this compound's effect on ERK and AKT phosphorylation is not available in the public domain and needs to be generated through the experiments outlined in this guide.

Conclusion

This compound holds promise as a selective antagonist of the LH-R. Based on the known signaling pathways downstream of this receptor, it is hypothesized that this compound will effectively inhibit LH-induced activation of the MAPK/ERK and PI3K/AKT pathways. The experimental protocols provided in this guide offer a robust framework for validating this hypothesis and for quantitatively comparing the potency and efficacy of this compound with other LH-R signaling inhibitors. Such studies are crucial for a comprehensive understanding of this compound's mechanism of action and for its further development as a research tool and potential therapeutic agent.

References

A Comparative Analysis of BAY-298 and First-Generation LH-R Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of Luteinizing Hormone Receptor (LH-R) antagonists, exemplified by BAY-298, demonstrates significant advancements in potency and selectivity over earlier, first-generation inhibitors. This guide provides a detailed comparative analysis, including quantitative data, experimental protocols, and pathway visualizations, to inform researchers and drug development professionals in the field of endocrinology and reproductive health.

The Luteinizing Hormone Receptor (LH-R) is a critical G protein-coupled receptor (GPCR) that regulates sex hormone production, making it a key target for therapeutic intervention in a range of conditions, from hormone-dependent cancers to infertility.[1] While early research identified non-peptide, small-molecule inhibitors of the LH-R, these first-generation compounds often suffered from limitations in potency and selectivity. The development of this compound represents a significant step forward, offering a potent and selective tool for studying LH-R signaling and a promising candidate for clinical development.[2]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro potency of this compound and a representative first-generation LH-R antagonist, LUF5771.

CompoundChemical ClassTarget SpeciesIC50 (nM)Reference
This compound Tetrahydro-1,6-naphthyridineHuman (hLH-R)96[3]
Rat (rLH-R)23[3]
Cynomolgus Monkey (cLH-R)78[3]
LUF5771 Terphenyl derivativeNot SpecifiedPotent allosteric inhibitor (specific IC50 not provided)[4]

Mechanism of Action and Signaling Pathways

The LH-R primarily signals through the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This signaling cascade is fundamental to the physiological actions of Luteinizing Hormone (LH).

LH_Signaling_Pathway LH Luteinizing Hormone (LH) LHR LHR LH->LHR Binds & Activates BAY298 This compound BAY298->LHR Inhibits FirstGen First-Gen Inhibitors (e.g., LUF5771) FirstGen->LHR Inhibits ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Steroidogenesis, etc.) PKA->Cellular_Response Phosphorylates Targets G_Protein G_Protein LHR->G_Protein Activates G_Protein->AC Activates AC->cAMP Converts

This compound and first-generation inhibitors like LUF5771 act as antagonists at the LH-R, blocking the binding of LH and thereby inhibiting the downstream signaling cascade. This compound is a potent and selective antagonist, while LUF5771 is an allosteric inhibitor that may also exhibit partial agonism.[4][6]

Experimental Protocols

The following are generalized methodologies for key experiments used in the characterization of LH-R inhibitors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the LH-R.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing LH-R Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled LH (e.g., ¹²⁵I-hCG) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity of bound fraction Filter->Count Analyze Calculate IC50/Ki values Count->Analyze

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the LH-R and isolate the membrane fraction by centrifugation.[7]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-hCG) and varying concentrations of the unlabeled test compound.[8]

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[7]

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit LH-stimulated cAMP production.

cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis Cell_Culture Culture cells stably expressing LH-R Pre_incubation Pre-incubate cells with varying concentrations of inhibitor Cell_Culture->Pre_incubation Stimulation Stimulate cells with a fixed concentration of LH (or agonist) Pre_incubation->Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Stimulation->Cell_Lysis cAMP_Quant Quantify cAMP levels using HTRF, ELISA, or similar method Cell_Lysis->cAMP_Quant IC50_Calc Calculate IC50 for inhibition of cAMP production cAMP_Quant->IC50_Calc

Protocol Outline:

  • Cell Culture: Plate cells stably expressing the human LH-R in a suitable multi-well plate.[9]

  • Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for a defined period.[10]

  • Stimulation: Add a fixed concentration of LH (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate cAMP production.[10]

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA).[9][11]

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of LH-stimulated cAMP production.

Logical Comparison

The development of LH-R inhibitors has progressed from initial screenings that identified compounds with moderate and sometimes non-selective activity to the rational design of highly potent and selective molecules like this compound.

Logical_Comparison cluster_first_gen First-Generation Inhibitors cluster_second_gen Second-Generation Inhibitors (e.g., this compound) Start Need for Non-Peptide LH-R Antagonists Screening High-Throughput Screening (HTS) Start->Screening Lead_ID Identification of Hits (e.g., Terphenyls) Screening->Lead_ID First_Gen_Char Characterization: - Moderate Potency - Potential Off-Target Effects - Partial Agonism Lead_ID->First_Gen_Char Lead_Opt Lead Optimization & Structure-Activity Relationship (SAR) First_Gen_Char->Lead_Opt Address Limitations BAY298_Dev Development of this compound Lead_Opt->BAY298_Dev BAY298_Char Characterization: - High Potency (nM) - High Selectivity - Pure Antagonism BAY298_Dev->BAY298_Char Outcome Improved Therapeutic Potential & Research Tools BAY298_Char->Outcome

References

BAY-298: A Highly Specific Antagonist for the Luteinizing Hormone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the specificity of a chemical probe is paramount. BAY-298, a potent and selective antagonist of the Luteinizing Hormone Receptor (LHR), offers a valuable tool for studying the physiological roles of this key receptor in reproductive health and hormone-dependent diseases. This guide provides a comparative analysis of this compound's binding specificity, supported by experimental data and detailed protocols.

Unveiling the Specificity: A Comparative Look

This compound distinguishes itself through its high affinity and selectivity for the human Luteinizing Hormone Receptor (hLH-R), a member of the G-protein coupled receptor (GPCR) family. Its antagonistic properties have been demonstrated in various in vitro and in vivo models, effectively reducing sex hormone levels by blocking LHR signaling.[1][2]

To objectively assess its specificity, this compound was profiled against a panel of other GPCRs. While the complete raw data from the comprehensive screen mentioned in the primary literature is not publicly available, the study highlights its selectivity. Further optimization of this compound led to the development of BAY-899, which boasts an improved in vitro profile, including over 100-fold selectivity against the closely related human Thyroid-Stimulating Hormone Receptor (hTSH-R).[1]

CompoundTargetIC50 (nM)SpeciesNotes
This compound LH-R96HumanPotent antagonist.[1]
LH-R23RatHigher potency in rat models.
LH-R78Cynomolgus MonkeyDemonstrates cross-species activity.
BAY-899 LH-R185HumanA follow-up compound with an improved profile.[3]
TSH-R>10,000HumanDemonstrates high selectivity over the related TSH receptor.[1]

Table 1: Comparative in vitro activity of this compound and BAY-899. IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's activity.

The Luteinizing Hormone Receptor Signaling Pathway

This compound acts as an allosteric antagonist, meaning it binds to a site on the LHR distinct from the binding site of the natural ligand, luteinizing hormone (LH).[1] This binding event prevents the conformational changes necessary for receptor activation and downstream signaling. The canonical LHR signaling pathway, which is inhibited by this compound, is crucial for the production of sex hormones.

LHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR Luteinizing Hormone Receptor (LHR) LH->LHR Binds G_protein Gαs Protein LHR->G_protein Activates BAY298 This compound BAY298->LHR Allosterically Inhibits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Steroidogenesis Gene Expression CREB->Gene_Expression Promotes Hormone_Production Sex Hormone Production Gene_Expression->Hormone_Production Leads to

Caption: Luteinizing Hormone Receptor (LHR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Antagonist Binding

To confirm the binding specificity of a compound like this compound, a series of binding assays are typically employed. A common approach is a competitive radioligand binding assay using cell membranes expressing the target receptor.

Experimental_Workflow Start Start: Prepare Cell Membranes Expressing LHR Incubate Incubate Membranes with: 1. Radiolabeled Ligand (e.g., [3H]-LH) 2. Varying concentrations of this compound Start->Incubate Separate Separate Bound and Free Radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify Bound Radioligand (e.g., Scintillation Counting) Separate->Quantify Analyze Analyze Data: - Determine IC50 of this compound - Calculate Ki (inhibitory constant) Quantify->Analyze Off_Target Perform Off-Target Screening (GPCR Panel) Analyze->Off_Target Compare Compare Binding Affinity to Other Receptors Off_Target->Compare End Conclusion: Confirm Specificity of this compound Compare->End

Caption: Workflow for determining the binding specificity of an LHR antagonist.

Detailed Methodologies

Cell-Based GPCR Antagonist Functional Assay

This protocol outlines a general procedure for assessing the antagonistic activity of a compound on a GPCR, such as the LHR, by measuring the inhibition of agonist-induced second messenger production (e.g., cAMP).

1. Cell Culture and Plating:

  • Culture cells stably or transiently expressing the human Luteinizing Hormone Receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 24-48 hours.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.

  • Prepare a solution of a known LHR agonist (e.g., human Luteinizing Hormone) at a concentration that elicits a submaximal response (e.g., EC80).

3. Assay Procedure:

  • Wash the cell plates with assay buffer to remove culture media.

  • Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptor.

  • Add the LHR agonist to all wells (except for the negative control) and incubate for a time sufficient to induce a measurable second messenger response (e.g., 15-30 minutes).

  • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the second messenger detection kit (e.g., cAMP assay kit).

4. Data Acquisition and Analysis:

  • Measure the intracellular second messenger levels using a plate reader.

  • Plot the response (e.g., cAMP concentration) against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

5. Off-Target Specificity Testing:

  • To confirm specificity, this compound should be tested against a panel of other GPCRs, particularly those that are closely related to the LHR (e.g., FSHR, TSHR). This is often performed by specialized contract research organizations. The assay principles are similar, using cells expressing the respective off-target receptors. A lack of significant inhibition at concentrations effective at the LHR indicates specificity.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Luteinizing Hormone Receptor. Its high specificity, as demonstrated through comparative binding and functional assays, makes it an invaluable chemical tool for researchers investigating the intricacies of LHR signaling in both physiological and pathological contexts. The methodologies outlined in this guide provide a framework for the rigorous evaluation of the binding characteristics of this and other similar compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling BAY-298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of BAY-298, a potent and selective antagonist of the Luteinizing Hormone Receptor (LHR). Developed by Bayer, this compound is a valuable tool for in vitro and in vivo studies of LHR signaling and its role in sex hormone production.[1][2] Adherence to the following procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following PPE recommendations are based on safety guidelines for structurally similar tetrahydro-1,6-naphthyridine compounds.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosols are generated.Minimizes inhalation of the compound.

Operational Plans: Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Solution Preparation: For in vitro studies, this compound can be dissolved in DMSO to prepare stock solutions.[3] For in vivo studies in rats, oral administration has been documented.[1][3]

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[3]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste Type Disposal Container Procedure
Solid Waste Labeled hazardous waste containerIncludes unused compound, contaminated PPE (gloves, etc.), and weighing papers.
Liquid Waste Labeled hazardous liquid waste containerIncludes solutions containing this compound and rinsates from cleaning contaminated glassware.
Sharps Puncture-resistant sharps containerIncludes needles or other sharp objects contaminated with this compound.

Experimental Protocols

While detailed, step-by-step protocols for specific experiments using this compound are not fully detailed in the primary literature, the following outlines the general methodologies for key cited experiments.[1]

In Vitro LHR Antagonism Assay:

  • Cell Culture: Use a cell line stably expressing the human Luteinizing Hormone Receptor (e.g., HEK293 cells).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Create a dilution series to test a range of concentrations.

  • Assay Procedure:

    • Incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist of the LHR (e.g., Luteinizing Hormone).

    • Measure the downstream signaling response, typically cyclic AMP (cAMP) production, using a suitable assay kit.

  • Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist response against the concentration of this compound.

In Vivo Assessment of Sex Hormone Level Reduction in Rats:

  • Animal Model: Utilize adult female or male rats. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Administration: Administer this compound to the rats, typically via oral gavage. The published study used doses ranging from 4.5 to 72 mg/kg/day for 8 days in female rats.[3]

  • Sample Collection: Collect blood samples at specified time points after administration.

  • Hormone Level Analysis: Measure serum levels of relevant sex hormones (e.g., estradiol in females, testosterone in males) using appropriate methods such as ELISA or mass spectrometry.

  • Data Analysis: Compare the hormone levels in the this compound treated group to a vehicle-treated control group to determine the effect of the compound.

Luteinizing Hormone Receptor (LHR) Signaling Pathway

The following diagram illustrates the signaling pathway of the Luteinizing Hormone Receptor, which is antagonized by this compound.

LHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH Luteinizing Hormone (LH) LHR Luteinizing Hormone Receptor (LHR) LH->LHR Binds G_protein G-protein (Gs) LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Steroidogenesis) CREB->Gene_Expression Promotes BAY298 This compound BAY298->LHR Antagonizes

Caption: Luteinizing Hormone Receptor signaling pathway and the antagonistic action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-298
Reactant of Route 2
Reactant of Route 2
BAY-298

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.